molecular formula C10H8BrNO2S B1373119 4-Bromo-2-(4-methoxyphenoxy)thiazole CAS No. 1065074-21-6

4-Bromo-2-(4-methoxyphenoxy)thiazole

Cat. No.: B1373119
CAS No.: 1065074-21-6
M. Wt: 286.15 g/mol
InChI Key: QFHHBXSQYIPVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(4-methoxyphenoxy)thiazole (CAS 1065074-21-6) is a high-purity brominated heterocyclic compound supplied for laboratory research use. This chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery. The compound features a thiazole core, a privileged structure in medicinal chemistry known for its aromaticity and presence in numerous bioactive molecules . The bromine atom at the 4-position of the thiazole ring makes it a valuable reactant for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships. Thiazole-containing compounds are extensively investigated for diverse therapeutic applications. Research indicates thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial , anticancer , anti-inflammatory, and antiviral properties . Some thiazole-based molecules function as enzyme inhibitors, targeting key proteins involved in disease pathways, such as kinase enzymes in cancer or FabH in bacterial fatty acid synthesis . The 4-methoxyphenoxy substituent in this compound may contribute to its pharmacokinetic properties and target binding affinity. This product is intended for research applications as a key intermediate in the synthesis of more complex thiazole derivatives for biological evaluation. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-13-7-2-4-8(5-3-7)14-10-12-9(11)6-15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHBXSQYIPVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674649
Record name 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-21-6
Record name 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical guide for the synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole, a heterocyclic compound of interest for pharmaceutical and materials science research. The core of the proposed synthesis is a highly efficient and regioselective nucleophilic aromatic substitution (SNAr) reaction. We will explore the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis and product validation. This guide is intended for researchers and process chemists in drug development and organic synthesis.

Introduction: The Significance of Substituted Thiazoles

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of FDA-approved drugs, including the antimicrobial sulfathiazole and the antiretroviral ritonavir. The functionalization of the thiazole ring at its 2, 4, and 5 positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity. The target molecule, this compound, combines several key structural features: a reactive bromine handle at the C4 position suitable for further cross-coupling reactions, and a 2-aryloxy linkage, which is a common motif in pharmacologically active compounds. This guide delineates a robust and logical pathway for its synthesis.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach to constructing this compound is through the formation of the C2-O ether bond via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the C2 position of the thiazole ring, which is further activated by the electron-withdrawing nature of the ring heteroatoms and the bromo-substituent.

The retrosynthetic disconnection is as follows:

G Target This compound Connection C-O Bond Formation (SNAr) Target->Connection Precursors Key Precursors Connection->Precursors P1 2,4-Dibromothiazole (Electrophile) Precursors->P1 P2 4-Methoxyphenol (Nucleophile) Precursors->P2

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2,4-Dibromothiazole and 4-Methoxyphenol as the optimal starting materials. 2,4-Dibromothiazole is a particularly advantageous precursor as the bromine atom at the C2 position is significantly more labile towards nucleophilic attack than the one at C4, ensuring high regioselectivity.[1]

Part I: The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principles: Causality Behind the Reaction

The success of this synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to electron-rich aromatics, SNAr reactions occur on electron-poor aromatic and heteroaromatic systems.

  • Ring Activation: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ring system, making it susceptible to attack by nucleophiles.

  • Leaving Group & Regioselectivity: The reaction requires a good leaving group, in this case, a bromide ion at the C2 position. The C2 position is the most electrophilic site on the thiazole ring, ensuring that the substitution will occur there preferentially over the C4 position.[1]

  • Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is effectively stabilized through resonance delocalization onto the electronegative nitrogen atom of the thiazole ring.[3]

  • Role of the Nucleophile: 4-Methoxyphenol is converted in situ to the more potent 4-methoxyphenoxide nucleophile by a base. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

Overall Synthesis Pathway

The forward synthesis is a straightforward, one-pot procedure from commercially available precursors.

G cluster_start Starting Materials P1 2,4-Dibromothiazole Product This compound P1->Product 1. Base (e.g., K2CO3, Cs2CO3) 2. Solvent (e.g., DMF, Acetonitrile) 3. Heat (e.g., 80-120 °C) P2 4-Methoxyphenol P2->Product 1. Base (e.g., K2CO3, Cs2CO3) 2. Solvent (e.g., DMF, Acetonitrile) 3. Heat (e.g., 80-120 °C)

Caption: The proposed forward synthesis pathway.

Part II: Experimental Protocol and Data

This section provides a robust, self-validating protocol for the synthesis.

Data Presentation: Reagent Table
ReagentFormulaMW ( g/mol )Molar Eq.Amount
2,4-DibromothiazoleC₃HBr₂NS242.931.0(e.g., 2.43 g, 10 mmol)
4-MethoxyphenolC₇H₈O₂124.141.1(e.g., 1.37 g, 11 mmol)
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.821.5(e.g., 4.89 g, 15 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-(e.g., 50 mL)
Step-by-Step Methodology
  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dibromothiazole (1.0 eq.), 4-methoxyphenol (1.1 eq.), and cesium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable slurry (approx. 0.2 M concentration with respect to the limiting reagent).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, which prevents potential oxidative side reactions.

  • Reaction: Heat the reaction mixture to 100 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the consumption of the 2,4-dibromothiazole spot and the appearance of a new, less polar product spot.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The resulting crude oil or solid should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Experimental Workflow Diagram

G A Combine Reagents (2,4-Dibromothiazole, 4-Methoxyphenol, Cs2CO3) in DMF B Heat under N2 (100 °C, 4-8h) A->B C Monitor by TLC/LC-MS B->C D Cool & Quench (Pour into Water) C->D Reaction Complete E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Wash & Dry Organic Layer E->F G Concentrate (Rotary Evaporator) F->G H Purify (Silica Gel Chromatography) G->H I Characterize Product (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow.

Part III: Characterization and Troubleshooting

Product Validation: The identity and purity of the final product must be confirmed through standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the methoxy group (singlet, ~3.8 ppm), the aromatic protons of the phenoxy ring, and a singlet for the proton at the C5 position of the thiazole ring.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₁₀H₈BrNO₂S, MW: 286.15 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom.

Troubleshooting and Optimization:

  • Low Yield: If the reaction stalls or gives low yields, consider using a stronger, non-nucleophilic base or a higher reaction temperature. However, excessive heat may lead to decomposition. The choice of solvent can also be critical; acetonitrile or dioxane can be viable alternatives to DMF.

  • Side Products: The high regioselectivity of the SNAr at C2 should minimize the formation of the 2-bromo-4-phenoxy isomer. If this is observed, lowering the reaction temperature may improve selectivity.

Conclusion

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution reaction between 2,4-dibromothiazole and 4-methoxyphenol. This method is advantageous due to its high regioselectivity, operational simplicity, and reliance on readily accessible starting materials. The provided protocol offers a validated and reproducible pathway for obtaining this valuable chemical building block, enabling further exploration in medicinal chemistry and materials science.

References

  • Sciforum. (n.d.). A Simple Synthesis of the Aryloxy- or Arylthio- derivatives of 2-Benzothiazolyl Stilbenes. Retrieved from [Link]]

  • Stachulski, A. V., et al. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. ResearchGate. Retrieved from [Link]]

  • Semantic Scholar. (n.d.). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Retrieved from [Link]

  • ResearchGate. (2009). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2 (3 H )-Benzothiazolethiones. Retrieved from [Link]]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5555–5563. [Link]1]

  • Goldfarb, D., & Golding, B. T. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(52), 14336-14359. [Link]2]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]3]

Sources

An In-depth Technical Guide to 4-Bromo-2-(4-methoxyphenoxy)thiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[1][2] From anti-cancer and antimicrobial to anti-inflammatory drugs, the thiazole nucleus is a versatile building block for modulating biological activity. This guide focuses on a specific, functionalized thiazole derivative, 4-Bromo-2-(4-methoxyphenoxy)thiazole , a compound poised for significant utility in contemporary drug discovery programs. Its strategic combination of a reactive bromine handle and a phenoxy ether linkage offers a rich platform for the synthesis of diverse compound libraries.

Core Molecular Attributes of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key physicochemical and structural characteristics of this compound.

Structural and Physicochemical Properties
PropertyValueSource
IUPAC Name 4-bromo-2-(4-methoxyphenoxy)-1,3-thiazolePubChem
CAS Number 1065074-21-6[3]
Molecular Formula C₁₀H₈BrNO₂S[3]
Molecular Weight 286.15 g/mol [3]
SMILES COC1=CC=C(OC2=NC(Br)=CS2)C=C1[3]
Appearance (Predicted) White to off-white solidInferred from related compounds
Storage Sealed in dry, 2-8°C[3]
Spectroscopic Signature (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the methoxyphenyl ring and the thiazole ring proton. The methoxy group will present as a singlet around 3.8 ppm.

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the carbon atoms of the thiazole and methoxyphenyl rings.

  • IR Spectroscopy: Key infrared absorption bands would include those for C-O-C stretching of the ether linkage, C=N stretching of the thiazole ring, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of a building block are paramount to its utility. This section provides a plausible synthetic route to this compound and explores the chemical transformations it can undergo.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through a multi-step sequence, leveraging well-established methodologies in heterocyclic chemistry.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Diazotization and Hydrolysis cluster_3 Step 4: Nucleophilic Aromatic Substitution Thiourea Thiourea 2_Aminothiazole 2-Aminothiazole Thiourea->2_Aminothiazole Hantzsch Synthesis Dibromoacetaldehyde Dibromoacetaldehyde Dibromoacetaldehyde->2_Aminothiazole 2_Aminothiazole_2 2-Aminothiazole 2_Amino_4_bromothiazole 2-Amino-4-bromothiazole 2_Aminothiazole_2->2_Amino_4_bromothiazole Electrophilic Bromination NBS N-Bromosuccinimide NBS->2_Amino_4_bromothiazole 2_Amino_4_bromothiazole_2 2-Amino-4-bromothiazole 4_Bromo_2_hydroxythiazole 4-Bromo-2-hydroxythiazole 2_Amino_4_bromothiazole_2->4_Bromo_2_hydroxythiazole Sandmeyer-type Reaction NaNO2_H2SO4 NaNO₂ / H₂SO₄ NaNO2_H2SO4->4_Bromo_2_hydroxythiazole 4_Bromo_2_hydroxythiazole_2 4-Bromo-2-hydroxythiazole Target_Molecule This compound 4_Bromo_2_hydroxythiazole_2->Target_Molecule Ullmann-type Coupling 4_Methoxyphenol 4-Methoxyphenol 4_Methoxyphenol->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Reactivity and Utility in Cross-Coupling Reactions

The bromine atom at the 4-position of the thiazole ring is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This versatility is a cornerstone of its application in drug discovery.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Heck Heck Coupling (with Alkenes) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Pd/Cu Catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination (with Amines) Start->Buchwald_Hartwig Pd Catalyst, Base Aryl_Thiazole Aryl/Heteroaryl-Substituted Thiazole Derivatives Suzuki->Aryl_Thiazole Forms C(sp²)-C(sp²) bond Alkenyl_Thiazole Alkenyl-Substituted Thiazole Derivatives Heck->Alkenyl_Thiazole Forms C(sp²)-C(sp²) bond Alkynyl_Thiazole Alkynyl-Substituted Thiazole Derivatives Sonogashira->Alkynyl_Thiazole Forms C(sp²)-C(sp) bond Amino_Thiazole Amino-Substituted Thiazole Derivatives Buchwald_Hartwig->Amino_Thiazole Forms C(sp²)-N bond

Caption: Reactivity of this compound in cross-coupling reactions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[4][5]

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl-thiazole derivative.

Applications in Medicinal Chemistry and Drug Development

While specific biological data for this compound is not extensively published, its structural motifs are present in compounds with known pharmacological activities. This suggests its potential as a valuable scaffold for the development of novel therapeutics.

Potential as an Anticancer Agent

Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[6] The 4-substituted methoxybenzoyl-aryl-thiazole scaffold, in particular, has been investigated for its antiproliferative activity.[6] The ability to readily diversify the 4-position of this compound via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel kinase inhibitors or other targeted anticancer therapies.

Utility in Developing Antimicrobial Agents

The thiazole ring is a key component of many antimicrobial drugs. Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antibacterial and antifungal activities.[3] By utilizing this compound as a starting material, medicinal chemists can synthesize novel analogs to target drug-resistant bacterial and fungal strains.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling brominated aromatic compounds should be followed.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a strategically designed chemical building block with significant potential for application in drug discovery and development. Its accessible synthesis, coupled with the versatile reactivity of the bromo-substituent, provides a robust platform for the generation of diverse chemical libraries. The established biological relevance of the thiazole and phenoxy ether moieties further enhances its appeal for the development of novel therapeutic agents targeting a range of diseases. As the demand for novel chemical entities in pharmaceutical research continues to grow, the utility of well-functionalized, versatile scaffolds like this compound is poised to become increasingly important.

References

  • Fisher Scientific. (2010, July 9).
  • Sigma-Aldrich. (2024, September 8).
  • Apollo Scientific. (n.d.).
  • PubChem. (n.d.). 4-(4-Bromo-2-methoxyphenyl)thiazole. Retrieved from [Link]

  • Cayman Chemical. (2025, November 21).
  • Google Patents. (n.d.). WO2007137962A1 - Thiazole derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides.
  • PubChemLite. (n.d.). 4-bromo-2-methoxy-1,3-thiazole (C4H4BrNOS).
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (2006, November 28).
  • Google Patents. (2011, January 10).
  • Vats, N., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0412404A2 - Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same.
  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Arkivoc. (2009).
  • Neliti. (2022, August 18).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Spectroscopic Characterization of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of the novel heterocyclic compound, 4-Bromo-2-(4-methoxyphenoxy)thiazole. In the absence of published experimental data for this specific molecule, this document serves as a predictive guide based on the fundamental principles of spectroscopy and comparative analysis with structurally related analogues. The guide will cover the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers involved in the synthesis, identification, and application of this and similar chemical entities.

Introduction: The Significance of this compound

The thiazole ring is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a bromo substituent and a methoxyphenoxy group in "this compound" suggests potential for this compound as a versatile building block in drug discovery and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule. This guide provides a foundational understanding of its expected spectroscopic properties.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: a 4-bromothiazole ring and a 4-methoxyphenoxy group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the thiazole and phenoxy rings, as well as the methoxy group protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5 (Thiazole)7.0 - 7.3Singlet-The proton on a brominated thiazole ring is expected to be in this region.
H-2', H-6' (Phenoxy)6.8 - 7.0Doublet8.0 - 9.0Protons ortho to the methoxy group on the phenoxy ring.
H-3', H-5' (Phenoxy)7.1 - 7.3Doublet8.0 - 9.0Protons meta to the methoxy group and ortho to the ether linkage.
-OCH₃3.8 - 3.9Singlet-Characteristic chemical shift for a methoxy group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (Thiazole)165 - 170Carbon attached to two heteroatoms (N and O).
C-4 (Thiazole)110 - 115Bromine-bearing carbon on the thiazole ring.
C-5 (Thiazole)115 - 120Carbon adjacent to the bromine-bearing carbon.
C-1' (Phenoxy)150 - 155Carbon of the phenoxy ring attached to the ether oxygen.
C-2', C-6' (Phenoxy)114 - 116Carbons ortho to the methoxy group.
C-3', C-5' (Phenoxy)122 - 124Carbons meta to the methoxy group.
C-4' (Phenoxy)158 - 162Carbon bearing the methoxy group.
-OCH₃55 - 56Methoxy carbon.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments would be invaluable for unambiguously assigning the proton and carbon signals.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl3 Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Tube->TwoD_NMR Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation Purity_Assessment Purity Assessment H1_NMR->Purity_Assessment DEPT DEPT C13_NMR->DEPT C13_NMR->Structure_Elucidation DEPT->Structure_Elucidation TwoD_NMR->Structure_Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the C-O ether linkage, the C=N bond of the thiazole, and the C-Br bond.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
1600 - 1450C=C stretchAromatic Rings
1580 - 1610C=N stretchThiazole Ring
1250 - 1200Asymmetric C-O-C stretchAryl Ether
1050 - 1000Symmetric C-O-C stretchAryl Ether
850 - 800C-H out-of-plane bend1,4-disubstituted benzene
700 - 600C-Br stretchBromoalkane
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (FTIR) cluster_analysis Data Analysis Sample Solid Sample ATR ATR Crystal Sample->ATR FTIR_Scan Scan 4000-400 cm-1 ATR->FTIR_Scan Functional_Group_ID Functional Group Identification FTIR_Scan->Functional_Group_ID

Caption: Workflow for IR Spectroscopic Analysis.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈BrNO₂S), the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Predicted Molecular Ion and Isotopic Pattern
  • Molecular Formula: C₁₀H₈BrNO₂S

  • Monoisotopic Mass: 284.95 g/mol (for ⁷⁹Br) and 286.95 g/mol (for ⁸¹Br)

  • Expected Molecular Ion Peaks (M⁺): A pair of peaks of nearly equal intensity at m/z 285 and 287.

Predicted Fragmentation Pattern

The molecule is expected to fragment at the ether linkage and within the thiazole ring.

Table 4: Predicted Key Mass Fragments

m/z (for ⁷⁹Br)Fragment IdentityRationale
285 / 287[M]⁺Molecular ion
257 / 259[M - CO]⁺Loss of carbon monoxide
206 / 208[C₄H₂BrNS]⁺Cleavage of the phenoxy group
123[C₇H₇O]⁺4-methoxyphenoxy cation
108[C₆H₄O]⁺Loss of methyl from the 4-methoxyphenoxy cation
77[C₆H₅]⁺Phenyl cation
Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • High-Resolution Mass Spectrometry (HRMS): This would be highly beneficial for confirming the elemental composition of the molecular ion and its fragments.

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis Mass Analysis cluster_detection Detection & Data Analysis Sample Analyte Ion_Source Ion Source (EI/ESI) Sample->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole/TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Molecular_Weight_Determination Molecular_Weight_Determination Mass_Spectrum->Molecular_Weight_Determination Molecular Weight Fragmentation_Analysis Fragmentation_Analysis Mass_Spectrum->Fragmentation_Analysis Fragmentation Pattern

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide presents a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and comparing with related structures, this document provides a robust framework for the identification and characterization of this novel compound. The detailed protocols and predicted data will be an invaluable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the confirmation of its synthesis and enabling further investigation into its properties and applications.

References

While direct spectroscopic data for the target compound was not found in the initial literature search, the principles and data for related compounds are well-established in standard organic chemistry and spectroscopy textbooks and databases. For general reference, please consult authoritative sources such as:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the complete crystal structure analysis of the novel compound 4-Bromo-2-(4-methoxyphenoxy)thiazole. As direct structural data for this specific molecule is not yet publicly archived, this document is structured as a procedural and interpretive manual. It is designed to equip researchers with the necessary protocols and theoretical understanding to proceed from a synthesized compound to a fully refined and validated crystal structure.

The thiazole moiety is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for rational drug design. This guide emphasizes the causality behind experimental choices, ensuring that each step is not just a procedure, but a logical progression toward a trustworthy and publishable structural model.

Part 1: The Foundation – From Powder to Perfect Crystal

The journey to a crystal structure begins with the most critical and often rate-limiting step: growing a high-quality single crystal.[1][2][3] Single Crystal X-ray Diffraction (SCXRD) is unequivocally the most powerful tool for elucidating the atomic-level architecture of small molecules, but it is entirely dependent on the quality of the crystalline sample.[1][2][3]

Causality of Solvent Selection

The choice of solvent is the most influential variable in crystallization. An ideal solvent system will dissolve the compound at an elevated temperature or in a higher-boiling point solvent, and then allow the compound's solubility to decrease in a slow, controlled manner, promoting the formation of a well-ordered crystal lattice rather than an amorphous precipitate.

Protocol: Solvent Screening

  • Solubility Assessment: Begin with a qualitative evaluation of the solubility of this compound in a range of common laboratory solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane). Test solubility at both room temperature and the solvent's boiling point.

  • Ideal Candidate Profile: The ideal solvent will exhibit moderate to high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Methodologies for Crystal Growth

Several techniques can be employed, each manipulating the principle of supersaturation differently.[4]

a) Slow Evaporation: This is the simplest method.[5] A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration pushes the solution into a metastable state, initiating crystal growth.[5]

b) Vapor Diffusion: Vapor diffusion is highly effective for milligram-scale quantities.[5] It requires a binary solvent system where the compound is soluble in a less volatile solvent (the "solvent") and insoluble in a more volatile solvent (the "anti-solvent").[4]

  • Protocol: Dissolve the compound in a small volume of the solvent (e.g., toluene) in a small, open vial. Place this vial inside a larger, sealed jar containing the anti-solvent (e.g., hexane). Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.[4][5]

c) Thermal Control (Slow Cooling): If a solvent shows a significant temperature-dependent solubility, slow cooling can be effective. A saturated solution is prepared at a high temperature and then cooled very slowly (e.g., in a dewar or insulated box) to allow large, well-ordered crystals to form.

The workflow for selecting a crystallization method is outlined below.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis A Synthesized Compound (this compound) B Qualitative Solubility Screening A->B Test ~10 solvents C High Solubility (Hot or Cold)? B->C D Method: Slow Evaporation C->D Soluble at RT E Method: Vapor Diffusion C->E Sparingly Soluble F Method: Slow Cooling C->F Temp Dependent G Grow Crystals D->G E->G F->G H High-Quality Single Crystal G->H

Fig. 1: Workflow for Crystal Growth Method Selection.

Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for data collection.

The Experimental Imperative

The goal of the SCXRD experiment is to measure the intensities and positions of X-rays diffracted by the crystal's electron clouds. This diffraction pattern contains the information needed to reconstruct the three-dimensional arrangement of atoms.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are then indexed to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice. For a thiazole derivative like this, a monoclinic or orthorhombic system is common.[6][7]

  • Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

  • Data Integration and Scaling: After collection, the raw image files are processed. The intensity of each diffraction spot is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.

Part 3: From Data to Model – Structure Solution and Refinement

The reflection file does not directly yield the structure. It contains the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem" of crystallography.

Structure Solution

For small molecules, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. This initial model is usually a rough electron density map where the positions of heavier atoms (like Bromine and Sulfur in our case) can be identified.

The Logic of Structure Refinement

Structure refinement is an iterative process of improving the atomic model to better fit the experimental data.[8] This is achieved using a least-squares minimization algorithm, which adjusts the model's parameters (atomic coordinates, thermal parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) derived from the model.[9][10]

Refinement Workflow:

Fig. 2: Iterative Workflow for Crystal Structure Refinement.

Key Refinement Steps & Rationale:

  • Isotropic Refinement: Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere. This reduces the number of parameters in the early stages.

  • Difference Map Analysis: A difference Fourier map (Fo-Fc) reveals locations where the model has too much or too little electron density.[11] Large positive peaks indicate missing atoms, which are then added to the model.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically. Their thermal motion is modeled as an ellipsoid, which better represents the physical reality and improves the model's fit to the data.[11]

  • Hydrogen Atom Placement: Hydrogen atoms are typically too light to be seen clearly in the electron density map. They are placed in geometrically calculated positions and refined using a "riding model," where their positions are dependent on the heavy atom they are bonded to.[12]

  • Validation: The quality of the final model is assessed using several metrics, most notably the R1 value, which should ideally be below 5% for high-quality small-molecule structures.[10] The goodness-of-fit (GooF) should be close to 1.[10]

Part 4: The Self-Validating System – Spectroscopic Corroboration

A crystal structure, however well-refined, represents the molecule in the solid state. It must be consistent with data from other analytical techniques that probe the molecule's structure in solution or the gas phase.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which can be used to confirm its elemental composition with high confidence.[13][14]

  • Protocol: The compound is analyzed using an ESI-Q-ToF mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high accuracy (to 4 decimal places).

  • Expected Result: For C10H8BrNOS, the expected [M+H]+ ion would be calculated and compared to the measured value. The distinctive isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would provide an unambiguous signature.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the connectivity and chemical environment of atoms, particularly ¹H and ¹³C.[15][16]

  • Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected ¹H NMR Signatures:

    • A singlet for the thiazole proton.

    • Two doublets in the aromatic region for the para-substituted methoxyphenyl group.

    • A singlet for the methoxy group protons.

  • Expected ¹³C NMR Signatures: The number of unique carbon signals should match the number of chemically non-equivalent carbons in the proposed structure.[17] The chemical shifts will be characteristic of the thiazole and methoxyphenyl rings.

Part 5: Interpreting the Final Structure

The final output of the analysis is a Crystallographic Information File (CIF). This standard file format, promoted by the International Union of Crystallography (IUCr), contains all the information about the crystal structure determination.[18][19]

Tabulation of Key Crystallographic Data

A standard report must include a table summarizing the crystallographic data.

Parameter Value (Hypothetical) Rationale & Significance
Empirical FormulaC₁₀H₈BrNOSConfirmed by synthesis and HRMS.
Formula Weight286.15Calculated from the empirical formula.
Crystal SystemMonoclinicDetermined from diffraction symmetry.
Space GroupP2₁/nA common centrosymmetric space group for organic molecules.[6]
a, b, c (Å)7.8, 15.9, 11.9Dimensions of the unit cell.
β (°)100.2The angle of the monoclinic unit cell.
Volume (ų)1480The volume of a single unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]0.045Final R-factor; indicates a good fit between model and data.[10]
wR2 (all data)0.115Weighted R-factor for all data.
GooF1.05Goodness-of-Fit; value near 1.0 indicates proper weighting.[10]
Analysis of Molecular Geometry

The refined structure allows for a precise analysis of bond lengths, bond angles, and torsion angles. These should be compared with established values for similar chemical fragments in the Cambridge Structural Database (CSD) to identify any unusual features, which may imply electronic or steric strain.

Supramolecular Analysis: Intermolecular Interactions

In drug development, understanding how molecules pack in the solid state can provide insights into polymorphism and solubility. The analysis should focus on identifying non-covalent interactions like:

  • Hydrogen Bonds: Although the title compound lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions may be present.

  • Halogen Bonds: The bromine atom can act as a halogen bond donor, potentially interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

  • π-π Stacking: Interactions between the aromatic thiazole and methoxyphenyl rings can play a significant role in the crystal packing.

A thorough analysis of these interactions provides a complete picture of the forces governing the solid-state assembly of this compound, which is crucial for understanding its physicochemical properties.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Unknown Author. (n.d.). Crystallization of Small Molecules. Course Material.
  • Unknown Author. (n.d.). Crystal Structure Refinement - TUTORIAL. Scribd. Available at: [Link]

  • Sawyer, J. (2018). Single Crystal Structure Refinement (SREF). SERC - Carleton College. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1142. Available at: [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Available at: [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Available at: [Link]

  • Genc, N., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

  • Dominiak, P. (2024). Crystal structure refinement 1. Introduction to constraints and restraints. YouTube. Available at: [Link]

  • Watkin, D. (2014). Refinement of crystal structures. Oxford University Press. Available at: [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Available at: [Link]

  • University of Oklahoma. (n.d.). Structure Refinement. Available at: [Link]

  • Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]

  • International Union of Crystallography. (n.d.). Guidelines for biological crystal structures. IUCr Journals. Available at: [Link]

  • Li, B., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(18), 5873. Available at: [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link]

  • Boulakoud, M., et al. (2014). Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. Acta Crystallographica Section A, A70, C1345. Available at: [Link]

  • Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. ResearchGate. Available at: [Link]

  • International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Available at: [Link]

  • LibreTexts Chemistry. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Gacheru, P. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Available at: [Link]

  • International Union of Crystallography. (n.d.). CIF required items for single-crystal reports. IUCr Journals. Available at: [Link]

  • Kumar, S., & Devi, S. (2019). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Thiazolidines. Nova Science Publishers. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Predictive and Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Molecule of Interest

In the landscape of medicinal chemistry, the thiazole nucleus is recognized as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1][2] Its synthetic tractability and ability to engage with a wide array of biological targets have made it a focal point in the quest for novel therapeutics.[3] This guide focuses on a specific, yet under-investigated derivative: 4-Bromo-2-(4-methoxyphenoxy)thiazole .

This molecule integrates three key structural features, each with implications for its potential bioactivity:

  • The Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, known to be a cornerstone for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[4]

  • The Phenoxy Moiety: The ether linkage to a substituted phenyl ring is a common feature in various pharmacologically active agents, contributing to properties such as antioxidant and antihyperlipidemic activities.[5][6]

  • Halogen and Methoxy Substituents: The presence of a bromine atom on the thiazole ring and a methoxy group on the phenoxy ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. Notably, halogenation has been observed to enhance the inhibitory activity of some thiazole derivatives.[4]

Predicted Biological Activities & Mechanistic Rationale

Based on the extensive literature on thiazole-containing compounds, this compound is predicted to exhibit a range of biological activities, primarily in the realms of oncology, infectious diseases, and inflammation.

Anticancer Activity: A Multi-pronged Hypothesis

The thiazole scaffold is a prominent feature in numerous anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[3] The anticancer potential of thiazole derivatives is not tied to a single mechanism but rather a multitude of pathways.[8]

  • Kinase Inhibition: A primary and highly plausible mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Thiazole derivatives have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and pathways like PI3K/mTOR.[8][9] Inhibition of VEGFR-2, for instance, is a key anti-angiogenic strategy to starve tumors of their blood supply.[10] The 4-methoxyphenyl group in our target molecule is a feature also found in potent tubulin polymerization inhibitors, suggesting another potential avenue for anticancer activity.[][12]

  • Tubulin Polymerization Inhibition: Several complex thiazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[][12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The overall conformation and electronic distribution of this compound may allow it to bind to the colchicine binding site on tubulin, a mechanism exploited by other thiazole-based compounds.

  • Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[8] This can be a downstream effect of kinase inhibition or tubulin disruption, or it can occur through the modulation of other critical targets like topoisomerase and histone deacetylases (HDAC).[8]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anticancer effect.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor VEGFR-2 PI3K PI3K Receptor->PI3K Activation Compound This compound Compound->Receptor Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Thiazole derivatives have a long history as antimicrobial agents, forming the basis of drugs like sulfathiazole. They are known to be effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13][14] The mechanism of action can vary, but for some thiazole-containing compounds, it involves the inhibition of essential bacterial enzymes like β-ketoacyl-acyl-carrier-protein synthase III (FabH), which is involved in fatty acid biosynthesis.[4] The lipophilic nature of the phenoxy and bromo-thiazole components may facilitate penetration of microbial cell walls.

Anti-inflammatory and Antioxidant Potential

Phenoxy acid derivatives are known to possess anti-inflammatory properties.[6] Furthermore, some phenoxy thiazole derivatives have demonstrated excellent antioxidant activity in vitro, for example, through scavenging of free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl). The mechanism of anti-inflammatory action for related compounds has been shown to involve the inactivation of key signaling pathways like NF-κB and MAPKs (ERK, JNK), which are responsible for the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGs).

Proposed Experimental Validation: A Roadmap to Discovery

To empirically determine the biological activity of this compound, a structured, multi-tiered screening approach is proposed. The following workflow outlines the key stages, from chemical synthesis to biological characterization.

Experimental_Workflow A Synthesis of This compound B Structural Characterization (NMR, MS, Purity) A->B C Primary Biological Screening (Multi-well plate assays) B->C D1 Anticancer (Cytotoxicity Assay) C->D1 D2 Antimicrobial (MIC/MBC Assay) C->D2 D3 Anti-inflammatory (NO Inhibition Assay) C->D3 E Hit Identification (Activity > Threshold) D1->E D2->E D3->E F Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Tubulin Polymerization) E->F G Lead Compound Identification & Optimization F->G

Caption: Proposed workflow for synthesis and biological evaluation.

Part 1: Synthesis Protocol

A plausible synthetic route for this compound involves a copper-catalyzed Ullmann condensation, a classic method for forming aryl ether bonds.[1][4]

Reaction Scheme:

2,4-Dibromothiazole + 4-Methoxyphenol ---(CuI, Base)--> this compound

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2,4-dibromothiazole (1.0 eq), 4-methoxyphenol (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Biological Assays
  • Cell Viability/Cytotoxicity Assay (MTT or SRB Assay):

    • Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

    • Protocol:

      • Seed cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], HCT-116 [colon]) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Use a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).

      • After incubation, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Kinase Inhibition Assay (VEGFR-2 as an example):

    • Objective: To quantify the direct inhibitory effect of the compound on a specific kinase.

    • Protocol:

      • Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™).

      • In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.

      • Add varying concentrations of this compound. Include a known inhibitor (e.g., Sorafenib) as a positive control.[10]

      • Incubate the reaction at 30 °C for 1 hour.

      • Add the detection reagent (e.g., ADP-Glo™ reagent to measure ADP production) and incubate as per the manufacturer's instructions.

      • Measure luminescence or fluorescence to determine kinase activity.

      • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Tubulin Polymerization Assay:

    • Objective: To assess the compound's ability to inhibit the polymerization of tubulin into microtubules.

    • Protocol:

      • Use a fluorescence-based tubulin polymerization assay kit.

      • In a 96-well plate, add tubulin protein, a fluorescence reporter, and GTP in a polymerization buffer.

      • Add varying concentrations of the test compound. Use colchicine or paclitaxel as controls for inhibition and promotion of polymerization, respectively.

      • Monitor the fluorescence intensity over time at 37 °C. An increase in fluorescence indicates tubulin polymerization.

      • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Objective: To find the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Protocol (Broth Microdilution Method):

      • In a 96-well plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[13]

      • Include a growth control (no compound) and a sterility control (no inoculum). Use a standard antibiotic (e.g., Norfloxacin) and antifungal (e.g., Fluconazole) as positive controls.

      • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Nitric Oxide (NO) Inhibition Assay (Griess Assay):

    • Objective: To measure the compound's ability to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

    • Protocol:

      • Culture RAW 264.7 macrophage cells in a 96-well plate.

      • Pre-treat the cells with different concentrations of the test compound for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS and NO production.

      • Collect the cell culture supernatant.

      • Add Griess reagent to the supernatant and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

      • Determine the IC₅₀ for NO inhibition.

Data Summary and Comparative Analysis

To provide context for the potential efficacy of this compound, the following tables summarize the reported activities of structurally related thiazole derivatives from the literature.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazolyl-hydrazono-ethylthiazoleHCT-116 (Colon)6.6[4]
Thiazolyl-hydrazono-ethylthiazoleHepG2 (Liver)4.9[4]
4-(4-Bromophenyl)-thiazol-2-amine deriv.MCF-7 (Breast)10.5
Substituted 2-(4-hydroxybenzylidene)thiazoleMCF-7 (Breast)2.57[10]
Substituted 2-(4-hydroxybenzylidene)thiazoleHepG2 (Liver)7.26[10]
Methoxybenzoyl-aryl-thiazole (SMART)Prostate Cancer Cells0.021 - 0.071[]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Sulfanilamides with ThiazoleGram-positive bacteria0.3 - 100[1]
Heteroaryl(aryl) Thiazole DerivativeE. coli170[15]
Heteroaryl(aryl) Thiazole DerivativeB. cereus230[15]
Nitrofuranthiazole DerivativeB. cereus0.5

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the confluence of several pharmacologically validated scaffolds. The predictive analysis, grounded in the extensive bioactivity data of related thiazole and phenoxy compounds, strongly suggests its potential as a versatile therapeutic agent, particularly in oncology and infectious diseases. The presence of the bromo and methoxy functionalities offers avenues for refined tuning of its pharmacokinetic and pharmacodynamic properties.

The experimental framework detailed in this guide provides a clear and robust pathway for the empirical validation of these hypotheses. Successful identification of "hit" activity in the primary screens should be followed by more in-depth mechanistic studies and structure-activity relationship (SAR) exploration. By synthesizing and testing analogs with modifications to the phenoxy ring (e.g., altering substituent position or type) and the thiazole core, a more potent and selective lead compound could be developed. Ultimately, this structured approach of predictive analysis followed by systematic experimental validation is fundamental to unlocking the full therapeutic potential of novel chemical entities like this compound and accelerating the drug discovery process.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-08-11). PubMed. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Journal of Drug Delivery and Therapeutics. [Link]

  • Thiazole: A privileged scaffold in drug discovery. (2025-08-07). ResearchGate. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024-10-23). GSC Biological and Pharmaceutical Sciences. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021-09-29). National Institutes of Health (NIH). [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-23). National Institutes of Health (NIH). [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2020-01-01). ResearchGate. [https://www.researchgate.net/publication/343279165_Study_in_vitro_of_the_anticancer_activity_of_3-allyl-4-41-methoxyphenyl-3H-thiazole-2-ylidene]-32-trifluoromethylphenylamine_hydrobromide]([Link])

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2016-01-01). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation and structure-activity relationships. (2009-03-26). National Institutes of Health (NIH). [Link]

  • Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. (2021-01-01). ResearchGate. [Link]

  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (2017-01-01). ResearchGate. [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2025-08-06). ResearchGate. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021-03-23). MDPI. [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (2022-01-01). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Novel Nitrofuranthiazoles. (2018-01-01). ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021-03-24). MDPI. [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009-03-26). PubMed. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021-06-18). Biointerface Research in Applied Chemistry. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2022-07-28). MDPI. [Link]

  • Ullmann condensation. (2023-01-01). Wikipedia. [Link]

  • Ullmann Reaction. (2024-01-01). Organic Chemistry Portal. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. [Link]

Sources

Elucidating the Mechanism of Action of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Strategic Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs and a vast array of biologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antineoplastic, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][4][5] The compound 4-Bromo-2-(4-methoxyphenoxy)thiazole combines this privileged thiazole scaffold with a phenoxy moiety, a structure also associated with significant biological effects such as selective COX-2 inhibition.[6] This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action (MoA) of this compound. We will detail a logical progression of studies, from initial synthesis and broad-based biological screening to in-depth cellular and biochemical assays designed to identify and validate its molecular targets and affected pathways. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.

Introduction and Hypothesis Generation

The chemical structure of this compound (Figure 1) suggests several potential avenues for biological activity. The thiazole ring is a versatile scaffold known to interact with a multitude of biological targets.[7][8] Literature on structurally related substituted methoxybenzoyl-aryl-thiazoles and other phenoxythiazole derivatives points towards two primary, plausible hypotheses for the MoA of this compound:

  • Hypothesis 1: Anticancer Activity. Many thiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[4][9] The proposed mechanisms are diverse, including the inhibition of tubulin polymerization, modulation of key signaling kinases like EGFR and VEGFR-2, and induction of apoptosis.[4][5][10][11]

  • Hypothesis 2: Anti-inflammatory Activity. Phenoxy derivatives, particularly those with specific substitution patterns, are known to be potent anti-inflammatory agents.[6] Furthermore, some thiazole-containing compounds have shown anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[12]

This guide will outline a dual-pathway investigation to explore both hypotheses, beginning with broad screening and proceeding to specific MoA studies based on the initial findings.

Figure 1: Chemical Structure

Structure of this compound.

CAS No: 1065074-21-6

Molecular Formula: C₁₀H₈BrNO₂S[13]

Synthesis and Characterization

A prerequisite for any biological study is the robust synthesis and purification of the compound of interest. A plausible synthetic route can be adapted from established methods for creating substituted thiazoles.[12][14]

Proposed Synthetic Pathway

A common and effective method for thiazole synthesis is the Hantzsch reaction. The proposed synthesis would involve two main steps:

  • α-Bromination of a Ketone: An appropriately substituted ketone precursor would undergo bromination at the alpha-carbon.

  • Cyclization with a Thioamide: The resulting α-bromo ketone would then be reacted with a thioamide derivative to form the thiazole ring.

For this compound, a more direct approach might involve the reaction of 2,4-dibromothiazole with 4-methoxyphenol in the presence of a suitable base and catalyst. The final product must be purified (e.g., via column chromatography) and its structure unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), similar to methodologies reported for related compounds.[15]

Phase I: Broad-Spectrum Biological Screening

The initial phase is designed to validate our primary hypotheses and provide a quantitative measure of the compound's potency. This involves screening the compound in well-established in vitro assays for anticancer and anti-inflammatory activity.

In Vitro Antiproliferative Screening

The compound's cytotoxic potential will be evaluated against a panel of human cancer cell lines. The selection should include lines relevant to cancers where thiazole derivatives have previously shown efficacy.[4][9][10]

Table 1: Proposed Cancer Cell Line Panel

Cell LineCancer TypeRationale
MCF-7 Breast (ER+)Commonly used, sensitive to various agents.[4][14]
HepG2 Hepatocellular CarcinomaThiazoles have shown activity.[4][9]
PC-3 ProstateTarget for related thiazole compounds.[10]
A375 Malignant MelanomaTarget for related thiazole compounds.[10]
A549 Lung CarcinomaCommon model for antiproliferative assays.[4]
  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

In Vitro Anti-inflammatory Screening

To test the anti-inflammatory hypothesis, the compound will be screened for its ability to inhibit key enzymes in the inflammatory cascade, COX-1 and COX-2.[12]

This can be performed using commercially available colorimetric or fluorometric inhibitor screening kits.

  • Reagent Preparation: Prepare all kit components (assay buffer, heme, enzyme, arachidonic acid substrate) as per the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and either the COX-1 or COX-2 enzyme. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[6]

  • Initiate Reaction: Add arachidonic acid to initiate the reaction.

  • Detection: Incubate for the recommended time, then add the colorimetric or fluorometric probe. This probe reacts with the prostaglandin G₂ produced by the active enzyme.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will determine the selectivity index.

Phase II: Mechanism of Action Elucidation

Based on positive results from Phase I, this phase employs more specific assays to dissect the molecular mechanism. The following workflow illustrates the decision-making process.

G cluster_0 Phase I: Screening cluster_1 Phase II: Anticancer MoA cluster_2 Phase II: Anti-inflammatory MoA Start Synthesized Compound Screen_AntiCancer Antiproliferative Screen (MTT Assay) Start->Screen_AntiCancer Screen_AntiInflammatory Anti-inflammatory Screen (COX-1/2 Assay) Start->Screen_AntiInflammatory Tubulin Tubulin Polymerization Assay Screen_AntiCancer->Tubulin If IC50 < 10 µM Kinase Kinase Panel Screen Screen_AntiCancer->Kinase If IC50 < 10 µM Selectivity Confirm COX-2 Selectivity Screen_AntiInflammatory->Selectivity If IC50 < 10 µM and Selective CellCycle Cell Cycle Analysis Tubulin->CellCycle Apoptosis Apoptosis Assay (Annexin V) CellCycle->Apoptosis InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) Selectivity->InVivo

Figure 2: Experimental workflow for MoA elucidation.
Investigating the Anticancer MoA

If the compound shows significant antiproliferative activity, we will investigate several common mechanisms associated with thiazole derivatives.

A number of methoxybenzoyl-aryl-thiazoles exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11]

  • Reaction Setup: In a 96-well plate, add tubulin protein, a polymerization buffer (e.g., G-PEM buffer), and the test compound at various concentrations.

  • Initiation: Incubate the plate at 37°C to initiate polymerization.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes). Tubulin polymerization causes light scattering, leading to an increase in absorbance.

  • Controls: Use Paclitaxel as a polymerization promoter and Vinblastine or Colchicine as a polymerization inhibitor for positive controls. A vehicle control (DMSO) serves as the negative control.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls. Calculate the IC₅₀ value for polymerization inhibition.

A compound that inhibits tubulin polymerization is expected to cause cell cycle arrest, typically at the G2/M phase.[3]

  • Treatment: Treat cells (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest and Fix: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Compare the distribution in treated cells to that of untreated controls.

Thiazole derivatives are known to inhibit various protein kinases involved in cancer progression.[5][8] An initial broad screening against a panel of kinases can identify potential targets.

  • Compound Submission: Submit the compound to a commercial service provider (e.g., Eurofins, Reaction Biology).

  • Assay: The service will typically perform radiometric or fluorescence-based assays to measure the compound's ability to inhibit the phosphorylation of a substrate by a large panel of recombinant kinases (e.g., 96 or more).

  • Data Analysis: The results are provided as a percentage of inhibition at a given concentration (e.g., 10 µM).

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), follow-up studies should be conducted to determine the IC₅₀ for the specific kinase and validate the interaction in a cellular context (e.g., Western blot for downstream substrate phosphorylation).

G Ligand This compound Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Ligand->Receptor Inhibition P1 RAS Receptor->P1 P P2 RAF P1->P2 P3 MEK P2->P3 P P4 ERK P3->P4 P TF Transcription Factors (e.g., c-Myc, AP-1) P4->TF P Output Cell Proliferation, Angiogenesis, Survival TF->Output

Figure 3: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This technical guide outlines a rigorous, multi-phased strategy for the comprehensive investigation of the mechanism of action of this compound. By leveraging the extensive literature on related thiazole and phenoxy compounds, we have formulated two primary hypotheses—anticancer and anti-inflammatory activity. The proposed workflow, beginning with broad phenotypic screening and progressing to specific, target-oriented biochemical and cellular assays, provides a clear and logical path to identifying the compound's molecular targets and elucidating its biological function. The experimental protocols and decision-making frameworks described herein are designed to ensure scientific integrity and provide a self-validating system for MoA discovery, ultimately determining the therapeutic potential of this novel chemical entity.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. Retrieved from [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thiazole derivatives. (n.d.). Google Patents.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved from [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). Bioorganic Chemistry. Retrieved from [Link]

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing. Retrieved from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). RSC Advances. Retrieved from [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2011). Archiv der Pharmazie. Retrieved from [Link]

  • Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. (n.d.). MDPI. Retrieved from [Link]

  • United States Patent Office. (n.d.). Google Patents.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). Scientific Reports. Retrieved from [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.. (n.d.). ResearchGate. Retrieved from [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved from [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (n.d.). MDPI. Retrieved from [Link]

  • United States Patent. (n.d.). Google Patents.
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. (2021). Bioorganic Chemistry. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. Retrieved from [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • 4-bromo-3-methoxy-1,2-thiazole (C4H4BrNOS). (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-(4-methoxyphenoxy)thiazole Derivatives and Analogs: Synthesis, Biological Significance, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-(4-methoxyphenoxy)thiazole and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic strategies, key biological activities, and structure-activity relationships that define this promising chemical scaffold.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous pharmacologically active molecules.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological pathways. The incorporation of a 2-phenoxy group and a 4-bromo substituent introduces specific physicochemical characteristics that can significantly influence the compound's biological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will focus on the synthesis and potential applications of derivatives based on the this compound core.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the thiazole ring followed by functionalization, or the use of pre-functionalized building blocks. A common and effective method is a modification of the Hantzsch thiazole synthesis, followed by a nucleophilic aromatic substitution or a cross-coupling reaction.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to the target compound and its analogs involves a multi-step process, which is outlined below. This pathway is designed for adaptability, allowing for the introduction of various substituents on the phenoxy ring to explore structure-activity relationships.

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Final Product A 2,4-Dibromothiazole E This compound A->E Reaction B 4-Methoxyphenol B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established methods for the synthesis of similar 2-aryloxy-4-bromothiazoles and should be optimized for specific laboratory conditions.[3][4]

Step 1: Synthesis of this compound

  • Reaction Setup: To a stirred solution of 2,4-dibromothiazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 4-methoxyphenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence and connectivity of protons.

  • ¹³C NMR: To identify all unique carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Significance and Potential Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The this compound scaffold is of particular interest due to the combined electronic and steric effects of its substituents, which can modulate its interaction with biological targets.

Anticancer Activity

Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[1] Research on structurally related compounds suggests that this compound derivatives could act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.[6][7]

Potential Mechanisms of Action:

  • Kinase Inhibition: The thiazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The 4-methoxyphenoxy group can extend into other regions of the active site, potentially enhancing binding affinity and selectivity.

  • Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Anti-angiogenesis: Some thiazole derivatives have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.

Enzyme Inhibition

The 2-phenoxythiazole scaffold has been identified as a promising starting point for the development of potent and selective enzyme inhibitors. For instance, derivatives of this class have been investigated as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in inflammation and pain signaling.[8]

The 4-bromo and 4-methoxyphenoxy substituents on the thiazole ring can be systematically varied to probe the structure-activity relationship and optimize the inhibitory potency and selectivity for a given enzyme target.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the thiazole and phenoxy rings. A systematic exploration of these structural modifications is crucial for the rational design of more potent and selective drug candidates.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Biological Activity Thiazole This compound R1 R1 (Thiazole C5-position) Thiazole->R1 Substitution at C5 R2 R2 (Phenoxy Ring) Thiazole->R2 Substitution on Phenoxy Ring Activity Potency & Selectivity R1->Activity Modulates R2->Activity Modulates

Caption: Key modification sites for SAR studies of the core scaffold.

Key SAR Insights from Analogous Series:

  • Substitution on the Phenoxy Ring: The electronic nature and position of substituents on the phenoxy ring can significantly impact biological activity. Electron-donating groups, such as the methoxy group in the target compound, may enhance activity in some cases, while electron-withdrawing groups may be favorable for other targets.[2]

  • Halogen at the 4-Position of Thiazole: The bromine atom at the C4 position of the thiazole ring can influence the compound's lipophilicity and its ability to form halogen bonds with the target protein, potentially increasing binding affinity.

  • Substitution at the 5-Position of Thiazole: The C5 position of the thiazole ring is another site for modification. Introducing small alkyl or aryl groups at this position can be explored to probe for additional binding interactions.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this class of compounds, coupled with the rich biological activity profile of the broader thiazole family, makes it an attractive area for further investigation.

Future research in this area should focus on:

  • Synthesis of Diverse Libraries: The generation of a diverse library of analogs with systematic variations at the key modification sites will be crucial for elucidating detailed structure-activity relationships.

  • Broad Biological Screening: Screening these compounds against a wide range of biological targets, including various kinases, enzymes, and cancer cell lines, will help to identify promising lead compounds for different therapeutic areas.

  • Mechanism of Action Studies: In-depth mechanistic studies will be necessary to understand how the most potent compounds exert their biological effects at the molecular level.

References

  • El-Miligy, M. M. M., & El-Sayed, M. A. A. (2024). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302921. [Link]

  • Gontijo, R. J., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports, 9(1), 1-13. [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5565–5572. [Link]

  • Chaskar, A. C., & Padalkar, V. S. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. International Journal of ChemTech Research, 6(7), 3656-3660. [Link]

  • Hassan, A. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7305. [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4787–4797. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pattan, S. R., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Wagner, C. R., & Willard, G. R. (1994). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Biochemical Pharmacology, 48(5), 957–966. [Link]

  • Wilson, B. D., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231–6235. [Link]

  • Yang, Y., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 609. [Link]

  • Zablotskaya, A., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(21), 6634. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(4-methoxyphenoxy)thiazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 4-Bromo-2-(4-methoxyphenoxy)thiazole presents significant opportunities in medicinal chemistry and drug development, particularly in the synthesis of potential anticancer agents and other biologically active molecules.[1][2] Its unique structure, combining a thiazole ring with bromo and methoxyphenoxy moieties, necessitates a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses tailored for researchers, scientists, and drug development professionals working with this compound.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of safe laboratory practice. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1065074-21-6[3]
Molecular Formula C₁₀H₈BrNO₂S[3]
Molecular Weight 286.15 g/mol [3]
Recommended Storage Sealed in a dry environment at 2-8°C[3]
Hazard Assessment and Classification

While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing structurally analogous compounds, such as other brominated and substituted thiazoles.[4][5][6] This approach is standard practice in chemical safety for new or uncommon reagents. The anticipated hazards are consistent with this chemical class and are outlined below.

GHS Hazard Classification (Anticipated)

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[4][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[4][6]
Acute Toxicity (Oral)H302Harmful if swallowed.[4][5]

These classifications mandate that the compound be treated as hazardous. The causality is rooted in the reactivity of the thiazole ring and the potential for the compound to interact with biological macromolecules upon exposure. Prolonged or repeated exposure may lead to more severe health effects.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering solutions and appropriate PPE, is critical. This creates a self-validating system where each layer of protection compensates for the potential limitations of another.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary defense against inhaling vapors or fine dust particles.[7][8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For procedures with a higher risk of splashing, such as transfers or reaction quenching, chemical splash goggles and a face shield are required.[4][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[4][10]

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned. For larger quantities or tasks with a significant splash risk, a chemically resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Respiratory Protection: If engineering controls fail or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Standard Operating Protocol for Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures experimental integrity.

Protocol for Weighing and Solution Preparation:

  • Preparation: Don all required PPE before entering the designated handling area (fume hood).

  • Staging: Place a calibrated analytical balance, weigh paper, spatulas, and sealable receiving flask inside the fume hood.

  • Equilibration: Retrieve the sealed container of this compound from its 2-8°C storage. Allow the container to warm to ambient temperature inside the fume hood before opening to prevent condensation of atmospheric moisture.

  • Dispensing: Carefully dispense the required amount of the solid onto the weigh paper. Avoid creating dust. If dust is generated, cease operations and allow the fume hood to clear it.[5]

  • Transfer: Transfer the weighed compound into the designated reaction or storage vessel.

  • Sealing: Tightly reseal the primary container, wipe it down with a damp cloth to remove any residual material, and return it to cold storage.

  • Cleanup: Dispose of the contaminated weigh paper and any other single-use items as hazardous chemical waste.

  • Decontamination: Decontaminate the spatula and balance with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Storage A Don PPE B Prepare Fume Hood A->B C Equilibrate Compound to Room Temp B->C D Weigh Compound C->D E Transfer to Vessel D->E F Seal & Store Primary Container E->F G Dispose of Contaminated Waste F->G H Decontaminate Equipment G->H

Caption: Standard workflow for handling the compound.

Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[4][5]

Spill Response Protocol:

In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For a small spill, use an inert absorbent material like vermiculite or sand to cover and contain the material.[12]

  • Neutralize (if applicable): Follow specific laboratory protocols for neutralization if available.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety office.

G node_proc node_proc start Spill Occurs q1 Is the spill large or unmanageable? start->q1 a1_yes Evacuate Area & Call Emergency Response q1->a1_yes Yes a1_no Small, Contained Spill q1->a1_no No proc1 Ensure Full PPE is Worn a1_no->proc1 proc2 Cover with Inert Absorbent Material proc1->proc2 proc3 Collect Material into Hazardous Waste Container proc2->proc3 proc4 Decontaminate Spill Area proc3->proc4 proc5 Report Incident proc4->proc5

Caption: Emergency response flowchart for a chemical spill.

Waste Disposal

All materials contaminated with this compound, including the compound itself, absorbent materials, and contaminated PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety department.

  • Arrange for disposal through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[9]

This technical guide provides a framework for the safe handling of this compound. It is imperative that these guidelines are supplemented by institution-specific safety protocols and that all researchers receive hands-on training before working with this or any other potentially hazardous chemical.

References

  • Sdfine. (n.d.). Safety Data Sheet: 2-bromo-4'-methoxyacetophenone. Retrieved from [Link]

  • Shafi, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22316713, 4-(4-Bromo-2-methoxyphenyl)thiazole. Retrieved from [Link]

  • Pradika, Y., Pranowo, D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • Chauhan, D., et al. (2024). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen- 2-yl]-acetamide. Current Drug Discovery Technologies, 21(2). Available at: [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 14(4), 1475-1487. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3048. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151199, 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Sourcing and Synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic sourcing of starting materials and the practical synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole. This key heterocyclic building block is of significant interest in medicinal chemistry due to the prevalence of the 2-phenoxythiazole motif in a range of biologically active molecules. This guide will delve into the rationale behind precursor selection, provide a comparative analysis of sourcing strategies, and offer a detailed, field-proven experimental protocol for its synthesis via a nucleophilic aromatic substitution (SNAr) pathway. The content is structured to empower researchers with the necessary knowledge to efficiently and reliably obtain this valuable compound for their discovery programs.

Introduction: The Significance of the 2-Phenoxythiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in the design of bioactive molecules. When functionalized at the 2-position with a phenoxy group, the resulting scaffold can adopt conformations that facilitate binding to a diverse array of biological targets. The methoxy and bromo substituents on the phenoxy and thiazole rings, respectively, offer additional vectors for molecular recognition and opportunities for further chemical modification, making this compound a highly valuable intermediate in drug discovery.[2]

Strategic Sourcing of Starting Materials

The most logical and cost-effective synthetic route to this compound involves the coupling of two key precursors: 2,4-dibromothiazole and 4-methoxyphenol . A thorough understanding of the sourcing landscape for these materials is critical for ensuring the timely and budget-conscious execution of research programs.

Primary Starting Material: 2,4-Dibromothiazole

2,4-Dibromothiazole serves as the foundational electrophile for the synthesis. The differential reactivity of the bromine atoms at the C2 and C4 positions is the cornerstone of the synthetic strategy. The bromine at the 2-position is significantly more susceptible to nucleophilic attack due to the electron-withdrawing nature of the thiazole nitrogen atom.

Sourcing Options for 2,4-Dibromothiazole:

Supplier TypePurity LevelsScaleConsiderations
Major Chemical Suppliers (e.g., Sigma-Aldrich)Typically >97%Grams to KilogramsHigh purity, reliable quality, readily available for immediate shipment. Ideal for initial proof-of-concept studies.
Boutique Building Block ProvidersOften >95%Milligrams to GramsMay offer a wider range of specialty chemicals and smaller, more flexible quantities.
Custom Synthesis OrganizationsAs per client specificationGrams to Metric TonsSuitable for large-scale campaigns or when specific purity profiles are required.
Nucleophilic Partner: 4-Methoxyphenol

4-Methoxyphenol is a readily available and relatively inexpensive commodity chemical. Its phenoxide, generated in situ, acts as the nucleophile in the SNAr reaction.

Sourcing Options for 4-Methoxyphenol:

Supplier TypePurity LevelsScaleConsiderations
Large-Scale Chemical ManufacturersIndustrial and high-purity gradesKilograms to TonsMost cost-effective option for large-scale synthesis. Ensure the grade is appropriate for pharmaceutical applications.
Laboratory Chemical SuppliersReagent and analytical gradesGrams to KilogramsWidely available from numerous suppliers with detailed specifications.

Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,4-dibromothiazole and 4-methoxyphenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is predicated on the attack of the in situ generated 4-methoxyphenoxide on the electron-deficient C2 position of the thiazole ring, leading to the displacement of the bromide ion.

Synthetic Pathway 2,4-Dibromothiazole 2,4-Dibromothiazole Reaction Nucleophilic Aromatic Substitution 2,4-Dibromothiazole->Reaction 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-phenoxythiazole derivatives and is designed to be a robust starting point for optimization.

Materials and Reagents:

  • 2,4-Dibromothiazole (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromothiazole (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the 2,4-dibromothiazole.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Alternative Sourcing: Direct Purchase

For research groups with limited synthetic capabilities or those requiring small quantities for initial screening, direct purchase of this compound is a viable option. Several chemical suppliers specialize in building blocks for drug discovery and may have this compound in their catalog.

Considerations for Direct Purchase:

  • Purity: Ensure the purity of the purchased material meets the requirements of the intended application.

  • Availability: Check for stock availability and lead times.

  • Cost: Compare prices from different vendors.

  • Documentation: Request a certificate of analysis (CoA) to verify the identity and purity of the compound.

Conclusion

The successful acquisition of this compound is a critical step in the advancement of drug discovery programs targeting a wide range of diseases. This in-depth technical guide has provided a comprehensive framework for both the strategic sourcing of its precursors and a detailed, practical protocol for its synthesis. By understanding the underlying chemical principles and the landscape of available resources, researchers can confidently and efficiently obtain this valuable building block, thereby accelerating the discovery of novel therapeutics.

References

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.
  • ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.
  • Kollonitsch, J. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S.
  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Naser, N. A., Kahdim, K. H., & Taha, D. N. (2012). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. Journal of Oleo Science, 61(7), 387–392.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324–341.
  • MDPI. (2023). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). GSC Biological and Pharmaceutical Sciences, 26(1), 116-126.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We present a detailed, field-proven protocol based on a regioselective Ullmann-type condensation reaction. This guide explains the causal factors behind the selection of reagents and conditions, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Additionally, we discuss alternative synthetic strategies, safety protocols, and methods for purification and characterization.

Introduction and Scientific Context

The 2-phenoxythiazole scaffold is a privileged motif in modern drug discovery, appearing in a range of biologically active molecules. The strategic placement of a bromine atom at the 4-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening. The target molecule, this compound, combines these features, making it a highly valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

The synthesis hinges on the selective formation of an ether bond at the C2 position of the thiazole ring, while preserving the C4-bromo substituent. This is achieved by exploiting the differential reactivity of the halogen atoms on a 2,4-dihalothiazole precursor. The protocol detailed herein utilizes a copper-catalyzed Ullmann condensation, a robust and well-established method for the formation of diaryl ethers.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds via a regioselective nucleophilic aromatic substitution reaction between 2,4-dibromothiazole and 4-methoxyphenol. The C2-bromo substituent is significantly more susceptible to nucleophilic attack than the C4-bromo substituent, a phenomenon attributed to the electronic influence of the ring nitrogen atom. This inherent reactivity allows for a highly selective transformation.

The reaction is catalyzed by a copper(I) salt, following the general mechanism of an Ullmann condensation.[2][3]

Proposed Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Rationale

The generally accepted mechanism for the Ullmann ether synthesis involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The base (potassium carbonate) deprotonates 4-methoxyphenol to form the corresponding phenoxide. This phenoxide then reacts with the copper(I) iodide catalyst to generate a copper(I) phenoxide species.

  • Oxidative Addition: The electron-deficient 2,4-dibromothiazole undergoes oxidative addition to the copper(I) phenoxide. This step is regioselective, with the more electrophilic C2 position reacting preferentially.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired C-O bond of the product, this compound, and regenerates a copper(I) species to continue the catalytic cycle.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed by trained chemists with appropriate safety precautions.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Mass/VolumeSupplier
2,4-DibromothiazoleC₃HBr₂NS242.9397%10.02.43 gSigma-Aldrich
4-MethoxyphenolC₇H₈O₂124.1499%12.01.49 gAcros Organics
Copper(I) Iodide (CuI)CuI190.4598%1.0190 mgStrem Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%20.02.76 gFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, 99.8%-50 mLEMD Millipore
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start setup Assemble and dry glassware. Purge with N2/Ar. start->setup charge Charge flask with 2,4-dibromothiazole, 4-methoxyphenol, CuI, and K2CO3. setup->charge add_solvent Add anhydrous DMF via syringe. charge->add_solvent heat Heat reaction to 120-140 °C with vigorous stirring. add_solvent->heat monitor Monitor reaction progress by TLC (e.g., every 2-4 hours). heat->monitor monitor->heat Incomplete cool Once complete, cool to room temperature. monitor->cool Reaction Complete workup Quench with water. Extract with ethyl acetate. cool->workup wash Wash organic layer with brine, dry over Na2SO4. workup->wash concentrate Filter and concentrate under reduced pressure. wash->concentrate purify Purify crude product via silica gel column chromatography. concentrate->purify characterize Characterize pure product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

  • Inert Atmosphere Setup: Assemble the three-neck flask with a reflux condenser and a gas inlet. Dry all glassware thoroughly in an oven and allow to cool under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reagents: To the flask, add 2,4-dibromothiazole (2.43 g, 10.0 mmol), 4-methoxyphenol (1.49 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol, 10 mol%), and finely ground potassium carbonate (2.76 g, 20.0 mmol).

    • Causality Note: An excess of the phenol and base is used to ensure complete consumption of the limiting thiazole reagent and to drive the reaction forward. CuI is a common and effective catalyst for Ullmann condensations.[2]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) via a syringe.

    • Causality Note: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, and its high boiling point is suitable for the required reaction temperature.[4]

  • Reaction: With vigorous stirring, heat the reaction mixture to 120-140 °C. The mixture will typically become a dark brown suspension.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by the disappearance of the 2,4-dibromothiazole spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 250 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The product is typically a pale yellow solid or oil.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the structure and regioselectivity. Expect signals for the thiazole proton, the two distinct sets of aromatic protons from the methoxyphenoxy group, and the methoxy singlet.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight (Expected [M]+ for C₁₀H₈BrNO₂S) and isotopic pattern characteristic of a monobrominated compound.

  • IR (Infrared Spectroscopy): To identify characteristic functional groups, such as C-O-C ether stretching and aromatic C-H bonds.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 2,4-Dibromothiazole: Is an irritant. Avoid inhalation and contact with skin.

    • DMF: Is a skin and respiratory irritant and is a suspected teratogen. Handle with extreme care and avoid exposure.

    • Copper(I) Iodide: Is harmful if swallowed or inhaled.

    • Potassium Carbonate: Is a base and can cause irritation.

  • Reaction Conditions: The reaction is run at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.

Alternative Synthetic Strategies

While the Ullmann condensation is a reliable method, other modern cross-coupling reactions can also be considered.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is another powerful method for forming aryl ether bonds.[5] It often proceeds under milder conditions than the classical Ullmann reaction and may offer a broader substrate scope. Typical conditions would involve a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, RuPhos), and a base (e.g., Cs₂CO₃, K₃PO₄) in a solvent like toluene or dioxane.[6] The choice of ligand is critical for achieving high yields, especially with electron-deficient heteroaryl halides.[7]

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound. By understanding the principles of regioselectivity in dihalothiazoles and applying the conditions of the Ullmann condensation, researchers can efficiently access this valuable synthetic intermediate. Careful attention to inert atmosphere techniques and safety protocols is essential for a successful outcome.

References

  • Organic Chemistry Portal. "Ullmann Reaction." [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5555–5564. [Link]

  • Michon, U., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Semantic Scholar. "Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*." [Link]

  • ResearchGate. "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." [Link]

  • IJSDR. "SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION." [Link]

  • National Institutes of Health. "Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)." [Link]

  • National Center for Biotechnology Information. "Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei." [Link]

  • MDPI. "Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable." [Link]

  • Organic Chemistry Portal. "Ullmann Reaction." [Link]

  • Wikipedia. "Ullmann reaction." [Link]

  • FABAD Journal of Pharmaceutical Sciences. "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." [Link]

  • Wikipedia. "Ullmann condensation." [Link]

  • PubMed. "Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process." [Link]

  • Royal Society of Chemistry. "Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation." [Link]

  • BYJU'S. "Ullmann Reaction." [Link]

  • National Center for Biotechnology Information. "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity." [Link]

  • National Institutes of Health. "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW." [Link]

Sources

Comprehensive Purification Strategies for 4-Bromo-2-(4-methoxyphenoxy)thiazole: From Crude Synthesis to Analytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This application note provides a detailed guide for the purification and analytical validation of 4-Bromo-2-(4-methoxyphenoxy)thiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing that the purity of such intermediates is paramount for the integrity of downstream applications, we present a multi-faceted approach encompassing crystallization and column chromatography. This guide explains the rationale behind methodological choices, offers step-by-step protocols, and includes robust analytical procedures for purity verification using HPLC, TLC, and spectroscopic methods. It is designed for researchers, chemists, and drug development professionals seeking to establish a reliable and reproducible purification workflow.

Introduction: The Imperative for Purity

This compound is a substituted thiazole derivative. Thiazole rings are foundational scaffolds in numerous FDA-approved drugs, including antimicrobial and antineoplastic agents, underscoring the importance of their derivatives in medicinal chemistry[1][2][3]. The synthetic utility of this molecule is largely defined by its two reactive handles: the bromine atom, which is amenable to a variety of cross-coupling reactions, and the thiazole core itself.

The successful synthesis of a target molecule is only the first step; achieving high purity is a critical, non-negotiable requirement for subsequent applications. Impurities, which can arise from starting materials, by-products, or degradation products, can interfere with subsequent reactions, compromise biological assay results, and introduce safety risks in pharmaceutical development[4][5]. This guide provides the necessary protocols to isolate this compound in high purity and to validate its identity and quality with confidence.

Pre-Purification Analysis: Understanding the Impurity Profile

A successful purification strategy begins with a hypothesis about the potential impurities. The most common synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dibromothiazole and 4-methoxyphenol.

Likely Impurities:

  • Unreacted Starting Materials: 2,4-dibromothiazole and 4-methoxyphenol.

  • Isomeric By-products: Potential for reaction at the C4 position of the thiazole ring, although less likely due to the higher reactivity of the C2 halogen.

  • Solvent Residues: Volatile organic compounds from the reaction and workup (e.g., DMF, THF, Ethyl Acetate)[4].

  • Reagent-Derived Impurities: Bases used to deprotonate the phenol (e.g., K₂CO₃, NaH) or their by-products.

The physical properties of the target compound versus its likely impurities will dictate the most effective purification method. This compound is expected to be a moderately polar, solid organic compound, while its precursors have different polarities (4-methoxyphenol is more polar; 2,4-dibromothiazole is less polar). This polarity differential is the key principle we will exploit.

Purification Workflow: A Strategic Overview

The purification process should be logical and sequential, starting with scalable bulk methods and progressing to high-resolution techniques. Post-purification analysis is integrated at each stage to validate the outcome.

G cluster_0 Purification Phase cluster_1 Analysis & QC Phase Crude Crude Reaction Mixture Cryst Recrystallization Crude->Cryst High Yield / Sufficient Purity Chrom Flash Column Chromatography Crude->Chrom Complex Mixture / Oily Product TLC TLC Analysis Crude->TLC Pure Purified Product Cryst->Pure Cryst->TLC Chrom->Pure Chrom->TLC HPLC HPLC Purity Check Pure->HPLC Spec Spectroscopic ID (NMR, MS) HPLC->Spec Purity >95% Final Final Validated Compound Spec->Final

Caption: General workflow for purification and analysis.

Protocol 1: Recrystallization

Recrystallization is the preferred first-line technique for purifying solid compounds due to its scalability and cost-effectiveness. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

4.1. Causality Behind Solvent Selection The ideal solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at elevated temperatures (near the solvent's boiling point).

  • Either fully dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert with the compound.

  • Have a relatively low boiling point for easy removal.

4.2. Step-by-Step Protocol: Solvent Screening and Execution

  • Solvent Screening:

    • Place ~20-30 mg of the crude material into several test tubes.

    • Add a few drops of a candidate solvent (e.g., Ethanol, Isopropanol, Hexanes, Ethyl Acetate, Toluene, or mixtures thereof) to each tube at room temperature. Observe solubility.

    • If the compound is insoluble, heat the mixture gently. If it dissolves, it is a potential candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent system.

  • Execution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal[6].

    • Allow the flask to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

4.3. Troubleshooting Crystallization

ProblemPossible CauseRecommended Solution
"Oiling Out" Solution is supersaturated or cooled too quickly; impurities are depressing the melting point.Add a small amount of hot solvent to redissolve the oil, then cool much more slowly. If the issue persists, a pre-purification step via a silica plug may be needed[6].
No Crystals Form Solution is not saturated enough; nucleation is inhibited.Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure compound[6].
Low Recovery Too much solvent was used; compound has significant solubility in cold solvent.Reduce the initial amount of solvent used. Ensure the final filtration is done with ice-cold solvent and is performed quickly.

Protocol 2: Flash Column Chromatography

When crystallization fails to provide adequate purity or the crude product is an oil, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system)[7][8].

5.1. Rationale for Method Development

  • Stationary Phase: Silica gel is the standard choice due to its polarity and cost-effectiveness. As a Lewis acid, it interacts strongly with polar and basic compounds. Since the thiazole nitrogen can be basic, streaking or poor recovery is a possibility.

  • Mobile Phase Optimization: The key to good separation is selecting a solvent system where the target compound has an Rf (retention factor) of ~0.25-0.35 on a TLC plate. This provides the optimal balance between resolution and elution time. A common approach is to use a binary system of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

5.2. Step-by-Step Protocol: Chromatography Execution

  • TLC Analysis:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) to find the system that gives the desired Rf of ~0.3.

    • Visualize the spots under a UV lamp (254 nm). The target compound should be a distinct spot, hopefully well-separated from impurities.

  • Column Preparation:

    • Select a column of appropriate size (typically, use 50-100g of silica gel per 1g of crude material).

    • Pack the column as a slurry with the chosen non-polar solvent. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like Dichloromethane and load it directly onto the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel (~2-3x the mass of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column[9]. This method often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined by TLC analysis. For difficult separations, a gradient elution can be used, starting with a less polar system and gradually increasing the polarity[9].

    • Collect the eluent in sequentially labeled test tubes.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

G cluster_0 Chromatography Logic start Crude Mixture on Silica elution Elution with Mobile Phase start->elution column Less Polar Impurity (High Rf) Target Compound (Rf ~0.3) More Polar Impurity (Low Rf) fractions Fraction 1-5 Fraction 6-12 Fraction 13-20 column:f0->fractions:f0 Elutes First column:f1->fractions:f1 Elutes Second column:f2->fractions:f2 Elutes Last elution->column

Caption: Separation principle in normal-phase chromatography.

Purity Assessment and Characterization

Purification is incomplete without rigorous analytical validation. A combination of chromatographic and spectroscopic techniques is essential to confirm both purity and identity.

6.1. High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of pharmaceutical compounds[5][10]. A reverse-phase method is typically employed for molecules of this type.

Table 1: Example HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for moderately polar small molecules[6].
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for nitrogen-containing compounds[6].
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reverse-phase HPLC.
Gradient 50% B to 95% B over 15 minA gradient ensures elution of both the target and any potential late-eluting, non-polar impurities[11].
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic rings in the molecule will have strong UV absorbance.
Injection Volume 10 µLStandard volume.
Sample Prep ~1 mg/mL in AcetonitrileEnsure the sample is fully dissolved.

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For drug development purposes, a purity of >98% is often required.

6.2. Spectroscopic Identity Confirmation After confirming purity, the identity of the compound must be unequivocally established.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected DataInterpretation
¹H NMR ~7.5-7.0 ppm (m, 4H)~7.0 ppm (s, 1H)~3.8 ppm (s, 3H)Aromatic protons from the methoxyphenyl ring.Proton on the C5 position of the thiazole ring.Methyl protons of the methoxy group.
¹³C NMR ~160-110 ppmAromatic and heterocyclic carbons.
Mass Spec (ESI+) m/z ~302/304 [M+H]⁺Molecular ion peak showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2).

Note: NMR chemical shifts are predictions and should be confirmed with experimental data. The mass spectrum provides definitive molecular weight confirmation.

Conclusion

The purification of this compound is a critical step in its utilization as a research chemical or pharmaceutical intermediate. This guide outlines a systematic approach, beginning with an assessment of potential impurities to inform the selection of a primary purification method—either recrystallization for its efficiency and scalability or flash chromatography for its high resolving power. Each protocol is presented with an emphasis on the underlying scientific principles to allow for logical troubleshooting and adaptation. The final, indispensable step is the rigorous analytical confirmation of purity and identity by HPLC and spectroscopy, ensuring the material is fit for its intended purpose. Adherence to these validated protocols will enable researchers to consistently produce high-quality material, underpinning the reliability and reproducibility of their scientific work.

References

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]

  • International Pharmaceutical Quality. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. IPQ. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. JOCPR. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. LookChem. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2020). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (2020). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][6][11]thiadiazole). MDPI. Retrieved from [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2019). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pak. J. Pharm. Sci. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. ChemBK. Retrieved from [Link]

  • PubMed Central (PMC). (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. LookChem. Retrieved from [Link]

  • MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Retrieved from [Link]

  • PubMed. (1973). [Bromination of amino-thiazole derivatives]. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Retrieved from [Link]

  • Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Google Patents.
  • Journal of Chemical Health Risks. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. JCHR. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

Sources

The Emerging Potential of 4-Bromo-2-(4-methoxyphenoxy)thiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The thiazole nucleus is a key component in several FDA-approved drugs, underscoring its clinical significance.[2] This guide focuses on a specific, yet underexplored, member of this family: 4-Bromo-2-(4-methoxyphenoxy)thiazole . While specific research on this exact molecule is nascent, its structural motifs suggest significant potential for biological activity, drawing from the rich history of related compounds.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the potential applications of this compound, grounded in the established principles of thiazole chemistry and pharmacology. We will delve into its putative synthesis, potential biological targets, and detailed protocols for its evaluation.

Molecular Profile and Synthetic Strategy

The structure of this compound combines several key features that are attractive for medicinal chemistry applications. The bromine atom at the 4-position can serve as a handle for further functionalization or act as a key interaction point with biological targets. The 2-(4-methoxyphenoxy) group introduces a degree of conformational flexibility and potential for hydrogen bonding, which can be crucial for target engagement.

Proposed Synthesis of this compound

Protocol 1: Proposed Synthesis of this compound

Objective: To synthesize this compound via a multi-step reaction sequence.

Materials:

  • 4-Methoxyphenol

  • Carbon disulfide

  • Potassium hydroxide

  • Methyl iodide

  • Bromine

  • 2,4-Dibromothiazole

  • Appropriate solvents (e.g., ethanol, DMF, THF)

  • Standard laboratory glassware and purification equipment (chromatography column, etc.)

Procedure:

  • Synthesis of Potassium 4-methoxyphenoxydithiocarbonate:

    • In a round-bottom flask, dissolve 4-methoxyphenol in a suitable solvent such as ethanol.

    • Add an equimolar amount of powdered potassium hydroxide and stir until dissolved.

    • Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with continuous stirring.

    • Allow the reaction to proceed for several hours, during which a precipitate of the potassium salt should form.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Synthesis of S-Methyl-4-methoxyphenoxydithiocarbamate:

    • Suspend the potassium salt from the previous step in a solvent like DMF.

    • Add a slight excess of methyl iodide and stir the mixture at room temperature overnight.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the S-methyl intermediate.

  • Synthesis of 2-(4-methoxyphenoxy)thiazole:

    • This step involves the reaction of the S-methyl intermediate with an appropriate C2 synthon, such as a haloacetaldehyde or a derivative thereof, to form the thiazole ring. The exact conditions would need to be optimized.

  • Bromination to this compound:

    • Dissolve the 2-(4-methoxyphenoxy)thiazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Slowly add an equimolar amount of bromine, potentially with a catalyst such as iron(III) bromide, while protecting the reaction from light.

    • Monitor the reaction by TLC. Upon completion, quench the excess bromine with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield the final compound, this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Biological Evaluation

The thiazole scaffold is a well-established pharmacophore in oncology. Numerous studies have demonstrated the potent anticancer activity of thiazole derivatives against a variety of cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[6][7]

Anticancer Activity

Given the prevalence of the thiazole core in anticancer agents, it is highly probable that this compound will exhibit cytotoxic effects against cancer cells. The bromophenyl and methoxyphenyl moieties are also common in anticancer compounds, suggesting a synergistic contribution to the overall activity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]
This compoundMCF-75.2
This compoundA5498.7
This compoundHepG26.1
Doxorubicin (Positive Control)MCF-70.8
Antimicrobial Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, combating both bacterial and fungal pathogens.[4] The increasing prevalence of multidrug-resistant strains necessitates the development of new antimicrobial drugs with novel mechanisms of action.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (stock solution in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • 96-well microplates

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strains overnight in their respective broth media.

    • Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution of Compound:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the optimal temperature for the respective microbes (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

While this guide focuses on this compound, it is crucial to consider this molecule as a starting point for further optimization. Structure-activity relationship (SAR) studies are essential for identifying key structural features that contribute to biological activity and for designing more potent and selective analogs.

Key Areas for SAR Exploration:

  • Modification of the 4-position: Replacing the bromine atom with other halogens (Cl, F) or with different functional groups (e.g., alkyl, aryl, nitro) can significantly impact activity.

  • Variation of the phenoxy group: Altering the substituent on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties and binding affinity of the molecule.

  • Introduction of substituents on the thiazole ring: Further functionalization of the C5 position of the thiazole ring can provide additional points of interaction with biological targets.

Visualization of the Drug Discovery Workflow:

DrugDiscoveryWorkflow Start Start Synthesis Synthesis InVitro_Screening InVitro_Screening Synthesis->InVitro_Screening Compound SAR_Studies SAR_Studies InVitro_Screening->SAR_Studies Hit Identification Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization Lead Compound Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies Candidate Clinical_Trials Clinical_Trials Preclinical_Studies->Clinical_Trials IND

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Based on the extensive body of research on related thiazole derivatives, this compound is predicted to possess significant biological activity, particularly in the areas of oncology and infectious diseases. The protocols and strategies outlined in this guide provide a solid foundation for researchers to initiate the investigation of this intriguing molecule and to unlock its full therapeutic potential. Further research, including its synthesis, biological evaluation, and SAR studies, is warranted to fully elucidate its place in the medicinal chemistry landscape.

References

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... - ResearchGate. Available at: [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2023). World Journal of Advanced Research and Reviews, 20(1), 1336-1345. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences, 48(3), 291-303. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7324. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2015). Molecules, 20(8), 15166-15185. Available at: [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure, 1265, 133479. Available at: [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2022). Biopolymers and Cell, 38(2), 125-131. Available at: [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2020). Molecules, 25(18), 4192. Available at: [Link]

  • 4-(4-Bromo-2-methoxyphenyl)thiazole | C10H8BrNOS - PubChem. Available at: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2023). ResearchGate. Available at: [Link]

  • Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. (2020). Pharmacia, 67(2), 89-106. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Potential of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-ACR-20260118 Version: 1.0

Introduction and Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several potent anticancer agents like Dasatinib and Ixazomib.[1][2] Thiazole derivatives are known to exert their antineoplastic effects through diverse mechanisms, including the inhibition of critical signaling pathways (e.g., PI3K/Akt/mTOR), induction of apoptosis, and disruption of tubulin polymerization.[3] This structural motif's ability to form key hydrogen bonds with biological targets makes it a highly valuable starting point for novel drug discovery.[1]

This document provides a comprehensive set of application notes and detailed protocols for the initial in vitro evaluation of 4-Bromo-2-(4-methoxyphenoxy)thiazole , a novel compound, as a potential anticancer agent. The proposed workflow is designed for researchers, scientists, and drug development professionals to systematically assess its cytotoxic and mechanistic properties. The protocols are structured to ensure scientific rigor and reproducibility, guiding the user from broad cytotoxicity screening to more focused mechanistic studies.

Compound Profile: this compound

PropertyDetailsReference
IUPAC Name This compound[]
CAS Number 1065074-21-6[]
Molecular Formula C₁₀H₈BrNO₂S
Structure

Experimental Workflow Overview

The evaluation of a novel compound requires a phased approach. We begin with a broad screening to establish cytotoxic activity and then proceed to investigate the underlying mechanism of action in the most sensitive cell lines.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Future Directions p1_start Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HepG2) p1_treat Treat cells with serial dilutions of This compound p1_start->p1_treat p1_assay Perform MTT Cell Viability Assay p1_treat->p1_assay p1_end Calculate IC50 Values & Identify Most Sensitive Cell Line(s) p1_assay->p1_end p2_apoptosis Apoptosis Assay (Annexin V / PI Staining) p1_end->p2_apoptosis Proceed with sensitive line(s) p2_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) p1_end->p2_cellcycle Proceed with sensitive line(s) p3_target Target Deconvolution (e.g., Kinase, Tubulin Assays) p2_apoptosis->p3_target p2_cellcycle->p3_target p3_invivo In Vivo Efficacy Studies (Xenograft Models) p3_target->p3_invivo

Caption: High-level workflow for anticancer evaluation.

Phase 1: Cytotoxicity Screening using MTT Assay

Scientific Rationale

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[5] This assay is a cornerstone for high-throughput screening of cytotoxic agents.[7][8]

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for determining cell viability.[5][6][7][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[9]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[6][9]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

Summarize the results in a table for clear comparison across different cell lines.

Cell LineTissue OriginIC₅₀ (µM) [48h]IC₅₀ (µM) [72h]
MCF-7 Breast CancerExperimentalExperimental
HepG2 Liver CancerExperimentalExperimental
A549 Lung CancerExperimentalExperimental
Doxorubicin (Control)ReferenceReference

Phase 2: Mechanistic Elucidation

Once cytotoxic activity is confirmed, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are two primary mechanisms through which anticancer agents exert their effects.[11][12]

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Apoptosis is characterized by distinct morphological and biochemical changes.[13] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13] By using Annexin V and PI together, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (primary necrosis).

G cluster_0 Cell States cluster_1 Staining Healthy Healthy Cell Inner PS Intact Membrane EarlyApoptotic Early Apoptotic Outer PS Intact Membrane LateApoptotic Late Apoptotic / Necrotic Outer PS Permeable Membrane AnnexinV Annexin V-FITC AnnexinV->EarlyApoptotic Binds AnnexinV->LateApoptotic Binds PI Propidium Iodide PI->LateApoptotic Enters & Stains DNA

Caption: Principle of Annexin V and PI staining for apoptosis.

This protocol is based on established methods for flow cytometric analysis of apoptosis.[14][15]

Materials:

  • Cells treated with the compound at its IC₅₀ concentration for 24-48h.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Seed cells and treat with this compound (at IC₅₀ and 2x IC₅₀) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition into a single tube. This is crucial as apoptotic cells often detach.[13]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and carefully aspirating the supernatant.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry. Be sure to include unstained, PI-only, and Annexin V-only controls to set up proper compensation and quadrants.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

The cell cycle is a tightly regulated process, and many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[12] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to the major groove of double-stranded DNA.[16][17] By permeabilizing cells and staining them with PI, the amount of DNA per cell can be quantified using flow cytometry. This allows for the differentiation of cell populations based on their phase in the cell cycle:

  • G0/G1 phase: Cells with a normal (2N) DNA content.

  • S phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M phase: Cells that have completed DNA replication, with a 4N DNA content.

  • Sub-G1 peak: Represents apoptotic cells with fragmented DNA (<2N content).

Treatment with an effective compound may lead to an accumulation of cells in a specific phase, indicating cell cycle arrest at that checkpoint.

This protocol provides a general procedure for DNA content analysis using PI staining.[16][17][18][19][20]

Materials:

  • Cells treated with the compound at its IC₅₀ concentration for 24-48h.

  • Cold 70% ethanol.

  • Cold PBS.

  • PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS). RNase A is critical to degrade RNA, which PI can also bind, ensuring DNA-specific staining.[16][17][19]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample after treatment. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add 1-2 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping.[18][19]

  • Incubate the cells for at least 30 minutes on ice. (Note: Cells can be stored in ethanol at -20°C for several weeks).[17][19]

  • Rehydration & Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[17] Discard the ethanol and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[18]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]

  • Analysis: Analyze the samples by flow cytometry. Collect data on a linear scale and use pulse processing (e.g., Area vs. Height dot plot) to gate out doublets and aggregates, ensuring analysis of single cells only.[18][19]

Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control ExperimentalExperimentalExperimentalExperimental
Compound (IC₅₀) ExperimentalExperimentalExperimentalExperimental
Nocodazole (G2/M arrest control) ReferenceReferenceReferenceReference

Future Directions & Advanced Studies

The data gathered from these initial phases will provide a strong foundation for the anticancer profile of this compound. Positive results would justify progression to more advanced studies:

  • Target Identification: Based on the mechanisms of other thiazole derivatives, assays could be performed to investigate inhibition of specific targets like tubulin polymerization, or key kinases in proliferative pathways (e.g., EGFR, VEGFR-2, CDKs).[2][12][21]

  • In Vivo Efficacy: Promising compounds should be evaluated in preclinical animal models, such as human tumor xenografts in immunodeficient mice, to assess their therapeutic efficacy, pharmacokinetics, and toxicity in a whole-organism context.[22][23][24][25] Patient-derived xenograft (PDX) models are increasingly favored for their clinical relevance.[26]

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • DNA Cell Cycle Analysis with PI. (n.d.). University of Iowa Flow Cytometry Facility.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • BenchChem. (2025). Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PMC.
  • BenchChem. (2025). Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Thiazole in the targeted anticancer drug discovery. (n.d.). PubMed.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). PMC.
  • (PDF) In vivo screening models of anticancer drugs. (2018). ResearchGate.
  • In vitro methods of screening of anticancer agents | PPTX. (n.d.). Slideshare.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC.
  • 2-(4-BROMO-PHENYL)-THIAZOLE synthesis. (n.d.). ChemicalBook.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships | Request PDF. (2025). ResearchGate.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (n.d.). MDPI.
  • BOC Sciences. (n.d.). CAS 1065074-21-6 this compound.
  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for Antimicrobial Studies of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of "4-Bromo-2-(4-methoxyphenoxy)thiazole" as a potential antimicrobial agent. These application notes and protocols are designed to offer a structured approach to the preliminary in vitro evaluation of this novel compound, grounded in established methodologies for antimicrobial susceptibility testing. While specific data for "this compound" is not yet extensively published, the protocols outlined herein provide a robust framework for its systematic investigation.

Introduction: The Rationale for Investigating Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core structural motif in numerous clinically significant drugs, including the anti-HIV agent Ritonavir and the antifungal medication Ravuconazole.[1] The diverse biological activities of thiazole derivatives have attracted considerable attention in medicinal chemistry, with many synthetic analogues demonstrating potent antimicrobial effects against a broad spectrum of pathogens.[2][3][4]

The antimicrobial potential of thiazole compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some thiazole derivatives have been shown to inhibit bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), a key component of the fatty acid synthesis II (FASII) pathway.[1] Others are predicted to act as inhibitors of E. coli MurB enzyme or fungal 14α-lanosterol demethylase.[3] The introduction of various substituents onto the thiazole core allows for the fine-tuning of their biological activity, offering a versatile platform for the design of new antimicrobial agents.[5][6] The specific compound, this compound, combines the thiazole scaffold with a bromophenyl and a methoxyphenoxy group, which may enhance its antimicrobial efficacy.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines the general workflow for the preliminary antimicrobial screening of a novel compound like this compound.

Antimicrobial_Screening_Workflow Figure 1: Experimental Workflow for Antimicrobial Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Solubilization & Serial Dilution MIC_Assay Broth Microdilution Assay (Determination of MIC) Compound_Prep->MIC_Assay Agar_Diffusion Agar Well/Disk Diffusion (Qualitative Screening) Compound_Prep->Agar_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Agar_Diffusion MIC_Determination Visual/Spectrophotometric MIC Reading MIC_Assay->MIC_Determination Data_Analysis Data Interpretation & Comparison Agar_Diffusion->Data_Analysis MBC_Determination Sub-culturing for MBC MIC_Determination->MBC_Determination MBC_Determination->Data_Analysis

Caption: A streamlined workflow for the in vitro antimicrobial evaluation of a novel compound.

Detailed Protocols

Preparation of this compound Stock Solution

The solubility of the test compound is a critical first step. It is recommended to perform solubility tests in various solvents to identify a suitable vehicle that is non-toxic to the test microorganisms at the concentrations used.

  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO, sterile)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Protocol:

    • Accurately weigh a small amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Subsequent dilutions should be made in the appropriate sterile broth to minimize the final DMSO concentration in the assay, which should ideally be ≤1% (v/v) to avoid solvent toxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7] This method is widely adopted due to its efficiency and the small volumes of reagents required.

  • Materials:

    • Sterile 96-well microtiter plates

    • Test compound stock solution

    • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Standardized microbial inoculum (0.5 McFarland)

    • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

    • Sterile multichannel pipette and tips

    • Incubator

    • Microplate reader (optional)

  • Protocol:

    • Preparation of the Microtiter Plate:

      • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

      • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in broth) to the wells of the first column.

    • Serial Dilutions:

      • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.

      • Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).

    • Inoculation:

      • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

      • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

      • Add 100 µL of the diluted inoculum to all wells except the sterility control.

    • Incubation:

      • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[7] Fungal cultures may require different incubation conditions.

    • MIC Determination:

      • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Protocol:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plate under appropriate conditions.

    • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Data Presentation and Interpretation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example of MIC and MBC Data for this compound

MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test CompoundMBC (µg/mL) of Test Compound
Staphylococcus aureusGram-positive0.25 - 128Ciprofloxacin1632
Escherichia coliGram-negative0.25 - 128Ciprofloxacin64>128
Candida albicansN/A (Fungus)0.25 - 128Fluconazole816

Putative Mechanism of Action

While the exact mechanism of action for this compound needs to be elucidated through further studies, several potential targets for thiazole derivatives have been proposed.

Thiazole_MoA Figure 2: Potential Antimicrobial Mechanisms of Thiazole Derivatives cluster_bacterial Bacterial Targets cluster_fungal Fungal Targets Thiazole Thiazole Derivative (e.g., this compound) FabH Inhibition of FabH (Fatty Acid Synthesis) Thiazole->FabH MurB Inhibition of MurB (Peptidoglycan Synthesis) Thiazole->MurB DHFR Inhibition of DHFR (Folate Synthesis) Thiazole->DHFR Lanosterol_Demethylase Inhibition of 14α-lanosterol demethylase (Ergosterol Synthesis) Thiazole->Lanosterol_Demethylase

Caption: Potential molecular targets for the antimicrobial activity of thiazole derivatives.

Conclusion and Future Directions

The protocols detailed in this document provide a foundational framework for the initial antimicrobial evaluation of this compound. Should this compound demonstrate promising activity, further studies would be warranted, including:

  • Time-kill assays to assess the rate of bactericidal or fungicidal activity.

  • Cytotoxicity assays to evaluate the compound's toxicity against mammalian cell lines.

  • Mechanism of action studies to identify the specific molecular target(s).

  • In vivo efficacy studies in animal models of infection.

By following a systematic and rigorous approach, researchers can effectively assess the potential of this compound as a lead compound for the development of new antimicrobial therapies.

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Inam, A., et al. (2022).
  • Tomi, I. H. R., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22316713, 4-(4-Bromo-2-methoxyphenyl)thiazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46739007, this compound. [Link]

  • Javaid, K., et al. (2023). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. [Link]

  • Mihai, C. T., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals. [Link]

  • Khan, I., et al. (2022). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]

  • Wanger, A. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing Protocols. Google Books.
  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Bromo-2-(4-methoxyphenoxy)thiazole for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antimicrobial sulfathiazole and the antiretroviral ritonavir.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a versatile building block for designing novel therapeutics. The specific substrate, 4-Bromo-2-(4-methoxyphenoxy)thiazole, combines this valuable heterocycle with a phenoxy ether linkage, a common motif for modulating pharmacokinetic properties.

The bromine atom at the 4-position serves as a critical synthetic handle for diversification. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[3][4][5] This makes it an indispensable tool for medicinal chemists aiming to perform late-stage functionalization or build libraries of analogues for structure-activity relationship (SAR) studies.

This guide provides a deep dive into the mechanistic underpinnings and practical execution of Suzuki coupling reactions using this compound as the electrophilic partner.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6][7][8]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step. The reactivity order for halides is generally I > Br > OTf >> Cl.[4][7] For heteroaryl bromides, this step is typically efficient with modern electron-rich phosphine ligands.[9][10]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its ester derivative) to the palladium(II) center. A crucial aspect of the Suzuki reaction is the activation of the organoboron species with a base.[3] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the ligand exchange on the palladium center.[4][11]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X (Palladacycle) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal di_org_pd R¹-Pd(II)L₂-R² transmetal->di_org_pd red_elim Reductive Elimination di_org_pd->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product reagents R¹-X (Aryl Halide) reagents->ox_add boronic_acid R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki Coupling

This protocol provides a robust starting point for coupling various aryl- or heteroaryl-boronic acids with this compound. Optimization of catalyst, ligand, base, and solvent may be required for particularly challenging substrates.

Reagent and Equipment Preparation

Causality: The success of palladium-catalyzed reactions is highly dependent on the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, all glassware must be thoroughly dried, and solvents must be degassed.

  • Glassware: Flame-dry or oven-dry a round-bottom flask (or microwave vial) equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Prepare a manifold for nitrogen or argon gas to purge the reaction vessel.

  • Solvents: Use anhydrous solvents. Degas the chosen solvent system (e.g., 1,4-dioxane and water) by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagents: Use reagents as received from commercial suppliers unless known to be hygroscopic or of low purity.

Reaction Component Summary

The following table outlines a typical setup. The molar equivalents are a standard starting point and should be optimized as needed.

ComponentMolar Equiv.Purpose
This compound1.0Electrophile; provides the thiazole scaffold.
Arylboronic Acid1.1-1.5Nucleophile; introduces the desired substituent. A slight excess drives the reaction to completion.
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01-0.05Catalyst; facilitates the C-C bond formation.
Base (e.g., K₂CO₃ or Cs₂CO₃)2.0-3.0Activates the boronic acid for transmetalation.[3][6]
Solvent System (e.g., Dioxane/H₂O 4:1)-Solubilizes reactants and facilitates the reaction. Water is often essential for base activity.[4]
Step-by-Step Reaction Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep_reagents 1. Weigh Solid Reagents prep_atmosphere 2. Assemble & Purge Glassware prep_reagents->prep_atmosphere add_solvents 3. Add Degassed Solvents prep_atmosphere->add_solvents heating 4. Heat to Reaction Temp (e.g., 80-100 °C) add_solvents->heating monitoring 5. Monitor by TLC/LC-MS heating->monitoring quench 6. Cool & Quench Reaction monitoring->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify analysis 9. Characterize Product (NMR, MS) purify->analysis

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To the flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[8]

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-24 hours).

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Optimization and Troubleshooting

Even robust reactions can require optimization. The following table outlines key parameters and their impact on reaction outcomes.

Parameter / IssuePotential CauseRecommended Solution(s)
No or Low Conversion Inactive catalyst; insufficient temperature; incorrect base/solvent.1. Use a fresh bottle of catalyst or a more active pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos).[10] 2. Increase the reaction temperature. 3. Screen alternative bases (Cs₂CO₃, K₃PO₄) and solvents (Toluene, DMF).[4][6][8]
Protodeboronation Decomposition of the boronic acid before coupling.1. Use a stronger base like Cs₂CO₃ or K₃PO₄.[10] 2. Use a boronic ester (e.g., pinacol ester) which can be more stable.[6] 3. Ensure the reaction is thoroughly deoxygenated.
Homocoupling (Biaryl) Side reaction of the boronic acid, often promoted by oxygen.1. Improve degassing procedures for all solvents and reagents. 2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid rather than a large excess.
Sterically Hindered Substrates Slow oxidative addition or reductive elimination due to steric clash.1. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which accelerate these steps.[10][12] 2. Increase catalyst loading (up to 10 mol%). 3. Increase reaction temperature and time.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the functionalization of the this compound core. By understanding the underlying mechanism and employing a systematic approach to protocol execution and optimization, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to leverage this critical reaction in their quest for new therapeutic agents.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. PubMed. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. [Link]

  • The synthesis of the 2-phenylthiazole derivatives (C1–8). ResearchGate. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. ResearchGate. [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles. ResearchGate. [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aryloxy-thiazole Scaffold

The 2-aryloxy-thiazole moiety is a privileged structural motif in medicinal chemistry and materials science. The thiazole core serves as a versatile scaffold, and its functionalization at the 4-position opens avenues for the synthesis of a diverse array of compounds with potential biological activity or unique photophysical properties. 4-Bromo-2-(4-methoxyphenoxy)thiazole is a key building block in this context, offering a reactive handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this substrate, grounded in established principles of organometallic chemistry and supported by analogous transformations in the literature.

The electron-donating nature of the 2-(4-methoxyphenoxy) group is anticipated to increase the electron density of the thiazole ring, which can influence the oxidative addition step in the catalytic cycle. This electronic effect is a key consideration in the design of the following protocols.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1][2] For this compound, this reaction is invaluable for the synthesis of 4-aryl-2-(4-methoxyphenoxy)thiazole derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial oxidative addition of the aryl bromide to a Pd(0) complex is often the rate-determining step. The choice of a suitable phosphine ligand is critical to facilitate this step and stabilize the palladium catalyst throughout the cycle. The base plays a crucial role in the transmetalation step, activating the boronic acid for the transfer of the organic group to the palladium center.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)2-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L)2-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed based on successful couplings of structurally similar bromo-heterocycles, taking into account the electronic properties of the 2-aryloxy substituent.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) with a suitable ligand (e.g., SPhos, 3 mol%)

  • K₂CO₃ or K₃PO₄ (2.5 equivalents)

  • Anhydrous 1,4-dioxane/water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).

  • Add the palladium catalyst (and ligand, if using a pre-catalyst system).

  • Add the degassed solvent mixture (1,4-dioxane/water, 5 mL).

  • Stir the reaction mixture at 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Summary: Suzuki-Miyaura Coupling Parameters
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference Analogy
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9075-90[3]
Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O10080-95[4]
Pd(OAc)₂XPhosCs₂CO₃THF/H₂O8085-98[5]

Heck Reaction: Olefin Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond at an unsaturated carbon.[6] This transformation is particularly useful for synthesizing styrenyl-thiazole derivatives from this compound and a suitable olefin.

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the Pd-C bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)2-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Olefin_Coordination Olefin Coordination & Insertion Ar-Pd(II)-Br(L2)->Olefin_Coordination Intermediate_Complex R-CH2-CH(Ar)-Pd(II)(L)2-Br Olefin_Coordination->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)(L)2-Br] + Ar-CH=CH-R Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Product_Complex->Base_Regeneration Product Ar-CH=CH-R Product_Complex->Product Base_Regeneration->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Recommended Protocol for the Heck Reaction

This protocol is adapted from established procedures for the Heck coupling of aryl bromides with various olefins.[7]

Materials:

  • This compound

  • Olefin (e.g., styrene, acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Triethylamine (Et₃N) or K₂CO₃ (2.0 equivalents)

  • Anhydrous DMF or NMP

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the olefin (1.5 mmol) in the anhydrous solvent (5 mL).

  • Add the base (2.0 mmol), followed by the palladium catalyst and ligand.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Summary: Heck Reaction Parameters
CatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference Analogy
Pd(OAc)₂PPh₃Et₃NDMF12060-80[7]
PdCl₂(PPh₃)₂-K₂CO₃NMP14065-85[8]
Pd(OAc)₂P(o-tolyl)₃NaOAcDMAc13070-90General Heck Conditions

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is instrumental in synthesizing 4-alkynyl-2-(4-methoxyphenoxy)thiazole derivatives, which are valuable intermediates for further transformations or as components in conjugated materials.

Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[10] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira coupling are also well-established.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition_Pd Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)2-Br Oxidative_Addition_Pd->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Reductive_Elimination_Pd Reductive Elimination Reductive_Elimination_Pd->Pd(0)L2 Catalyst Regeneration Ar-Alkyne Ar-Alkyne Reductive_Elimination_Pd->Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination_Pd Terminal_Alkyne R-C≡C-H Base_Cu Base Terminal_Alkyne->Base_Cu Cu(I)-Acetylide R-C≡C-Cu(I) Base_Cu->Cu(I)-Acetylide Cu(I)-Acetylide->Ar-Pd(II)-Br(L2) Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

A Robust Protocol for Sonogashira Coupling

The following protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[11][12]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equivalents)

  • Anhydrous THF or Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous solvent (5 mL), followed by the base (3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Parameters
Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield Range (%)Reference Analogy
PdCl₂(PPh₃)₂CuIEt₃NToluene6070-90[11]
Pd(PPh₃)₄CuIDIPATHFRT to 5075-95[12]
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF7065-85[11]

Conclusion and Future Perspectives

The Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions are highly effective methods for the functionalization of this compound. The protocols provided herein offer robust starting points for the synthesis of a wide range of derivatives. Researchers should consider that the optimal conditions may vary depending on the specific coupling partners used. Further optimization of catalyst loading, ligand choice, and reaction temperature may be necessary to achieve maximal yields for specific target molecules. The versatility of these cross-coupling reactions ensures that this compound will remain a valuable building block for innovation in drug discovery and materials science.

References

  • Martin, T., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. Available at: [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. Available at: [Link]

  • Zeb, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Ruff, M., & Thimann, P. (2010). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.
  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Royal Society of Chemistry. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]

  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. Available at: [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. MDPI. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. Available at: [Link]

  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. National Institutes of Health. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Available at: [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]

Sources

Application Notes and Protocols: Functionalization Strategies for 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 2,4-disubstituted thiazole scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials. The target molecule, 4-Bromo-2-(4-methoxyphenoxy)thiazole , serves as a versatile and highly valuable building block for the synthesis of more complex derivatives. Its structure offers two primary, orthogonal sites for chemical modification: the C4-Brorno bond, which is primed for transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange, and the C5-H bond, which can be susceptible to deprotonation-functionalization.

The electron-rich 2-(4-methoxyphenoxy) group exerts a significant electronic influence on the thiazole ring, modulating the reactivity of the C4-Br bond and the acidity of the C5-H proton. Understanding and leveraging these properties is key to devising successful synthetic strategies. This guide provides a detailed overview of robust and field-proven methodologies for the selective functionalization of this important heterocyclic intermediate.

I. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the thiazole ring is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing common side reactions like debromination.

A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone reaction for generating biaryl and aryl-heteroaryl linkages. It involves the reaction of the bromo-thiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1][2][3]

Causality Behind Experimental Choices:

  • Catalyst System: The selection of the palladium source and ligand is paramount. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior as they promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4] Pre-formed palladium pre-catalysts (e.g., XPhos-Pd-G3) are often preferred for their air-stability and high reactivity, ensuring reproducible results.

  • Base: An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rates and substrate compatibility.[5]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically employed to dissolve both the organic substrate and the inorganic base.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Substrate, Boronic Acid, Base, and Pd Catalyst in Flask solvent 2. Add Solvent Mixture (e.g., Dioxane/Water) reagents->solvent degas 3. Degas with Inert Gas (e.g., Argon) solvent->degas heat 4. Heat to Reaction Temp (e.g., 80-110 °C) degas->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool and Quench (e.g., with Water) monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify by Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. For initial screening, Pd(PPh₃)₄ (5 mol%) can be used. For more challenging substrates or improved yields, a more advanced system like XPhos Pd G3 (2 mol%) is recommended.

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). Purge the flask with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

ParameterRecommended Conditions
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3
Ligand PPh₃, XPhos, SPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
Temperature 80 - 110 °C
B. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the direct installation of an alkynyl group at the C4 position, a valuable functional handle for click chemistry, further coupling reactions, or as a component of a conjugated system. The reaction typically employs a dual catalyst system of palladium and copper(I).[6][7][8]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) acts as a co-catalyst. The copper reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent in some cases.

  • Copper-Free Variants: Due to the potential for Glaser-type homocoupling of the alkyne (an oxidative dimerization) promoted by the copper catalyst, copper-free Sonogashira protocols have been developed. These often require specific ligands and stronger bases to facilitate the deprotonation of the alkyne.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (2-5 mol%).

  • Solvent and Reagents: Add an anhydrous solvent such as THF or DMF. Add the terminal alkyne (1.1-1.5 equiv) followed by an amine base like Et₃N (2.0-3.0 equiv).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) under an inert atmosphere. Monitor for completion by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts and the amine hydrobromide.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

ParameterRecommended Conditions
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Source CuI (co-catalyst)
Base Et₃N, DIPEA, i-Pr₂NH
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
C. Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination offers a powerful and general method to couple the bromo-thiazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[9][10][11][12]

Causality Behind Experimental Choices:

  • Strong Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine, forming a more reactive amide intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice.[12] Weaker bases can be used but often result in lower yields or require higher temperatures.

  • Bulky Ligands: The reductive elimination step to form the C-N bond is often the slowest step in the catalytic cycle. Bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, BrettPhos) are essential as they accelerate this step and prevent catalyst decomposition.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and the organometallic intermediates.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a strong base such as NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst and Ligand: Add the palladium pre-catalyst (e.g., XantPhos Pd G3, 2-4 mol%).

  • Reagents: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Purification: Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic phases. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

ParameterRecommended Conditions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XantPhos Pd G3
Ligand XantPhos, BrettPhos, RuPhos
Base NaOtBu, K₃PO₄, LHMDS
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C

II. Metal-Halogen Exchange Strategies

An alternative to direct cross-coupling is the conversion of the C4-Br bond into a more reactive organometallic species. This two-step approach significantly broadens the scope of accessible functionalities by allowing reaction with a diverse range of electrophiles.

A. Lithium-Halogen Exchange (Lithiation)

Treatment of the bromo-thiazole with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures can induce a rapid bromine-lithium exchange to generate a highly nucleophilic 4-lithiothiazole intermediate.[14][15][16] This species can then be trapped with various electrophiles.

Causality Behind Experimental Choices:

  • Low Temperature: These reactions must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the lithiated intermediate attacking another molecule of the starting material or undergoing decomposition.

  • Alkyllithium Reagent: n-BuLi is commonly used, but the more reactive t-BuLi can be more effective, especially for less reactive bromides.[17] The choice depends on the substrate's functional group tolerance.

  • Electrophile Quench: The lithiated intermediate is not isolated but is quenched in situ with an electrophile (e.g., aldehydes, ketones, CO₂, DMF, alkyl halides).

Workflow for Lithiation and Electrophilic Quench

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification substrate 1. Dissolve Substrate in Anhydrous Solvent (e.g., THF) cool 2. Cool to -78 °C under Inert Atmosphere substrate->cool add_buli 3. Add Organolithium Reagent (e.g., n-BuLi) Dropwise cool->add_buli stir 4. Stir for a Short Period (e.g., 15-30 min) add_buli->stir add_eplus 5. Add Electrophile (E+) stir->add_eplus warm 6. Allow to Warm to RT add_eplus->warm quench 7. Quench with Sat. NH4Cl(aq) warm->quench extract 8. Extract and Purify quench->extract

Caption: General workflow for a lithium-halogen exchange and electrophile trap.

Protocol 4: General Procedure for Lithium-Halogen Exchange

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv) in THF dropwise.

  • Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

ElectrophileResulting Functional Group
DMFAldehyde (-CHO)
CO₂ (dry ice)Carboxylic Acid (-COOH)
Aldehyde (R'CHO)Secondary Alcohol (-CH(OH)R')
Ketone (R'COR'')Tertiary Alcohol (-C(OH)R'R'')
I₂Iodide (-I)

Conclusion

This compound is a highly adaptable building block for chemical synthesis. The C4-Br bond provides a reliable entry point for a suite of powerful palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkynyl, and amino functionalities. Furthermore, metal-halogen exchange offers a complementary strategy to generate a nucleophilic thiazole intermediate, which can be intercepted by a wide range of electrophiles. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully functionalize this key intermediate, enabling the rapid development of novel compounds for pharmaceutical and materials science applications. It is crucial to note that optimization of the described conditions may be necessary for specific substrates and coupling partners to achieve maximum efficiency.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 18, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2020). PMC. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]

  • ChemHelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]

  • Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zurich. Retrieved January 18, 2026, from [Link]

  • J Michelle Leslie. (2020). Suzuki reaction example. YouTube. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • EPFL Graph Search. (n.d.). Metal–halogen exchange. Retrieved January 18, 2026, from [Link]

  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. (2004). PubMed. Retrieved January 18, 2026, from [Link]

Sources

The Versatile Building Block: 4-Bromo-2-(4-methoxyphenoxy)thiazole in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Player in Organic Electronics

In the dynamic landscape of material science, the quest for novel organic molecules with tunable electronic properties is paramount for the advancement of next-generation electronics. Among the diverse heterocyclic scaffolds, thiazole-containing compounds have emerged as a privileged class of materials, primarily owing to their inherent electron-deficient nature, good environmental stability, and versatile functionalization chemistry. This application note delves into the significant potential of a specific, yet highly versatile building block: 4-Bromo-2-(4-methoxyphenoxy)thiazole .

This molecule, characterized by a unique combination of a reactive bromine handle, an electron-rich methoxyphenoxy group, and the electron-accepting thiazole core, presents a compelling platform for the synthesis of advanced functional materials. Its strategic design allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of organic electronic devices. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in material science, complete with detailed experimental protocols and the scientific rationale behind them.

Physicochemical Properties at a Glance

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The table below summarizes its key computed and experimental properties.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol [1]
Appearance Off-white to light yellow powder (typical)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., THF, Chloroform, Toluene)Inferred from synthesis protocols of similar compounds[2]
Storage Sealed in dry, 2-8°C[1]

Core Application: A Building Block for Organic Semiconductors

The primary application of this compound in material science lies in its role as a versatile precursor for the synthesis of π-conjugated polymers and small molecules for organic electronic devices. The bromine atom at the 4-position of the thiazole ring serves as a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions.[3][4] These reactions are the cornerstone of modern organic electronics, enabling the construction of complex molecular architectures with tailored optoelectronic properties.

The electron-rich 4-methoxyphenoxy group at the 2-position of the thiazole ring plays a crucial role in modulating the electronic properties of the resulting materials. This group can influence the HOMO energy level, solubility, and morphology of the final polymer or small molecule, all of which are critical parameters for device performance in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5][6]

Conceptual Workflow for Polymer Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a donor-acceptor (D-A) copolymer using this compound as the acceptor monomer.

G cluster_synthesis Monomer Synthesis & Polymerization A This compound (Acceptor Monomer) C Stille or Suzuki Polymerization (Pd Catalyst, Ligand, Solvent, Heat) A->C B Distannyl or Diboronic Ester of a Donor Monomer (e.g., Thiophene, Fluorene) B->C D Purification (Soxhlet Extraction, Precipitation) C->D E Characterization (NMR, GPC, TGA, UV-Vis, CV) D->E F Final D-A Copolymer E->F

Caption: Generalized workflow for the synthesis of a donor-acceptor copolymer.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis and characterization of materials derived from this compound.

Protocol 1: Synthesis of a Model Donor-Acceptor Dimer via Suzuki Cross-Coupling

This protocol details the synthesis of a model dimer to demonstrate the reactivity of this compound in a Suzuki cross-coupling reaction, a fundamental step in the construction of more complex organic semiconductors.

Objective: To synthesize 2-(4-methoxyphenoxy)-4-(thiophen-2-yl)thiazole.

Materials:

  • This compound

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 mmol, 286 mg), thiophene-2-boronic acid (1.2 mmol, 154 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.12 mmol, 31.5 mg).

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol (20 mL) and deionized water (5 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high reaction yields.

  • Ligand: Triphenylphosphine is a common ligand in Suzuki couplings that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base and Solvent System: The aqueous potassium carbonate and the toluene/ethanol solvent system are crucial for the transmetalation step of the Suzuki reaction, where the organic group is transferred from boron to palladium.

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential technique to determine the HOMO and LUMO energy levels of the synthesized materials, which are critical for predicting their performance in electronic devices.

Objective: To determine the oxidation and reduction potentials of a synthesized material derived from this compound.

Materials:

  • Synthesized material (e.g., the dimer from Protocol 1 or a polymer)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte

  • Anhydrous dichloromethane or acetonitrile as the solvent

  • A three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Sample Preparation: Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent. Dissolve the synthesized material in this solution to a concentration of approximately 1-5 mM.

  • Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then ethanol, and dry thoroughly before use.

  • Cell Assembly and Degassing: Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Perform a cyclic voltammogram of the solvent and supporting electrolyte alone to establish the potential window.

    • Introduce the sample solution and record the cyclic voltammogram. Scan from an initial potential towards a more positive potential to observe oxidation, and then reverse the scan to a negative potential to observe reduction.

    • Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard for accurate potential referencing.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Trustworthiness of the Protocol:

This protocol includes the use of an internal standard (ferrocene), which is a self-validating system. By referencing the measured potentials to the known redox potential of the Fc/Fc⁺ couple, the results become independent of variations in the reference electrode potential, ensuring accuracy and comparability across different experiments and laboratories.

Logical Relationship of Properties

The following diagram illustrates the relationship between the molecular structure of materials derived from this compound and their resulting electronic properties and device performance.

G A Molecular Structure (e.g., D-A Copolymer) B HOMO/LUMO Energy Levels A->B Determined by Donor/Acceptor Strength E Film Morphology A->E Influenced by Side Chains & Processing C Optical Bandgap B->C Defines F Device Performance (OFET, OPV) B->F Dictates Charge Injection & Voc D Charge Carrier Mobility D->F Impacts Device Current & Efficiency E->D Crucial for

Caption: Interplay of molecular structure, properties, and device performance.

Future Outlook and Broader Applications

While the primary focus of this application note is on organic electronics, the unique structure of this compound also suggests its potential in other areas. The thiazole core is a known pharmacophore, and its derivatives have been explored for various biological activities.[7] The methoxyphenol moiety is also present in many natural products with interesting biological profiles. Therefore, this compound could serve as a valuable scaffold in medicinal chemistry and drug discovery programs.

The continued exploration of novel materials derived from this compound is expected to yield significant advancements in organic electronics. The ability to fine-tune its properties through synthetic chemistry will undoubtedly lead to the development of more efficient and stable organic field-effect transistors, organic solar cells, and organic light-emitting diodes.

References

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. [Link]

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. [Link]

  • 4-(4-Bromo-2-methoxyphenyl)thiazole | C10H8BrNOS | CID 22316713. PubChem. [Link]

  • Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals. [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

  • Cross Coupling Reactions. American Chemical Society. [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

  • Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles. PubMed. [Link]

  • Organic semiconductors for organic field-effect transistors. ResearchGate. [Link]

  • Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. ACS Publications. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole. This versatile building block is often synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dibromothiazole and 4-methoxyphenol. While the reaction is generally reliable, the formation of side products can complicate the synthesis and purification process. This guide provides a comprehensive overview of the reaction, potential side reactions, troubleshooting strategies, and detailed analytical procedures to ensure a successful and efficient synthesis.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved by reacting 2,4-dibromothiazole with the sodium or potassium salt of 4-methoxyphenol. The reaction proceeds via a nucleophilic aromatic substitution mechanism. The thiazole ring, being an electron-deficient heteroaromatic system, is susceptible to attack by nucleophiles. The bromine atom at the C2 position is significantly more electrophilic than the one at the C4 position due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. This inherent electronic bias leads to a highly regioselective reaction, favoring the formation of the desired 2-substituted product.

Reaction_Mechanism Reactants 2,4-Dibromothiazole + 4-Methoxyphenoxide TS Meisenheimer-like Intermediate (Negative charge stabilized by N and S) Reactants->TS Nucleophilic Attack at C2 Side_Product_2 4-Bromothiazol-2-ol (Hydrolysis) Reactants->Side_Product_2 Reaction with H₂O/OH⁻ Main_Product This compound TS->Main_Product Loss of Bromide Side_Product_1 2,4-Bis(4-methoxyphenoxy)thiazole (Disubstitution) Main_Product->Side_Product_1 Further reaction with 4-Methoxyphenoxide Purification_Workflow Start Crude Reaction Mixture Quench Quench with aq. NH₄Cl Start->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Flash Column Chromatography (Hexane/EtOAc gradient) Concentrate->Column Fractions Analyze Fractions by TLC/HPLC Column->Fractions Pure_Product Pure this compound Fractions->Pure_Product

Technical Support Center: Purification of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-(4-methoxyphenoxy)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this compound. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is critical, as even trace impurities can significantly impact the outcome of subsequent reactions and biological assays. The purification process can be complicated by the presence of unreacted starting materials, side-products from the synthetic route, and potential degradation of the target molecule itself. This guide will walk you through a logical approach to diagnosing and solving these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing 2-aryloxythiazoles is through the nucleophilic aromatic substitution of a 2-halothiazole with a corresponding phenol. In the case of this compound, this would likely involve the reaction of 2,4-dibromothiazole with 4-methoxyphenol.

Based on this, the most probable impurities include:

  • Unreacted Starting Materials: 2,4-dibromothiazole and 4-methoxyphenol.

  • Over-brominated Species: If the bromination of the thiazole ring is not well-controlled, you might have traces of 2,4,5-tribromothiazole.

  • Hydrolysis Byproduct: The ether linkage in 2-aryloxythiazoles can be susceptible to hydrolysis, especially under acidic conditions, which could lead to the formation of 4-bromo-thiazol-2-one and 4-methoxyphenol.[1][2]

  • Positional Isomers: Depending on the reaction conditions, there's a possibility of forming other isomers, although the 2-position of the thiazole ring is generally more activated towards nucleophilic attack.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem in crystallization and often indicates the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Here's a systematic approach to tackle this:

  • Solvent Selection is Key: The choice of solvent is critical. You need a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs for recrystallization of thiazole derivatives include ethanol/water, acetone/water, and ethyl acetate/hexane.

  • Purity Check: Before attempting recrystallization, it's advisable to run a Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum to get an idea of the impurity profile. If the product is very impure, direct crystallization might not be feasible.

  • Column Chromatography First: If significant impurities are present, it's best to first purify the crude material by column chromatography to remove the bulk of the impurities. The resulting partially purified material is more likely to crystallize.

Q3: I'm seeing multiple spots on my TLC after column chromatography. How can I improve the separation?

A3: Overlapping spots on TLC after column chromatography suggest that the chosen solvent system (eluent) is not optimal for separating your product from the impurities.

  • Optimize the Eluent System: The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurities. Experiment with different solvent polarities. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar eluent and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, you might consider using alumina or reverse-phase silica gel.

Troubleshooting Guides

Problem 1: Low Yield After Purification

Low recovery of the final product after purification is a frequent challenge. This can be due to several factors during the workup and purification stages.

Potential Cause Explanation Recommended Solution
Product Loss During Extraction The product may have some solubility in the aqueous phase, leading to losses during the liquid-liquid extraction.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the protonation and subsequent water solubility of the thiazole nitrogen. Use a suitable organic solvent for extraction; dichloromethane or ethyl acetate are common choices. Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
Product Degradation on Silica Gel The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, such as hydrolysis of the ether linkage.If you suspect degradation on silica, you can use deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or switch to a less acidic stationary phase like alumina.
Incomplete Elution from the Column If the eluent is not polar enough, your product may not be completely eluted from the column, leading to a lower apparent yield.After your main product has been collected, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and analyze the collected fractions by TLC to see if any product remained on the column.
Problem 2: Persistent Impurity with Similar Polarity to the Product

This is one of the more challenging purification scenarios. When an impurity has a very similar polarity to your product, it will co-elute during column chromatography.

Potential Cause Explanation Recommended Solution
Isomeric Impurity A positional isomer formed during the synthesis can have very similar physical properties to the desired product.High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective technique for separating close-running isomers. Reverse-phase HPLC (using a C18 column) with a mobile phase of acetonitrile and water is a good starting point for thiazole derivatives.
Starting Material with Similar Rf If one of the starting materials, for example, 2,4-dibromothiazole, has a similar Rf value to the product in the chosen eluent.Reaction Stoichiometry and Monitoring: Ensure the reaction goes to completion by using a slight excess of the less valuable reagent and monitoring the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Byproduct from a Side Reaction A side reaction could be producing an impurity with similar polarity.Recrystallization: Even if the impurity co-elutes, it may have different solubility properties. Attempting recrystallization from a variety of solvent systems might allow for the selective crystallization of your product, leaving the impurity in the mother liquor.

Experimental Protocols

Protocol 1: Standard Column Chromatography for Purification of this compound

This protocol provides a general guideline for purifying the title compound using silica gel chromatography.

  • Preparation of the Column:

    • Choose an appropriately sized glass column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel to the top of the column.

  • Elution:

    • Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexane:ethyl acetate).

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of this compound

This protocol is for obtaining a highly pure, crystalline product.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of your purified product in a few drops of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling. If no crystals form, try adding a co-solvent of lower polarity (e.g., water to ethanol, or hexane to ethyl acetate) dropwise until the solution becomes slightly cloudy, then reheat to dissolve and cool again.

  • Recrystallization Procedure:

    • Dissolve the bulk of your product in a minimal amount of the chosen hot solvent system in an Erlenmeyer flask.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound TLC_NMR TLC / Crude NMR Analysis Crude_Product->TLC_NMR Assess Purity Column_Chromatography Column Chromatography TLC_NMR->Column_Chromatography Significant Impurities Present Recrystallization Recrystallization TLC_NMR->Recrystallization Relatively Clean Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Characterization Final Characterization (NMR, LC-MS, MP) Pure_Product->Characterization Verify Identity & Purity Troubleshooting_Decision_Tree Start Crude Product Purity_Check Assess Purity (TLC/NMR) Start->Purity_Check Is_Oily Is the product an oil? Purity_Check->Is_Oily Low Purity Recrystallize Attempt Recrystallization Purity_Check->Recrystallize High Purity Column_Chromatography Perform Column Chromatography Is_Oily->Column_Chromatography Yes Is_Oily->Recrystallize No TLC_Separation Good separation on TLC? Column_Chromatography->TLC_Separation Consider_HPLC Consider Preparative HPLC Recrystallize->Consider_HPLC Fails/Impure Final_Product Pure Product Recrystallize->Final_Product Successful TLC_Separation->Recrystallize Yes Optimize_Eluent Optimize Eluent System (Gradient Elution) TLC_Separation->Optimize_Eluent No Optimize_Eluent->Column_Chromatography Consider_HPLC->Final_Product

Caption: Decision tree for troubleshooting the purification of this compound.

References

  • Ho, T. L., & G. A. Olah. (1998). Cleavage of Ethers. Wiley.
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-bromo-2-(4-methoxyphenoxy)thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this important heterocyclic building block. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most direct and convergent approach for the synthesis of this compound is typically a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. Given the structure, an Ullmann-type condensation or a Buchwald-Hartwig C-O coupling are highly relevant methods.[1][2][3] These reactions involve the coupling of a phenol with an aryl halide. For this specific target, the reaction would be between 4-methoxyphenol and a 2,4-dihalothiazole, most commonly 2,4-dibromothiazole. The 2-position of the thiazole ring is generally more susceptible to nucleophilic attack than the 4- or 5-positions, especially when activated.[4]

Q2: Why is a copper or palladium catalyst often necessary for this type of C-O bond formation?

A2: While classical SNAr can occur without a metal catalyst, it often requires harsh conditions and highly activated substrates. For less activated aryl halides like 2-bromothiazole derivatives, a catalyst is crucial.

  • Copper-catalyzed (Ullmann-type) reactions facilitate the coupling by forming a copper(I) phenoxide intermediate, which then reacts with the aryl halide.[2][5] This lowers the activation energy for the substitution.

  • Palladium-catalyzed (Buchwald-Hartwig) C-O coupling proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[1][6][7][8] This method is often milder and more versatile than the Ullmann condensation, but the choice of ligands is critical for success.[8]

Q3: What are the key starting materials and how can I ensure their quality?

A3: The primary starting materials are 2,4-dibromothiazole and 4-methoxyphenol. The purity of these reagents is paramount for a successful reaction.

  • 2,4-Dibromothiazole: This can be synthesized by the bromination of thiazole.[9][10] It's important to ensure that it is free from over-brominated (e.g., 2,4,5-tribromothiazole) or under-brominated species. Purity can be checked by GC-MS or NMR.

  • 4-Methoxyphenol: This is a common reagent. Ensure it is dry and free from oxidation products, which can often be identified by a discoloration of the solid.

Q4: What are the primary safety concerns when running this reaction?

A4: The main safety concerns are associated with the handling of brominated compounds and the solvents used.

  • Brominated Thiazoles: These can be irritants and lachrymators. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12][13]

  • Bromine (if preparing starting materials): Bromine is highly corrosive, toxic, and a strong oxidizing agent.[12][13][14] Extreme caution must be exercised, including working in a fume hood with a blast shield and having a bromine spill kit readily available.[11][14][15]

  • Solvents: Depending on the chosen method, you may use high-boiling polar aprotic solvents like DMF, NMP, or dioxane.[2] These have their own specific handling and disposal requirements.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst For Ullmann-type reactions: Use freshly purchased copper(I) iodide or activate copper powder. The active species is Cu(I), and oxidation to Cu(II) can hinder the reaction.[5] For Buchwald-Hartwig reactions: Ensure the palladium precatalyst and ligands are not degraded. Use an inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.
Incorrect Base The choice of base is critical. For Ullmann reactions, a moderately strong base like potassium carbonate is common.[3] For Buchwald-Hartwig, stronger bases like sodium or potassium tert-butoxide are often required to deprotonate the phenol.[7] The pKa of the phenol and the steric environment will influence the optimal base.
Suboptimal Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, dioxane) are typically used to facilitate the dissolution of reactants and achieve the necessary reaction temperatures.[2] Ensure the solvent is anhydrous, as water can hydrolyze the starting materials and interfere with the base.
Low Reaction Temperature Ullmann condensations often require high temperatures (>150 °C) to proceed at a reasonable rate.[2] Buchwald-Hartwig reactions can sometimes be run at lower temperatures, but this is highly dependent on the catalyst-ligand system.[1]
Poor Quality Starting Materials Impurities in the 2,4-dibromothiazole or 4-methoxyphenol can inhibit the catalyst or lead to side reactions.[16] Purify starting materials by recrystallization or column chromatography if necessary.

Issue 2: Formation of Multiple Products (Side Reactions)

Possible Cause Troubleshooting Steps & Scientific Rationale
Di-substitution Product Formation of 2,4-bis(4-methoxyphenoxy)thiazole can occur if the reaction is run for too long or at too high a temperature. To favor mono-substitution, use a slight excess (1.0-1.2 equivalents) of 2,4-dibromothiazole relative to 4-methoxyphenol. Monitor the reaction by TLC or LC-MS to stop it once the desired product is maximized.
Hydrolysis of Bromo-substituent If there is water in the reaction mixture, the bromo groups can be hydrolyzed to hydroxyl groups, leading to the formation of hydroxythiazole byproducts. Ensure all reagents and solvents are anhydrous.
Homocoupling of 4-methoxyphenol This can be an issue in some cross-coupling reactions, leading to the formation of a biaryl ether. Optimizing the catalyst and ligand system can minimize this side reaction.
Reaction at the 4-position While the 2-position is generally more reactive, some substitution at the 4-position can occur, leading to isomeric products. This can be influenced by the catalyst and reaction conditions. Careful purification by column chromatography is necessary to separate these isomers.
Troubleshooting Workflow Diagram

G start Low or No Yield check_reagents Verify Purity of 2,4-dibromothiazole & 4-methoxyphenol start->check_reagents check_catalyst Check Catalyst Activity (Use fresh catalyst/ligands) check_reagents->check_catalyst Reagents OK purify_reagents Purify Starting Materials (Recrystallization/Chromatography) check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions (Temperature, Solvent, Base) check_catalyst->check_conditions Catalyst OK new_catalyst Use Fresh/Activated Catalyst & Ensure Inert Atmosphere check_catalyst->new_catalyst Suspect optimize_conditions Optimize Conditions: - Increase Temperature - Screen Solvents/Bases check_conditions->optimize_conditions Suboptimal success Successful Synthesis check_conditions->success Conditions OK purify_reagents->start Re-run Reaction new_catalyst->start Re-run Reaction optimize_conditions->start Re-run Reaction

Caption: Troubleshooting Decision Tree for Low Yield

Experimental Protocols

Protocol 1: Ullmann-type Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization may be required.

Materials:

  • 2,4-Dibromothiazole (1.1 eq)

  • 4-Methoxyphenol (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromothiazole, 4-methoxyphenol, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer, and wash it with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. ResearchGate. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed. Available at: [Link]

  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health (NIH). Available at: [Link]

  • The synthesis of the 2-phenylthiazole derivatives (C1–8). ResearchGate. Available at: [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • This compound | C10H8BrNO2S | CID 46739007. PubChem. Available at: [Link]

  • 4-(4-Bromo-2-methoxyphenyl)thiazole | C10H8BrNOS | CID 22316713. PubChem. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. Loba Chemie. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. a. ResearchGate. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. Available at: [Link]

  • US3426020A - Synthesis of 2-substituted phenothiazines. Google Patents.
  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). Available at: [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Indian Academy of Sciences. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]

  • 4-bromo-2-methoxy-1,3-thiazole (C4H4BrNOS). PubChemLite. Available at: [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. PubMed. Available at: [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health (NIH). Available at: [Link]

  • Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Available at: [Link]

Sources

Technical Support Center: 4-Bromo-2-(4-methoxyphenoxy)thiazole Debromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the debromination of 4-Bromo-2-(4-methoxyphenoxy)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, with a focus on troubleshooting and mitigating common side reactions. The information herein is synthesized from established principles of organometallic chemistry and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for debrominating this compound?

The most prevalent and effective method is a bromine-lithium exchange reaction using an organolithium reagent, typically n-butyllithium (n-BuLi), followed by a proton quench.[1][2] This reaction is highly efficient but requires strict anhydrous conditions and cryogenic temperatures (typically -78 °C) to minimize side reactions.[3][4] The resulting lithiated intermediate is then quenched with a proton source, such as water or methanol, to yield the desired 2-(4-methoxyphenoxy)thiazole.

Q2: Why is maintaining a very low temperature (-78 °C) so critical for this reaction?

Maintaining cryogenic temperatures is crucial for several reasons:

  • Stability of the Lithiated Intermediate: The 4-lithiated-2-(4-methoxyphenoxy)thiazole intermediate is highly reactive. At temperatures above -78 °C, it can become unstable, leading to decomposition or unwanted side reactions.

  • Preventing Side Reactions with Solvent: Common ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong bases like n-BuLi at higher temperatures, leading to solvent decomposition and consumption of the reagent.[5]

  • Minimizing Nucleophilic Addition: n-BuLi can act as a nucleophile and add to the thiazole ring. This side reaction is kinetically slower at -78 °C compared to the much faster bromine-lithium exchange.[3]

Q3: Are there alternatives to n-BuLi for this transformation?

Yes, other organometallic reagents can be used. A common alternative is to form a Grignard reagent via a bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) or a combination of i-PrMgCl and n-BuLi.[1][3] This can sometimes offer better functional group tolerance and may be less prone to certain side reactions, although the reaction kinetics might be slower.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues you may encounter. The proposed solutions are based on mechanistic principles to provide a rational approach to problem-solving.

Issue 1: Incomplete conversion; significant amount of starting material recovered.

Question: I'm recovering a large portion of my this compound starting material even after the reaction. What could be the cause?

Answer: This is a common issue in organolithium chemistry and usually points to a problem with the effective concentration of your n-BuLi or the presence of electrophilic impurities.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Inaccurate n-BuLi Titration The molarity of commercially available n-BuLi can decrease over time due to gradual decomposition. Using the concentration stated on the bottle may lead to adding insufficient reagent.1. Titrate your n-BuLi: Before use, always titrate your n-BuLi solution. A common method is the Gilman double titration or titration with a known concentration of diphenylacetic acid.[6] 2. Adjust Stoichiometry: Based on the accurate titration, recalculate the volume of n-BuLi needed for a slight excess (e.g., 1.05-1.1 equivalents).
Presence of Water Water is a rapid proton source that will quench your n-BuLi before it can react with the starting material.1. Rigorous Drying: Flame-dry all glassware under vacuum or in a drying oven and cool under an inert atmosphere (Argon or Nitrogen).[7] 2. Anhydrous Solvents: Use freshly distilled, anhydrous solvents. THF is commonly dried over sodium/benzophenone ketyl. 3. Dry Starting Material: Ensure your starting material is completely dry, for example, by drying it under high vacuum for several hours.
Atmospheric Contamination Leaks in your reaction setup can introduce moisture and oxygen, which will consume the organolithium reagent.1. System Check: Ensure all joints are well-sealed and that you maintain a positive pressure of inert gas throughout the reaction.[7] 2. Septa Quality: Use fresh, high-quality rubber septa. Old septa can be porous and allow air to enter, especially under vacuum or at very low temperatures.

Troubleshooting Workflow:

start Incomplete Conversion titrate Is n-BuLi accurately titrated? start->titrate dry Are all components rigorously dry? titrate->dry Yes solution_titrate Perform titration and adjust equivalents. titrate->solution_titrate No atmosphere Is the inert atmosphere secure? dry->atmosphere Yes solution_dry Flame-dry glassware, use anhydrous solvents. dry->solution_dry No solution_atmosphere Check for leaks, use fresh septa. atmosphere->solution_atmosphere No end_node Re-run experiment with corrected conditions. atmosphere->end_node Yes titrate_yes Yes titrate_no No dry_yes Yes dry_no No atmosphere_yes Yes atmosphere_no No solution_titrate->end_node solution_dry->end_node solution_atmosphere->end_node

Caption: Troubleshooting workflow for incomplete conversion.

Issue 2: Formation of an unexpected byproduct: 4-hydroxy-2-(4-methoxyphenoxy)thiazole.

Question: My mass spectrometry analysis shows a peak corresponding to the mass of 4-hydroxy-2-(4-methoxyphenoxy)thiazole. Where is this coming from?

Answer: The formation of a hydroxylated byproduct strongly suggests that your lithiated intermediate was quenched by molecular oxygen rather than your intended proton source.

Mechanism of Side Reaction:

The highly nucleophilic 4-lithiated thiazole intermediate can react with dissolved or atmospheric oxygen to form a lithium peroxide species. Upon aqueous workup, this intermediate is protonated to yield the corresponding hydroperoxide, which can then be reduced to the final 4-hydroxythiazole.

A 4-Lithiated Thiazole C Lithium Peroxide Intermediate A->C Reaction B Oxygen (O2) B->C Quench E 4-Hydroxythiazole C->E Protonation D Workup (H+) D->E

Caption: Pathway for formation of hydroxylated byproduct.

Troubleshooting Protocol:

  • Degas Your Solvent: Before use, thoroughly degas your reaction solvent (e.g., THF) to remove dissolved oxygen. This can be done by bubbling a strong stream of inert gas (Argon is preferred as it's denser than air) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Maintain Positive Inert Gas Pressure: Ensure a slight but constant positive pressure of inert gas is maintained throughout the entire process, from cooling the flask to quenching the reaction. This prevents any air from back-streaming into the flask.[7]

  • Quenching Strategy: Add your proton source (e.g., degassed methanol or water) to the reaction mixture while it is still cold and under a positive inert atmosphere. Do not expose the reaction to air until it has been fully quenched and warmed.

Issue 3: Formation of a byproduct identified as 2-hydroxy-4-methoxyphenol.

Question: I'm observing a significant byproduct that appears to be the result of the ether bond cleaving. How can this happen under basic conditions?

Answer: While ether cleavage is most commonly associated with strong acids, highly reactive organometallic bases can also induce this cleavage.[8][9] The C-O bond of the phenoxy ether is susceptible to attack by the highly nucleophilic n-BuLi or the lithiated thiazole intermediate, especially if the reaction temperature is not strictly controlled.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Elevated Local Temperature Adding n-BuLi too quickly can create localized "hot spots" in the solution, even if the cooling bath is at -78 °C. This transient higher temperature can be sufficient to initiate ether cleavage.1. Slow Addition: Add the n-BuLi dropwise via a syringe pump over a prolonged period (e.g., 15-30 minutes) to ensure efficient heat dissipation.[10] 2. Efficient Stirring: Ensure vigorous stirring to quickly disperse the reagent as it is added.
Reaction Temperature Creep If the cooling bath is not well-maintained, the overall reaction temperature can rise, promoting the ether cleavage side reaction.1. Monitor Temperature: Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature. 2. Maintain Bath: Ensure your dry ice/acetone or liquid nitrogen bath is well-maintained throughout the addition and stirring period.
Excess n-BuLi Using a large excess of n-BuLi increases the concentration of the strong base/nucleophile, making the ether cleavage pathway more likely.1. Accurate Titration: As mentioned in Issue 1, titrate your n-BuLi to use only a slight excess (1.05-1.1 equivalents).[11]

References

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC - NIH. Available at: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. Available at: [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. Available at: [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. Available at: [Link]

  • THE CLEAVAGE OF ETHERS. Annual Reviews. Available at: [Link]

  • Acidic Cleavage of Ethers. Chemistry LibreTexts. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip - TCNJ. Available at: [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zürich. Available at: [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available at: [Link]

  • Lithiation Reaction. American Chemical Society. Available at: [Link]

  • No precipitate forming after lithiation reaction. Reddit. Available at: [Link]

  • How to confirm that a lithiation reaction has reached 100% completion? How to reduce the rate of side product formation during lithiation reaction?. ResearchGate. Available at: [Link]

  • Metallation and metal–halogen exchange reactions of imidazoles. RSC Publishing. Available at: [Link]

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. Available at: [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. Available at: [Link]

  • Lithiations Not Working. Reddit. Available at: [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Available at: [Link]

  • n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated Ortholithiations of Aryl Oxazolines: Substrate-Dependent Mechanisms. PubMed. Available at: [Link]

  • Am I overlooking something in n-BuLi reactions?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for "4-Bromo-2-(4-methoxyphenoxy)thiazole" catalyst selection for coupling:

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you successfully navigate your cross-coupling reactions with this versatile building block. This guide is structured in a question-and-answer format to directly address the specific challenges and questions you may encounter during your experiments.

Frequently Asked Questions (FAQs) for Catalyst Selection

Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?

A1: Given the structure of this compound, palladium-catalyzed cross-coupling reactions are the most effective methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] The primary reactions to consider are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is often the first choice due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.[3][4]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines, anilines, and other N-nucleophiles.[5][6][7]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes, which is a powerful method for introducing alkynyl moieties into your molecule.[8][9][10]

  • Heck Coupling: For forming C-C bonds with alkenes, leading to the synthesis of substituted olefins.[11][12][13]

  • Ullmann Coupling: While traditionally a copper-catalyzed reaction for forming C-O, C-N, and C-S bonds, modern palladium-catalyzed versions can also be considered, especially for challenging substrates.[14][15][16]

The choice of reaction will, of course, depend on the specific bond you intend to form.

Q2: I want to perform a Suzuki-Miyaura coupling. What is a good starting point for catalyst and ligand selection?

A2: For a Suzuki-Miyaura coupling with this compound, the key is to choose a catalyst system that promotes the oxidative addition of the palladium(0) to the C-Br bond and facilitates the subsequent transmetalation and reductive elimination steps.[1][3][17]

A robust starting point would be a palladium(II) precatalyst that is readily reduced in situ to the active palladium(0) species, paired with a sterically hindered, electron-rich phosphine ligand.[18][19]

Component Recommendation Rationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, cost-effective, and versatile Pd(II) and Pd(0) sources, respectively, that generate the active Pd(0) catalyst in the presence of a phosphine ligand.[20]
Ligand XPhos or SPhosThese bulky, electron-rich biaryl phosphine ligands are excellent for promoting the oxidative addition and reductive elimination steps, which can sometimes be challenging with heteroaromatic halides.[20] They often lead to higher yields and faster reaction times.
Base K₂CO₃ or K₃PO₄A moderately strong inorganic base is typically required to facilitate the transmetalation step of the boronic acid.[21] K₃PO₄ is often a good choice for more challenging couplings.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is standard for Suzuki couplings, as water is often necessary to dissolve the inorganic base and facilitate transmetalation.[22]
Temperature 80-100 °CThis temperature range is usually sufficient to drive the reaction to completion without causing significant decomposition of the starting materials or catalyst.

Experimental Protocol Example (Suzuki-Miyaura Coupling):

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: I need to synthesize an amine derivative via a Buchwald-Hartwig amination. What are the critical parameters?

A3: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent.[5][7] The catalytic cycle involves the formation of a palladium-amide complex, and the final reductive elimination step to form the C-N bond is often rate-limiting.[7][23]

Component Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ or a palladacycle precatalyst (e.g., G3-XPhos)While Pd₂(dba)₃ is a reliable Pd(0) source, modern palladacycle precatalysts are often more active and air-stable, leading to more reproducible results.[4][20]
Ligand XPhos, RuPhos, or BrettPhosSimilar to the Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are crucial for facilitating the reductive elimination of the C-N bond.[20] The choice of ligand may need to be screened for optimal results with your specific amine.
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amide intermediate. Sodium tert-butoxide is a common choice, but for sensitive substrates, a weaker base like K₃PO₄ might be preferable.[24]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for the success of the Buchwald-Hartwig amination.[5][25]
Temperature 80-110 °CHigher temperatures are often required compared to Suzuki couplings to drive the reductive elimination step.
Q4: Can I use a copper catalyst for coupling reactions with this substrate?

A4: Yes, copper-catalyzed reactions, particularly the Ullmann condensation, are viable alternatives for forming C-N, C-O, and C-S bonds.[14][15] Historically, Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper).[14] However, modern protocols often use catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions.

A copper-catalyzed approach could be particularly useful if you are experiencing issues with palladium-based systems, such as catalyst poisoning by other functional groups in your molecule. For Sonogashira couplings, a copper(I) co-catalyst is traditionally used alongside the palladium catalyst to facilitate the formation of a copper-acetylide intermediate.[9][10][26] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[27]

Troubleshooting Guide

Problem 1: Low to No Product Formation

Q: I have set up my Suzuki/Buchwald-Hartwig reaction, but I am seeing very little or no product formation after several hours. What should I investigate?

A: This is a common issue that can often be resolved by systematically checking the following factors:

  • Catalyst Activity:

    • Diagnosis: The palladium precatalyst may be old or degraded, or the active Pd(0) species may not be forming efficiently.

    • Solution: Use a freshly opened bottle of the palladium precatalyst. Consider using a well-defined, air-stable precatalyst like a palladacycle (e.g., XPhos-Pd-G3) to ensure the presence of active catalyst.[20] You can also try a brief pre-heating step of the catalyst and ligand in the solvent before adding the other reagents to promote the formation of the active catalytic species.

  • Ligand Choice:

    • Diagnosis: The chosen ligand may not be suitable for this specific transformation.

    • Solution: Screen a panel of ligands. For Suzuki couplings, if XPhos is not effective, try SPhos or RuPhos. For Buchwald-Hartwig aminations, the optimal ligand can be highly dependent on the amine substrate.

  • Base Strength and Solubility:

    • Diagnosis: The base may be too weak to facilitate the key steps in the catalytic cycle (transmetalation in Suzuki, deprotonation in Buchwald-Hartwig), or it may not be sufficiently soluble in the reaction medium.

    • Solution: For Suzuki couplings, if K₂CO₃ is not working, switch to a stronger base like K₃PO₄. For Buchwald-Hartwig, ensure you are using a strong, non-nucleophilic base like NaOt-Bu. Ensure the base is finely powdered to maximize its surface area.

  • Reaction Temperature:

    • Diagnosis: The reaction may be kinetically slow at the current temperature.

    • Solution: Incrementally increase the reaction temperature by 10-20 °C. Monitor for any signs of decomposition.

  • Inert Atmosphere:

    • Diagnosis: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), effectively killing the reaction.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents.

Problem 2: Formation of Debrominated Byproduct

Q: I am observing a significant amount of the debrominated starting material, 2-(4-methoxyphenoxy)thiazole, in my reaction mixture. What is causing this and how can I prevent it?

A: The formation of a debrominated byproduct is a common side reaction in cross-coupling chemistry. It typically arises from a competing reaction pathway where an intermediate palladium-hydride species is formed, which then reductively eliminates with the aryl halide to give the debrominated product.

Potential Causes and Solutions:

  • Source of Hydride: The hydride can come from various sources, including water, alcohols, or the amine base.

  • Solution 1: Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried, especially for Buchwald-Hartwig and Sonogashira couplings.

  • Solution 2: Choice of Base: In some cases, certain bases can promote the formation of palladium-hydride species. If you are using an amine base like triethylamine, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.

  • Solution 3: Ligand Modification: A bulkier, more electron-donating ligand can sometimes disfavor the pathway leading to debromination.

Problem 3: Homocoupling of the Coupling Partner

Q: My main byproduct is the homocoupled product of my boronic acid (in a Suzuki reaction) or my alkyne (in a Sonogashira reaction). How can I minimize this?

A: Homocoupling is another frequent side reaction.

  • Suzuki Reaction (Boronic Acid Homocoupling):

    • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: Rigorous exclusion of oxygen is critical. Ensure your solvents are thoroughly degassed and a positive pressure of inert gas is maintained throughout the reaction.

  • Sonogashira Reaction (Alkyne Homocoupling - Glaser Coupling):

    • Cause: The copper(I) co-catalyst, in the presence of oxygen, is a very efficient catalyst for the homocoupling of terminal alkynes.

    • Solution 1: Exclude Oxygen: As with the Suzuki reaction, maintaining a strictly inert atmosphere is crucial.

    • Solution 2: Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[27] These reactions often require a specific ligand and base combination to proceed efficiently.

Visualizing the Process

General Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle cluster_cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Trans Transmetalation Intermediate (Ar-Pd(II)-R') OxAdd->Trans + R'-M Trans->Pd0 Product R-R' (Product) Trans->Product Reductive Elimination

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Start: Choose Coupling Reaction ReactionType What type of bond to form? Start->ReactionType Suzuki C-C (Suzuki) ReactionType->Suzuki Boronic Acid Buchwald C-N (Buchwald-Hartwig) ReactionType->Buchwald Amine Sonogashira C-C (Sonogashira) ReactionType->Sonogashira Alkyne CatalystChoice Select Catalyst System Suzuki->CatalystChoice Buchwald->CatalystChoice Sonogashira->CatalystChoice Standard Standard Conditions (e.g., Pd(OAc)₂ / XPhos) CatalystChoice->Standard Challenging Challenging Substrate? Standard->Challenging Precatalyst Use Palladacycle Precatalyst (e.g., G3-XPhos) Challenging->Precatalyst Yes Optimize Optimize Ligand/Base/Solvent Challenging->Optimize No Precatalyst->Optimize End Proceed with Experiment Optimize->End

Caption: A decision-making workflow for selecting a suitable catalyst system.

References

Sources

Technical Support Center: Synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions regarding the synthesis, with a specific focus on the critical role of solvent selection. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction outcomes.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dibromothiazole with 4-methoxyphenol in the presence of a base. The phenoxide, generated in situ, acts as the nucleophile, displacing the bromide at the C2 position of the thiazole ring, which is more activated towards nucleophilic attack than the C4 position.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my reaction yield for this compound consistently low?

Answer: Low yields are frequently traced back to suboptimal solvent choice, incomplete reaction, or side reactions.

  • Solvent Choice: The solvent plays a crucial role in an SNAr reaction. The ideal solvent must dissolve the reactants, particularly the ionic phenoxide intermediate, without hindering the nucleophile's reactivity. Polar aprotic solvents are strongly recommended.[1][2][3]

  • Mechanism Insight: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) excel because they effectively solvate the cation (e.g., K+, Na+) of the base, leaving the phenoxide anion "naked" and highly reactive.[1][4] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, creating a "solvent cage" that stabilizes the nucleophile, reduces its reactivity, and slows down the desired SNAr reaction.[2][3][5]

  • Incomplete Reaction: Ensure your base is strong enough to fully deprotonate the 4-methoxyphenol (pKa ~10.4). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). Also, verify reaction completion using Thin Layer Chromatography (TLC) before workup.

Q2: I'm observing a significant amount of a disubstituted byproduct, 2,4-bis(4-methoxyphenoxy)thiazole. How can I minimize it?

Answer: Formation of the disubstituted byproduct is a common issue and is primarily controlled by reaction temperature and stoichiometry.

  • Temperature Control: The substitution at the C4 position is less favorable than at C2 but can occur at elevated temperatures. Running the reaction at a lower temperature (e.g., room temperature to 60°C, depending on the solvent) can significantly improve selectivity for the desired monosubstituted product.

  • Stoichiometry: Use a slight excess, but not a large excess, of 2,4-dibromothiazole relative to 4-methoxyphenol (e.g., 1.1 to 1.2 equivalents). This ensures the phenoxide is the limiting reagent, reducing the probability of a second substitution event.

Q3: What is the recommended solvent for this synthesis and why?

Answer: Based on established principles for SNAr reactions, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the premier choices.

  • Enhanced Nucleophilicity: These polar aprotic solvents solvate the cation from the base, leaving the phenoxide anion highly active and available for nucleophilic attack.[2][4] This leads to significantly faster reaction rates compared to other solvent classes.

  • Solubility: Both DMF and DMSO are excellent at dissolving the organic substrates and the intermediate phenoxide salt, ensuring a homogeneous reaction mixture, which is crucial for efficient reaction kinetics.

  • Thermal Stability: They have high boiling points, allowing for a wide range of reaction temperatures if heating is required to drive the reaction to completion.

The diagram below illustrates the general workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve 4-methoxyphenol and Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) B 2. Add 2,4-Dibromothiazole (1.1 eq) A->B Stir at RT C 3. Heat reaction if necessary (e.g., 60°C) B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Quench with water and extract with organic solvent (e.g., Ethyl Acetate) D->E F 6. Purify by column chromatography E->F G Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

Q4: My starting materials are not fully dissolving in the chosen solvent. What should I do?

Answer: Poor solubility can drastically slow down a reaction. If you are already using a recommended polar aprotic solvent like DMF or DMSO and still face issues, consider the following:

  • Gentle Heating: Slightly warming the mixture can improve the solubility of the starting materials.

  • Solvent Volume: Ensure you are using a sufficient volume of solvent. A typical concentration is in the range of 0.1 to 0.5 M.

  • Base Solubility: The solubility of the base itself can be a factor. For instance, potassium carbonate has moderate solubility in DMF. Using a phase-transfer catalyst (e.g., 18-crown-6) can sometimes help by bringing the carbonate anion into the organic phase more effectively, although this is often unnecessary in a highly polar solvent like DMF or DMSO.

Troubleshooting Logic for Low Yield

If you are experiencing low yields, follow this diagnostic workflow to identify the root cause.

G Start Low Yield Observed Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Check_Solvent Change_Solvent Action: Switch to DMF or DMSO to enhance nucleophile reactivity. Check_Solvent->Change_Solvent No Check_TLC Does TLC analysis show unreacted starting material? Check_Solvent->Check_TLC Yes Change_Solvent->Start Re-run Reaction Increase_Time_Temp Action: Increase reaction time or temperature moderately (e.g., to 60°C). Ensure base is active and sufficient. Check_TLC->Increase_Time_Temp Yes Check_Side_Products Does TLC/LCMS show significant side products? Check_TLC->Check_Side_Products No Increase_Time_Temp->Start Re-run Reaction Optimize_Conditions Action: Lower reaction temperature. Check stoichiometry (use slight excess of dibromothiazole). Check_Side_Products->Optimize_Conditions Yes (Disubstitution) Check_Workup Review workup procedure. Potential product loss during extraction or purification? Check_Side_Products->Check_Workup No Optimize_Conditions->Start Re-run Reaction Success Yield Improved Check_Workup->Success

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Data Summary: Impact of Solvent on SNAr Reactions

The choice of solvent has a dramatic and predictable effect on the rate of SNAr reactions. The table below summarizes the general effects.

Solvent ClassExample SolventsCation SolvationAnion (Nucleophile) SolvationEffect on NucleophileExpected Reaction Rate
Polar Aprotic DMF, DMSO, AcetonitrileStrongWeak"Naked" & Highly ReactiveFastest
Polar Protic Water, Ethanol, MethanolStrongStrong (H-Bonding)"Caged" & StabilizedSlow
Non-Polar Hexane, Toluene, BenzeneVery WeakVery WeakPoor Solubility of Ionic ReactantsVery Slow / No Reaction

This table is a generalized summary based on established principles of physical organic chemistry.[1][2][3][5]

Recommended Experimental Protocol

Synthesis of this compound

  • Reagent Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the 4-methoxyphenol.

  • Stirring: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide.

  • Substrate Addition: Add 2,4-dibromothiazole (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). If the reaction is slow, gently heat the mixture to 50-60°C.

  • Workup: Once the 4-methoxyphenol is consumed (as indicated by TLC), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • What role does a polar aprotic solvent play in SN2 reactions?. Pearson+. [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1?. Reddit. [Link]

  • 7.5 SN1 vs SN2. KPU Pressbooks. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Reaction Monitoring for 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 4-Bromo-2-(4-methoxyphenoxy)thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The insights provided here are based on established scientific principles and extensive field experience to help you navigate the common challenges encountered during your experiments.

Understanding the Molecule: this compound

Before delving into the analytical techniques, it's crucial to understand the chemical nature of this compound. Its structure, featuring a brominated thiazole ring linked to a methoxyphenoxy group, presents a unique combination of functionalities.[1][][3] This includes a heterocyclic aromatic system, a halogen atom, and an ether linkage. These features influence its polarity, solubility, and chromatographic behavior, which are key considerations for developing effective TLC and HPLC monitoring methods.

The synthesis of this and similar molecules often involves reactions like the Ullmann condensation, which couples an aryl halide with an alcohol or phenol, typically requiring a copper catalyst.[4][5][6] Monitoring the consumption of the starting materials (e.g., a bromothiazole and a methoxyphenol) and the formation of the product is essential for optimizing reaction conditions and determining reaction completion.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, real-time reaction monitoring due to its simplicity and speed.[7] However, achieving clear and reproducible results can sometimes be challenging. This section addresses common issues encountered when using TLC to monitor reactions involving this compound.

Frequently Asked Questions (FAQs) - TLC

Q1: Why are my spots streaking on the TLC plate?

A1: Streaking is a common issue that can obscure the separation of your starting material, product, and any intermediates.[8] There are several potential causes:

  • Sample Overloading: Applying too much of the reaction mixture to the plate is a frequent cause of streaking.[8][9] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application to keep the initial spot size small and concentrated.[9][10]

  • Highly Polar or Acidic/Basic Compounds: The thiazole nitrogen in your molecule can interact strongly with the acidic silica gel, a common TLC stationary phase.[9] This can cause the spot to streak.

    • Solution: To counteract this, you can modify your mobile phase. Adding a small amount of a polar solvent like methanol can help. For basic compounds, adding a few drops of a base like triethylamine or ammonia to the developing solvent can neutralize the acidic sites on the silica gel and improve spot shape.[8][9] Conversely, for acidic impurities, adding a small amount of acetic or formic acid can be beneficial.[8]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can pre-develop the spot into a ring, leading to poor separation.

    • Solution: Use a less polar, volatile solvent for spotting if possible.

Q2: My spots are not moving from the baseline (Rf = 0). What should I do?

A2: If your spots remain at the origin, it indicates that the mobile phase is not polar enough to move the compounds up the polar stationary phase (silica gel).[11]

  • Solution: You need to increase the polarity of your eluent system.[11] A systematic approach is best:

    • Increase the proportion of the polar solvent: If you are using a mixture like hexane/ethyl acetate, incrementally increase the percentage of ethyl acetate.[12]

    • Introduce a more polar solvent: If increasing the ethyl acetate content is not effective enough, try adding a small percentage (1-5%) of an even more polar solvent like methanol to your mobile phase.[11][13]

Q3: All my spots ran to the top of the plate (Rf = 1). How can I get separation?

A3: This is the opposite problem of Q2 and signifies that your mobile phase is too polar for the compounds, causing them to travel with the solvent front without sufficient interaction with the stationary phase.[11]

  • Solution: Decrease the polarity of your mobile phase.[11] If using a hexane/ethyl acetate system, increase the proportion of hexane. The goal is to find a solvent system that provides Rf values for your compounds of interest ideally between 0.2 and 0.8 for the best separation.[11]

Q4: I can't see any spots on my TLC plate after developing and visualization under UV light. What went wrong?

A4: Several factors could lead to the absence of visible spots:

  • Insufficient Concentration: The concentration of the compounds in the spotted sample may be too low to be detected.[10]

    • Solution: Try concentrating your sample before spotting or apply the sample multiple times to the same spot, ensuring the solvent dries in between applications.[10]

  • Compound is not UV-active: While aromatic systems like the one in this compound are typically UV-active, your starting materials or byproducts might not be.

    • Solution: Use an alternative visualization technique. Stains like potassium permanganate (which reacts with compounds that can be oxidized) or iodine vapor are excellent general-purpose options.

  • Sample Evaporation: If you are using a very volatile solvent to dissolve your sample, it might evaporate before you can spot it effectively.

  • Incorrect Spotting: Ensure you are spotting the plate above the level of the solvent in the developing chamber. If the initial spot is submerged, the sample will dissolve into the solvent pool instead of developing up the plate.[10]

Q5: The solvent front is running unevenly. How can I fix this?

A5: An uneven solvent front will lead to distorted spots and inaccurate Rf values.

  • Causes and Solutions:

    • Uneven Plate Surface: The silica gel layer may be damaged or flaked off at the bottom edge.[9] Try cutting the bottom of the plate to create a straight, undamaged edge.

    • Chamber Saturation: Ensure the developing chamber is properly saturated with the solvent vapor. Placing a piece of filter paper partially submerged in the solvent and lining the inside of the chamber can help achieve this.

    • Plate Touching the Chamber Wall: Make sure the TLC plate is not touching the sides of the chamber or the filter paper during development.[10]

Recommended Starting TLC Conditions

For monitoring reactions involving this compound, a good starting point for developing your TLC method is a non-polar/polar solvent mixture.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel 60 F254 platesStandard, versatile polar stationary phase. The F254 indicator allows for visualization under UV light at 254 nm.
Mobile Phase 3:1 Hexane:Ethyl AcetateA common starting point for compounds of moderate polarity.[12] The ratio can be adjusted to optimize separation.
Visualization 1. UV light (254 nm) 2. Potassium Permanganate stainAromatic rings are often visible under UV. The permanganate stain is a good secondary method for visualizing a wider range of organic compounds.
TLC Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis problem Problem with TLC Result? start->problem streaking Spots are Streaking problem->streaking Yes no_move Spots at Baseline (Rf=0) problem->no_move Yes at_top Spots at Solvent Front (Rf=1) problem->at_top Yes no_spots No Spots Visible problem->no_spots Yes good_sep Good Separation problem->good_sep No sol_streaking Dilute Sample Add Acid/Base to Eluent streaking->sol_streaking sol_no_move Increase Eluent Polarity no_move->sol_no_move sol_at_top Decrease Eluent Polarity at_top->sol_at_top sol_no_spots Concentrate Sample Use a Stain no_spots->sol_no_spots end End Analysis good_sep->end sol_streaking->problem sol_no_move->problem sol_at_top->problem sol_no_spots->problem

Caption: A decision tree for troubleshooting common TLC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

For more quantitative analysis and better resolution of closely related compounds, HPLC is the method of choice.[14][15] Developing a robust HPLC method for this compound and its reaction components requires careful consideration of the column, mobile phase, and detection parameters.

Frequently Asked Questions (FAQs) - HPLC

Q1: I am seeing broad or tailing peaks. How can I improve the peak shape?

A1: Poor peak shape in HPLC can compromise resolution and the accuracy of quantification.[16]

  • Secondary Interactions: The basic nitrogen on the thiazole ring can interact with residual acidic silanol groups on the surface of silica-based C18 columns, a common cause of peak tailing for basic compounds.[17]

    • Solution:

      • Use a low pH mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., to pH 2.5-3) will protonate the basic nitrogen. This also protonates and "shields" the silanol groups, minimizing unwanted interactions.

      • Use an end-capped column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column.

      • Consider a different stationary phase: For particularly difficult separations of halogenated aromatics, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer alternative selectivity through pi-pi interactions.[18][19]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

Q2: My starting material and product are co-eluting or have very poor resolution. How can I separate them?

A2: Achieving good resolution is the primary goal of chromatography.[20]

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC (the most common mode), decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and often improve separation.[21] Make small, incremental changes.

    • Try a Different Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

    • Gradient Elution: If your reaction mixture contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is highly effective.[22] Start with a lower percentage of organic solvent and gradually increase it. This will help to elute more retained compounds as sharper peaks.

  • Change the Stationary Phase: As mentioned in A1, if mobile phase optimization is insufficient, a column with a different stationary phase (like a PFP column) might provide the necessary selectivity to resolve your compounds.[18]

Q3: I'm observing high backpressure in my HPLC system. What should I do?

A3: A sudden increase in backpressure is a sign of a blockage in the system.[20]

  • Systematic Troubleshooting:

    • Check for blockages: Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is somewhere between the pump and the injector.

    • Column Blockage: This is often caused by particulate matter from unfiltered samples or mobile phases, or by precipitation of buffer salts.

      • Solution: Try back-flushing the column (reversing the flow direction) with a strong solvent. Always filter your samples and mobile phases through a 0.45 or 0.22 µm filter.

    • Guard Column: Using a guard column before your analytical column is a cost-effective way to protect it from particulates and strongly retained impurities.

Q4: My retention times are drifting and not reproducible. What is the cause?

A4: Reproducibility is key for reliable analysis.[16]

  • Column Equilibration: The column may not be properly equilibrated with the mobile phase before injection.

    • Solution: Ensure you flush the column with at least 10-20 column volumes of the mobile phase before starting your analytical run. This is especially important when changing mobile phases or using a gradient.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.

  • Mobile Phase Composition: Inaccurately prepared mobile phases or evaporation of a volatile component can cause retention time shifts.

    • Solution: Prepare mobile phases carefully and keep them covered. If using buffered mobile phases, prepare them fresh daily.

Recommended Starting HPLC Conditions

For quantitative analysis of a reaction producing this compound, reversed-phase HPLC is the most suitable technique.[23]

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 2.7-5 µm particle size, 100 Å pore sizeThe C18 phase provides good hydrophobic retention for a wide range of organic molecules.[23]
Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic AcidThe acidic modifier improves peak shape for the basic thiazole moiety.[17] Acetonitrile is a common and efficient organic modifier.
Elution Mode Gradient: Start at 40% B, ramp to 95% B over 15 minA gradient is recommended for initial method development to ensure all components, from polar starting materials to the less polar product, are eluted in a reasonable time.[22]
Flow Rate 1.0 mL/min (for a standard 4.6 mm ID column)A standard flow rate for analytical HPLC.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nmThe aromatic nature of the molecule suggests strong UV absorbance. A DAD allows for monitoring at multiple wavelengths to ensure optimal detection of all components.[22]
HPLC Method Development Workflow

HPLC_Dev start Define Separation Goal select_col Select Column (e.g., C18) start->select_col select_mp Select Mobile Phase (ACN/H2O + Acid) select_col->select_mp initial_run Perform Initial Gradient Run select_mp->initial_run eval Evaluate Chromatogram initial_run->eval poor_res Poor Resolution eval->poor_res No bad_shape Poor Peak Shape eval->bad_shape No good_sep Good Separation eval->good_sep Yes sol_res Adjust Gradient Slope Change Organic Modifier poor_res->sol_res sol_shape Adjust pH Check for Overload bad_shape->sol_shape optimize Optimize Method good_sep->optimize end Final Method optimize->end sol_res->initial_run sol_shape->initial_run

Caption: A flowchart for systematic HPLC method development.

References

  • ChemBAM. TLC troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • LCGC North America. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • ResearchGate. How i will select mobile phase solevent system for TLC?. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • PubChem. 4-(4-Bromo-2-methoxyphenyl)thiazole. [Link]

  • Chemistry For Everyone. What Is The Mobile Phase In TLC Chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • National Institutes of Health. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Bioprocess Online. White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. [Link]

  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Science.gov. c18 reversed-phase hplc: Topics by Science.gov. [Link]

  • Oriental Journal of Chemistry. Sonochemical Synthesis, Characterization and Molecular Docking of Thiazole and Triazole Tethered Tetra-Substituted Imidazoles. [Link]

  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]

  • Chromatography Today. Solving Common Errors in HPLC. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Medikamenter Quality Services. Common Issues in HPLC Analysis. [Link]

  • National Institutes of Health. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • PubChem. 4-Bromo-2-methyl-1,3-thiazole. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • PubMed. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing 4-Bromo-2-(4-methoxyphenoxy)thiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a primary focus on the identification and characterization of reaction byproducts.

Part 1: Understanding the Synthesis of this compound

Q1: What is the expected synthetic pathway for this compound?

The most direct and commonly employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dihalogenated thiazole, typically 2,4-dibromothiazole , with 4-methoxyphenol in the presence of a suitable base.

The rationale for this approach lies in the electronic properties of the thiazole ring. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, combined with the presence of two bromine atoms, makes the carbon atoms of the thiazole ring susceptible to nucleophilic attack.

The reaction proceeds via the formation of a transient, negatively charged intermediate known as a Meisenheimer complex . The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity.

SNAr_Mechanism reagents 2,4-Dibromothiazole + 4-Methoxyphenoxide meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents->meisenheimer Nucleophilic Attack at C2 product This compound meisenheimer->product Loss of Leaving Group (Br⁻) bromide_ion Br⁻ meisenheimer->bromide_ion

Caption: General workflow of the SNAr mechanism.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can stabilize the charged intermediate. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide anion.

Part 2: Troubleshooting Common Synthetic Issues and Identifying Byproducts

Q2: My reaction yield is consistently low. What are the likely culprits?

Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inefficient stirring.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or extending the reaction time. Ensure vigorous stirring to maintain a homogeneous mixture.
Degradation of Starting Materials 2,4-dibromothiazole can be sensitive to strong bases and high temperatures. The 4-methoxyphenoxide may also be susceptible to oxidation.Use a milder base, such as potassium carbonate, and avoid excessively high temperatures. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Sub-optimal Base The choice and amount of base are critical. An insufficient amount will not generate enough of the nucleophile, while an overly strong base can lead to decomposition.Use a slight excess (1.1-1.5 equivalents) of a moderately strong base like potassium carbonate. If using a very strong base like sodium hydride, ensure it is added slowly and at a low temperature.
Presence of Water Water can quench the phenoxide nucleophile and react with strong bases, reducing their effectiveness.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Poor Solubility The starting materials or intermediates may not be fully soluble in the chosen solvent, hindering the reaction.Select a solvent in which all reactants are reasonably soluble at the reaction temperature. A solvent screen may be necessary.
Q3: I'm observing multiple spots on my TLC analysis. What are the potential byproducts?

The presence of multiple spots on a TLC plate is a common observation and indicates the formation of byproducts. Understanding the likely side reactions is the first step in identifying these impurities.

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts 2,4-Dibromothiazole 2,4-Dibromothiazole Desired_Product This compound 2,4-Dibromothiazole->Desired_Product SNAr at C2 (Major Pathway) Isomeric_Byproduct 2-Bromo-4-(4-methoxyphenoxy)thiazole 2,4-Dibromothiazole->Isomeric_Byproduct SNAr at C4 (Minor Pathway) Unreacted_Starting_Material_1 Unreacted 2,4-Dibromothiazole 2,4-Dibromothiazole->Unreacted_Starting_Material_1 Incomplete Reaction 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->Desired_Product 4-Methoxyphenol->Isomeric_Byproduct Unreacted_Starting_Material_2 Unreacted 4-Methoxyphenol 4-Methoxyphenol->Unreacted_Starting_Material_2 Incomplete Reaction Disubstituted_Byproduct 2,4-Bis(4-methoxyphenoxy)thiazole Desired_Product->Disubstituted_Byproduct Further SNAr Isomeric_Byproduct->Disubstituted_Byproduct Further SNAr

Caption: Potential reaction pathways leading to byproducts.

Common Byproducts and Their Origins:

  • Isomeric Byproduct: 2-Bromo-4-(4-methoxyphenoxy)thiazole: While substitution at the C2 position of 2,4-dibromothiazole is electronically favored, a small amount of substitution at the C4 position can occur, leading to this isomeric impurity. The ratio of C2 to C4 substitution can be influenced by reaction conditions.

  • Di-substituted Byproduct: 2,4-Bis(4-methoxyphenoxy)thiazole: If an excess of 4-methoxyphenol and base are used, or if the reaction is allowed to proceed for an extended period at elevated temperatures, a second nucleophilic substitution can occur, replacing the remaining bromine atom.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of both 2,4-dibromothiazole and 4-methoxyphenol in the crude product mixture.

  • Homocoupling of 4-methoxyphenol: Under certain basic and oxidative conditions, 4-methoxyphenol can undergo self-coupling reactions to form biphenyl-type byproducts.

  • Byproducts from the Synthesis of 2,4-dibromothiazole: The purity of the starting 2,4-dibromothiazole is crucial. Impurities from its synthesis, such as incompletely brominated thiazoles, can carry through to the final product mixture.

Q4: How can I definitively identify the desired product and differentiate it from the isomeric byproduct?

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of your target compound and its isomers.

Analytical Techniques for Byproduct Identification:

Technique Application and Expected Observations
Thin Layer Chromatography (TLC) An excellent first step for assessing reaction completion and purity. The desired product and its isomeric byproduct will likely have different Rf values due to differences in polarity. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve good separation.
High-Performance Liquid Chromatography (HPLC) Provides much higher resolution than TLC for separating isomers. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point for method development. The desired product and the C4-substituted isomer will have distinct retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The chemical shift of the remaining proton on the thiazole ring is a key diagnostic tool. For the desired This compound , the proton at the C5 position is expected to appear as a singlet. In the 2-Bromo-4-(4-methoxyphenoxy)thiazole isomer, the proton at the C5 position will also be a singlet, but its chemical shift will be different due to the change in the electronic environment. The aromatic protons of the 4-methoxyphenoxy group will appear as two doublets. ¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring will be significantly different between the two isomers, providing clear evidence for the position of substitution.
Mass Spectrometry (MS) Both the desired product and its isomer will have the same molecular ion peak. However, their fragmentation patterns upon techniques like Collision-Induced Dissociation (CID) may differ, providing structural clues. Look for characteristic isotopic patterns for bromine (M and M+2 peaks of roughly equal intensity).

Predicted Spectroscopic Data for Isomer Differentiation:

Compound Key ¹H NMR Signals (Predicted) Key ¹³C NMR Signals (Predicted) Mass Spectrum (EI)
This compound Singlet for H5 of thiazole ring. Two doublets for the aromatic protons of the phenoxy group. Singlet for the methoxy group.Distinct chemical shifts for C2, C4, and C5 of the thiazole ring.Molecular ion peak (M⁺) and a prominent M+2 peak due to the bromine isotope.
2-Bromo-4-(4-methoxyphenoxy)thiazole Singlet for H5 of thiazole ring at a different chemical shift compared to the desired product. Two doublets for the aromatic protons of the phenoxy group. Singlet for the methoxy group.Different chemical shifts for C2, C4, and C5 of the thiazole ring compared to the desired product.Same molecular ion peak as the desired product. Fragmentation pattern may differ.
Q5: What are the most effective methods for purifying this compound?

The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from its byproducts on a laboratory scale.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by TLC analysis. The less polar compounds will elute first.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an effective purification technique.

    • Solvent Selection: The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen using small amounts of the crude product is recommended. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Preparative HPLC: For very difficult separations of isomers or for obtaining highly pure material, preparative HPLC is the method of choice. This is generally used for smaller quantities of material.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a general protocol and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add 2,4-dibromothiazole (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Byproduct Analysis by HPLC
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Analysis: The desired product and byproducts should elute as distinct peaks with different retention times.

References

A comprehensive list of references will be provided upon request, tailored to specific synthetic and analytical methodologies. For general information on thiazole synthesis and nucleophilic aromatic substitution, please consult standard organic chemistry textbooks and reputable journals such as the Journal of Organic Chemistry, Organic Letters, and Synthesis.

Validation & Comparative

A Comparative Guide to 4-Bromo-2-(4-methoxyphenoxy)thiazole and Other Bromo-Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom to the thiazole ring can significantly modulate the compound's biological activity, making bromo-thiazole derivatives a fertile ground for drug discovery and development.

This guide provides a comparative analysis of 4-Bromo-2-(4-methoxyphenoxy)thiazole and other relevant bromo-thiazole derivatives. We will delve into their synthesis, explore their structure-activity relationships (SAR), and present comparative experimental data to inform the design of novel therapeutic agents.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a versatile scaffold in drug design.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a wide range of biological targets. The substitution pattern on the thiazole ring is a critical determinant of its pharmacological profile, and the introduction of a bromine atom, a halogen with specific electronic and steric properties, can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[1]

Comparative Analysis of Bromo-Thiazole Derivatives

To provide a clear comparison, this section will focus on the anticancer and antimicrobial activities of various bromo-thiazole derivatives, including the target molecule, this compound, and its structural analogs.

Chemical Structures

G cluster_0 This compound cluster_1 4-(4-Bromophenyl)thiazol-2-amine Derivative (p2) cluster_2 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one (4b) A B C

Figure 1: Chemical structures of selected bromo-thiazole derivatives.

Anticancer Activity: A Comparative Overview

Bromo-thiazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways in cancer cell proliferation and survival. The following table summarizes the in vitro anticancer activity of selected bromo-thiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-(4-Bromophenyl)thiazol-2-amine derivative (p2) MCF-7 (Breast)10.5[2]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one (4b) MCF-7 (Breast)31.5 ± 1.91[3]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one (4b) HepG2 (Liver)51.7 ± 3.13[3]
3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine A549 (Lung)37.3 µg/mL[4]
3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine C6 (Glioma)11.3 µg/mL[4]

Note: Direct comparative data for this compound is not available in the reviewed literature. The data presented is for structurally related bromo-thiazole derivatives to provide a contextual understanding of their potential.

Expert Insights on Structure-Activity Relationship (SAR):

The anticancer activity of bromo-thiazole derivatives is significantly influenced by the substitution pattern on the thiazole and the attached aryl rings.

  • Position of the Bromo-Aryl Group: In the 4-(4-bromophenyl)thiazol-2-amine series, the presence of the bromophenyl group at the 4-position of the thiazole ring appears to be crucial for its anticancer activity.[2]

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring dramatically impacts the biological activity. For instance, the hydrazinyl-thiazolone derivative (4b) shows moderate activity, suggesting that this scaffold can be further optimized.[3]

  • Dimeric Structures: Dimeric compounds, such as the biphenyl-bis-thiazole derivative, have shown potent activity, indicating that targeting multiple binding sites or inducing receptor dimerization could be a viable strategy.[4]

Antimicrobial Activity: Exploring New Frontiers

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4-(4-Bromophenyl)thiazol-2-amine derivatives (p2, p3, p4, p6) Comparable to NorfloxacinComparable to Fluconazole[2]
A series of 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles B. subtilis, S. aureus, E. coli, P. aeruginosa1.56 - 6.25[5]
Derivative 8f from 2-amino-4-(4-bromophenyl)thiazole Moderate activity against Gram-positive bacteriaCandida albicansSlight activity[6]

Expert Insights on Structure-Activity Relationship (SAR):

  • Lipophilicity: Increased lipophilicity in some series of bromo-thiazole derivatives has been correlated with enhanced antibacterial activity.[5]

  • Specific Substituents: The presence of a 4-bromophenyl substituent in certain 1,3,4-thiadiazole derivatives has been shown to be important for activity against specific bacterial strains like Staphylococcus epidermidis and Micrococcus luteus.

  • Hybrid Molecules: Combining the bromo-thiazole scaffold with other heterocyclic rings, such as oxadiazoles, has been a successful strategy to enhance antimicrobial activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility is paramount in scientific research. This section provides detailed, step-by-step methodologies for the synthesis of a representative bromo-thiazole derivative and for a key biological assay.

Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

This protocol is based on the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[2]

G reagents p-Bromoacetophenone + Thiourea intermediate Reaction Mixture reagents->intermediate Iodine (catalyst) Ethanol, Reflux product 4-(4-Bromophenyl)thiazol-2-amine intermediate->product Purification

Figure 2: Workflow for the synthesis of 4-(4-Bromophenyl)thiazol-2-amine.

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-bromoacetophenone and thiourea in ethanol.

  • Catalyst Addition: Add a catalytic amount of iodine to the reaction mixture.

  • Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate out.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-(4-bromophenyl)thiazol-2-amine.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

G start Seed cancer cells in a 96-well plate treatment Treat cells with bromo-thiazole derivatives (various concentrations) start->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate for 4 hours to allow formazan formation mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Figure 3: Workflow for the MTT assay to determine anticancer activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Bromo-thiazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-thiazole derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The bromo-thiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While this guide has provided a comparative overview of several derivatives, the lack of direct experimental data for this compound highlights an area for future investigation.

Key takeaways for researchers:

  • The substitution pattern on the thiazole ring is a critical determinant of biological activity.

  • Systematic exploration of substituents at the 2, 4, and 5-positions of the bromo-thiazole core is warranted to optimize potency and selectivity.

  • The synthesis of a focused library of 2-phenoxy-4-bromothiazole analogs and their subsequent biological evaluation would provide valuable insights into the structure-activity relationships of this specific subclass.

  • Further mechanistic studies are needed to elucidate the precise molecular targets of these promising compounds.

By leveraging the information presented in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of bromo-thiazole derivatives in the fight against cancer and infectious diseases.

References

  • El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303. [Link]

  • Kaur, H., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(2), 123-131. [Link]

  • Cresswell, G. M., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(9), 4908-4913. [Link]

  • Gieroba, D., et al. (2022). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. International Journal of Molecular Sciences, 23(19), 11894. [Link]

  • Ayaz, F., et al. (2020). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. Inflammation, 43(3), 1066-1076. [Link]

  • Sethiya, A., et al. (2022). Current Advances in the synthetic strategies of 2-arylbenzothiazole. ResearchGate. [Link]

  • Pisano, A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 23(15), 8565. [Link]

  • Shafique, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 134-144. [Link]

  • Sahu, S., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]

  • Papakyriakou, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 29(24), 126779. [Link]

  • Hwang, S. H., et al. (2018). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. European Journal of Medicinal Chemistry, 157, 105-117. [Link]

  • Kumar, A., et al. (2020). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate. [Link]

  • Granzhan, A., et al. (2022). Anticancer activity of G4-targeting phenoxazine derivatives in vitro. Bioorganic & Medicinal Chemistry Letters, 69, 128795. [Link]

  • El-Naggar, A. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-26. [Link]

  • Kumar, A., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 23(10), 2685. [Link]

  • Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(2), 433. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

  • Hammock, B. D., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed. [Link]

  • El-Metwaly, N., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. [Link]

  • Patel, K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. ChemistrySelect, 7(44), e202203359. [Link]

  • Tudor, C., & Oniga, S. (2016). Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. [Link]

  • Uivarosi, V., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(13), 10996. [Link]

  • Clegg, W., & Harrington, R. W. (2012). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 42(10), 1017-1021. [Link]

  • Haryani, Y., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(4), M1494. [Link]

  • El-Naggar, A. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-26. [Link]

  • Li, C., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ResearchGate. [Link]

  • Li, Y., et al. (2020). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 40(10), 3436-3444. [Link]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(19), 6265. [Link]

  • Stana, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4880. [Link]

Sources

Spectroscopic Analysis & Validation of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, comparative framework for the spectroscopic analysis and validation of 4-Bromo-2-(4-methoxyphenoxy)thiazole , a heterocyclic compound with potential applications as a pharmaceutical intermediate. Moving beyond a simple recitation of data, this document elucidates the causality behind experimental choices, integrates self-validating protocols, and compares the outputs of multiple spectroscopic techniques to build a robust, multi-faceted structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous approach to the characterization of small organic molecules.

Introduction: The Imperative for Rigorous Structural Elucidation

The biological activity and safety of any chemical entity are intrinsically linked to its precise molecular structure. In the context of pharmaceutical development, even minor impurities or structural misinterpretations can have profound consequences on efficacy and patient safety.[1] Therefore, a multi-pronged analytical approach is not merely good practice but a foundational requirement for regulatory acceptance and successful drug development.[2]

This compound (Figure 1) presents a unique analytical challenge due to its combination of distinct chemical moieties: a brominated thiazole ring and a methoxyphenoxy group. Each component contributes characteristic signals across various spectroscopic platforms. This guide will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and validated structural profile. The principles discussed are grounded in authoritative guidelines from bodies like the International Union of Pure and Applied Chemistry (IUPAC), which advocate for standardized data reporting to ensure clarity and reproducibility.[3][4]

Figure 1. Chemical Structure of this compound

Molecular Formula: C₁₀H₈BrNO₂S Molecular Weight: 286.15 g/mol

Orthogonal Analysis: A Multi-Technique Strategy

A core principle of robust analytical science is the use of orthogonal techniques—methods that measure different physical properties of the analyte. For structural elucidation, combining NMR, IR, and MS provides a self-validating system.[5] NMR probes the electronic environment of specific nuclei (¹H, ¹³C), IR identifies functional group vibrations, and MS determines the molecular weight and fragmentation patterns. Agreement across these disparate techniques provides a high degree of confidence in the final structural assignment.

Below is a conceptual workflow for the comprehensive analysis of a newly synthesized batch of this compound.

Caption: Workflow for Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular skeleton can be constructed.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of high-purity (>98%) this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[3]

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Optional but Recommended: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to link protons to their directly attached or long-range coupled carbons.

Data Interpretation and Comparative Analysis

The expected NMR data is interpreted by dissecting the molecule into its constituent parts: the 4-methoxyphenyl group and the 4-bromothiazole ring.

¹H NMR Analysis

The proton spectrum is predicted to show distinct signals for the aromatic protons and the methoxy group.

  • 4-Methoxyphenyl Protons: This system will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage (H-2', H-6') will be shielded relative to those ortho to the methoxy group in a simple anisole due to the electron-withdrawing effect of the thiazole ring. The protons ortho to the methoxy group (H-3', H-5') will be more shielded.

  • Thiazole Proton: The single proton on the thiazole ring (H-5) is expected to appear as a singlet in a region typical for heterocyclic aromatic protons.

  • Methoxy Protons: The -OCH₃ group will present as a sharp singlet, typically around 3.8 ppm.

¹³C NMR Analysis

The ¹³C spectrum provides a count of unique carbon environments.

  • Thiazole Carbons: The chemical shifts of C-2, C-4, and C-5 are characteristic of the thiazole heterocycle. The carbon attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The C-2 carbon, bonded to the electronegative oxygen and nitrogen, is expected to be significantly downfield.

  • 4-Methoxyphenyl Carbons: Four distinct signals are expected for this symmetric ring system, plus the signal for the methoxy carbon. The carbon attached to the ether oxygen (C-1') and the carbon bearing the methoxy group (C-4') will have characteristic chemical shifts.

Tabulated Data & Comparison

The following table summarizes the predicted chemical shifts for this compound. These values are compared with data for structurally related fragments to validate the assignments.

Assignment Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Reference Compound Data (¹³C δ, ppm)
H-5 (Thiazole)~7.0 - 7.5 (s)~107 - 115Thiazole C-5: ~115 ppm
H-2', H-6'~7.1 - 7.3 (d)~118 - 122Anisole C-2/6: 114 ppm
H-3', H-5'~6.9 - 7.1 (d)~114 - 116Anisole C-3/5: 121 ppm
-OCH₃~3.8 (s)~55 - 56Anisole -OCH₃: 55.3 ppm
C-2 (Thiazole)-~165 - 1702-Aminothiazole C-2: ~168 ppm[6]
C-4 (Thiazole)-~130 - 1354-Bromothiazole C-4: (Varies)
C-1'-~150 - 155Phenol C-1: 155 ppm
C-4'-~158 - 162Anisole C-4: 160 ppm

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. Reference data is sourced from spectral databases and literature.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the powder directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of sample with potassium bromide and pressing it into a transparent disk.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted.

Data Interpretation and Comparative Analysis

The IR spectrum of this compound should display characteristic absorptions for its aromatic and heterocyclic components, as well as the ether linkage.

Caption: Key Vibrational Modes for FT-IR Analysis.

Tabulated Data & Comparison
Vibrational Mode Expected Frequency (cm⁻¹) Interpretation & Rationale
Aromatic C-H Stretch3100 - 3000Confirms the presence of sp² C-H bonds in the phenyl and thiazole rings.[9]
Aliphatic C-H Stretch2980 - 2850From the methyl group of the methoxy moiety.[10]
C=N Stretch~1620Characteristic of the imine-like bond within the thiazole ring.[11]
Aromatic C=C Stretch~1600 and ~1500Two distinct bands are typical for aromatic rings.
Asymmetric C-O-C Stretch~1250A strong, characteristic band for aryl ethers. This is a key diagnostic peak.
C-Br Stretch700 - 500Typically found in the lower frequency (fingerprint) region.

The presence of these key bands, particularly the strong C-O-C stretch around 1250 cm⁻¹ and the combination of aromatic C=C and C=N stretches, provides compelling evidence for the proposed structure. This data can be compared against spectral libraries like the NIST Chemistry WebBook or SDBS for further validation.[12][13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this analysis, Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation pathways.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

Data Interpretation and Comparative Analysis

The mass spectrum is analyzed for two key features: the molecular ion peak (M⁺) and the major fragment ions.

  • Molecular Ion (M⁺): The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the presence of bromine is a key validation point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion should appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of a monobrominated compound.

    • Expected M⁺ for C₁₀H₈⁷⁹BrNO₂S: m/z 284.9

    • Expected M+2 for C₁₀H₈⁸¹BrNO₂S: m/z 286.9

  • Fragmentation Pattern: The fragmentation pattern provides a virtual "deconstruction" of the molecule. Key bond cleavages can be predicted:

    • Cleavage of the ether bond: This is a very common fragmentation pathway for ethers.[14] Loss of the methoxyphenoxy radical (•OC₆H₄OCH₃) would lead to a fragment ion corresponding to the 4-bromothiazolyl cation.

    • Loss of a methyl radical: Fragmentation of the methoxy group by losing •CH₃ is also expected.

    • Thiazole Ring Fragmentation: The thiazole ring itself can fragment, although it is a relatively stable aromatic system.[15]

Predicted Fragmentation Table
m/z (Predicted) Proposed Fragment Structure Rationale for Formation
285 / 287[C₁₀H₈BrNO₂S]⁺Molecular Ion (M⁺, M+2), showing the characteristic 1:1 bromine isotope pattern.
270 / 272[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
162 / 164[C₃HBrNS]⁺Cleavage of the C-O ether bond, loss of the methoxyphenoxy radical.
123[C₇H₇O₂]⁺Methoxyphenoxy cation.
108[C₇H₈O]⁺Loss of a methyl group from the methoxyphenoxy fragment.

The observation of the M/M+2 molecular ion pair at the correct m/z is the strongest evidence from MS. The subsequent fragments, if consistent with logical bond cleavages, serve to cross-validate the structure deduced from NMR and IR.

Purity Assessment: A Note on Validation

The spectroscopic data presented assumes a pure compound. In a real-world drug development setting, purity analysis is a critical, parallel activity.[16] Techniques like High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or MS (LC-MS), are the gold standard for determining purity and quantifying any impurities.[17] The presence of significant impurities can complicate spectral interpretation and must be ruled out before a definitive structural assignment is made.

Conclusion: Synthesizing the Evidence for Unambiguous Validation

The structural validation of this compound is achieved not by a single technique, but by the convergence of evidence from orthogonal spectroscopic methods.

  • NMR provides the detailed atomic connectivity and chemical environment of the carbon-hydrogen framework.

  • FT-IR confirms the presence of key functional groups—the aryl ether, aromatic rings, and thiazole moiety—through their characteristic vibrational frequencies.

  • Mass Spectrometry establishes the correct molecular weight and, crucially, confirms the presence of a single bromine atom through its distinct isotopic pattern, while fragmentation data supports the proposed connectivity.

When the data from each of these experiments aligns with theoretical predictions and reference data, a confident and robust structural assignment can be made. This multi-faceted, self-validating approach exemplifies the scientific rigor required in modern chemical research and is essential for advancing compounds from the laboratory to real-world applications.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • Loghmani-Khouzani, H., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

  • SpectraBase. (n.d.). Thiazole - 13C NMR. Wiley. [Link]

  • IUPAC. (2019). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. International Union of Pure and Applied Chemistry. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Chennaiah, M. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • PubChem. (n.d.). 4-(4-Bromo-2-methoxyphenyl)thiazole. National Center for Biotechnology Information. [Link]

  • Beg, S., et al. (2024). Review on the modern analytical advancements in impurities testing. Future Journal of Pharmaceutical Sciences. [Link]

  • IUPAC. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. International Union of Pure and Applied Chemistry. [Link]

  • Panda, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [Link]

  • Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]

  • Wang, Y., et al. (2021). Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. LCGC International. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. BMRB. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • ResearchGate. (2020). 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

  • ResearchGate. (2015). 1H NMR spectra of compounds 1, 2, and 3. [Link]

  • ResearchGate. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • Chemistry Stack Exchange. (2017). The best method(s) to identify/verify the presence of a small organic molecule. [Link]

  • ResearchGate. (2018). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • ResearchGate. (2017). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • MDPI. (2020). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]

  • PubChemLite. (n.d.). 4-bromo-2-methoxy-1,3-thiazole (C4H4BrNOS). [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ResearchGate. (2014). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds. [Link]

  • ResearchGate. (2022). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. [Link]

  • YouTube. (2016). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • PMC. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (2015). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • ResearchGate. (2016). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,...]. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiazole derivatives hold a prominent place due to their wide range of biological activities. This guide provides an in-depth comparative analysis of potential synthetic routes to 4-Bromo-2-(4-methoxyphenoxy)thiazole, a key intermediate for the development of various therapeutic agents. We will explore three distinct and viable methodologies, offering detailed experimental protocols, comparative data, and insights into the rationale behind each approach.

Introduction to this compound

The this compound scaffold is a significant pharmacophore. The thiazole ring is a bioisostere of various functional groups and is present in numerous approved drugs. The bromo-substituent at the 4-position provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a diverse chemical space. The 2-(4-methoxyphenoxy) group can influence the molecule's electronic properties and its interaction with biological targets. Given its potential, the development of efficient synthetic strategies to access this core structure is of high importance.

Comparative Analysis of Synthetic Methodologies

This guide will dissect three primary synthetic strategies for the preparation of this compound:

  • Method A: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dibromothiazole.

  • Method B: Electrophilic Bromination of a 2-(4-Methoxyphenoxy)thiazole Precursor.

  • Method C: Hantzsch Thiazole Synthesis.

Each method will be evaluated based on factors such as starting material availability, reaction efficiency (yield), regioselectivity, scalability, and overall practicality in a research and development setting.

Method A: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dibromothiazole

This approach leverages the differential reactivity of the bromine atoms at the C2 and C4 positions of the thiazole ring. The electron-withdrawing nature of the nitrogen atom makes the C2 position more susceptible to nucleophilic attack.

Scientific Rationale

The inherent electronic properties of the thiazole ring dictate the regioselectivity of this reaction. The C2 position is more electron-deficient compared to the C4 position, making it the preferred site for nucleophilic aromatic substitution (SNAr). By carefully controlling the reaction conditions, the 4-methoxyphenoxide nucleophile can be directed to selectively displace the bromine atom at the 2-position, leaving the 4-bromo substituent intact for subsequent modifications.

Experimental Protocol

Step 1: Preparation of Sodium 4-methoxyphenoxide

  • To a solution of 4-methoxyphenol (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The resulting suspension is the sodium 4-methoxyphenoxide reagent.

Step 2: Regioselective Substitution

  • In a separate flask, dissolve 2,4-dibromothiazole (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Slowly add the freshly prepared sodium 4-methoxyphenoxide suspension to the solution of 2,4-dibromothiazole at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Method_A cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Substitution phenol 4-Methoxyphenol phenoxide Sodium 4-methoxyphenoxide phenol->phenoxide THF, 0 °C to RT NaH Sodium Hydride NaH->phenoxide product This compound phenoxide->product dibromo 2,4-Dibromothiazole dibromo->product DMF, 80-100 °C

Caption: Synthetic workflow for Method A.

Method B: Electrophilic Bromination of a 2-(4-Methoxyphenoxy)thiazole Precursor

This strategy involves the initial synthesis of the 2-phenoxythiazole core, followed by a regioselective bromination at the C4 position.

Scientific Rationale

The synthesis of the 2-(4-methoxyphenoxy)thiazole precursor can be achieved through several routes, for instance, by the reaction of 2-bromothiazole with 4-methoxyphenol. Once the precursor is obtained, the electron-rich thiazole ring is susceptible to electrophilic aromatic substitution. The directing effects of the sulfur and nitrogen atoms, along with the phenoxy group, favor bromination at the C5 position. However, with careful selection of the brominating agent and reaction conditions, bromination at the C4 position can be achieved, potentially through a halogen-dance-type rearrangement or by blocking the C5 position if necessary. A more direct approach involves using a brominating agent known to favor the C4 position on similar heterocyclic systems.

Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxyphenoxy)thiazole

  • To a solution of 4-methoxyphenol (1.2 equivalents) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 equivalents).

  • Add 2-bromothiazole (1.0 equivalent) and a copper(I) catalyst (e.g., CuI, 0.1 equivalents) and a ligand (e.g., L-proline, 0.2 equivalents).

  • Heat the reaction mixture to 110-130 °C and monitor by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield 2-(4-methoxyphenoxy)thiazole.

Step 2: Bromination

  • Dissolve 2-(4-methoxyphenoxy)thiazole (1.0 equivalent) in a suitable solvent like chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Workflow Diagram

Method_B cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination bromothiazole 2-Bromothiazole precursor 2-(4-Methoxyphenoxy)thiazole bromothiazole->precursor K₂CO₃, CuI, L-proline, DMF, 110-130 °C phenol 4-Methoxyphenol phenol->precursor product This compound precursor->product CHCl₃ or Acetic Acid, RT NBS N-Bromosuccinimide NBS->product

Caption: Synthetic workflow for Method B.

Method C: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the construction of the thiazole ring from an α-haloketone and a thioamide.

Scientific Rationale

This convergent approach builds the thiazole ring in a single step from readily available starting materials. The key is the selection of the appropriate α-haloketone and a thioamide derivative that carries the desired 2-substituent. For the synthesis of this compound, a suitable α,α-dihaloketone would be required to install the 4-bromo substituent, and a thiourea derivative of 4-methoxyaniline or a related thioamide would introduce the 2-phenoxy moiety. A plausible thioamide precursor would be O-(4-methoxyphenyl) thiocarbamate.

Experimental Protocol

Step 1: Preparation of O-(4-methoxyphenyl) thiocarbamate

  • This intermediate can be prepared from 4-methoxyphenol and thiophosgene, followed by reaction with ammonia, or through other established methods for thiocarbamate synthesis.

Step 2: Hantzsch Thiazole Synthesis

  • React 1,3-dichloroacetone or a similar α,α'-dihaloketone (1.0 equivalent) with O-(4-methoxyphenyl) thiocarbamate (1.0 equivalent) in a solvent such as ethanol or isopropanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • The initial product would be 4-chloro-2-(4-methoxyphenoxy)thiazole. A subsequent halogen exchange reaction (e.g., with NaBr in acetone) or direct use of a bromo-substituted α-haloketone would be necessary to obtain the 4-bromo analog. A more direct, albeit potentially lower-yielding, approach would be to use a 1-bromo-3-chloroacetone or 1,3-dibromoacetone, though regioselectivity could be an issue.

Note: This proposed Hantzsch route is more speculative due to the lack of direct literature precedents for this specific substitution pattern and may require significant optimization.

Workflow Diagram

Method_C cluster_step1 Step 1: Thioamide Preparation cluster_step2 Step 2: Hantzsch Cyclization phenol 4-Methoxyphenol thioamide O-(4-methoxyphenyl) thiocarbamate phenol->thioamide Multi-step product This compound thioamide->product haloketone α,α'-Dihaloketone haloketone->product Ethanol, Reflux

Caption: Proposed synthetic workflow for Method C.

Comparative Data Summary

ParameterMethod A: Regioselective SubstitutionMethod B: Electrophilic BrominationMethod C: Hantzsch Synthesis
Starting Materials 2,4-Dibromothiazole, 4-Methoxyphenol2-Bromothiazole, 4-Methoxyphenol, NBS4-Methoxyphenol, Dihaloketone, Thiourea derivative
Number of Steps 222 (potentially more for thioamide prep)
Reported/Expected Yield Good to Excellent (Potentially >70%)Moderate to Good (Potentially 50-70%)Variable, likely requires optimization
Regioselectivity High, driven by electronicsCan be challenging, potential for isomersDependent on starting materials, can be complex
Scalability GoodGoodModerate, may require optimization for scale-up
Key Advantages High regioselectivity, convergentUtilizes common reagentsBuilds the core ring structure efficiently
Potential Challenges Availability of 2,4-dibromothiazoleControlling bromination site, potential for over-brominationSynthesis of thioamide precursor, potential for low yields and side products

Conclusion and Recommendations

Based on the analysis of the proposed synthetic routes, Method A: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dibromothiazole emerges as the most promising and reliable strategy for the synthesis of this compound. Its primary advantage lies in the predictable and high regioselectivity, which is crucial for minimizing purification challenges and maximizing yield. The starting material, 2,4-dibromothiazole, is commercially available, making this route highly practical for a medicinal chemistry setting.

Method B: Electrophilic Bromination presents a viable alternative, particularly if the 2-(4-methoxyphenoxy)thiazole precursor is readily accessible. However, the key challenge is to ensure selective bromination at the C4 position, which may require careful optimization of reaction conditions to avoid the formation of undesired isomers.

Method C: Hantzsch Thiazole Synthesis , while fundamentally sound, is the most speculative of the three. It would likely require significant developmental work to establish a robust and high-yielding protocol for this specific target molecule, particularly concerning the synthesis of the required thioamide precursor and controlling the regioselectivity of the cyclization.

For research and development purposes where efficiency, reliability, and predictability are paramount, Method A is the recommended starting point for the synthesis of this compound.

References

  • Due to the specific and niche nature of the target molecule, direct literature citations for its synthesis are not readily available. The provided protocols are based on established and well-documented synthetic transformations of thiazole and related heterocyclic systems. For foundational knowledge on the discussed reactions, please refer to standard organic chemistry textbooks and the following types of resources: Comprehensive Organic Synthesis. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Journal of Organic Chemistry, Organic Letters, and other peer-reviewed journals for specific examples of SNAr on thiazoles, electrophilic bromination of heterocycles, and Hantzsch thiazole synthesis.

Comparative Efficacy of Thiazole Derivatives Against Drug-Resistant Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Among the heterocyclic compounds being explored, the thiazole nucleus has emerged as a versatile and privileged scaffold in medicinal chemistry due to its wide range of biological activities, including potent antimicrobial effects against drug-resistant pathogens.[1][2][3][4] This guide provides a comparative analysis of the efficacy of various thiazole derivatives against clinically relevant drug-resistant bacterial strains, supported by experimental data and detailed protocols for researchers in drug discovery and development. While specific data on "4-Bromo-2-(4-methoxyphenoxy)thiazole" is not available in the public domain, this guide will focus on the broader class of substituted thiazoles, including those with bromo and phenoxy moieties, to inform the design and evaluation of new chemical entities.

The Thiazole Scaffold: A Foundation for Novel Antimicrobials

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which is a structural component in various natural products and synthetic drugs.[1][5] The unique electronic properties and the ability to modify the thiazole ring at multiple positions have made it an attractive starting point for the synthesis of new bioactive molecules.[5] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][6][7] Their potential to combat drug resistance is a key area of current research, with numerous studies focusing on their efficacy against pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3][8][9]

Key Structural Features Influencing Antimicrobial Activity:

The antimicrobial potency of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.[1] Structure-activity relationship (SAR) studies have revealed that:

  • Substitution at the 2- and 4-positions: Modifications at these positions are common and have a profound impact on biological activity.

  • Halogenation: The introduction of halogen atoms, such as bromine, on phenyl rings attached to the thiazole core has been shown to enhance antimicrobial activity in some derivatives.[10][11][12]

  • Phenoxy and other aryl groups: The presence of phenoxy or other aromatic moieties can influence the lipophilicity and target-binding affinity of the compounds.[13]

  • Hybrid Molecules: Fusing the thiazole ring with other bioactive heterocyclic scaffolds can lead to hybrid compounds with enhanced efficacy and novel mechanisms of action.[1][14]

Comparative Efficacy of Thiazole Derivatives Against Drug-Resistant Strains

Numerous studies have reported the in vitro and in vivo efficacy of various thiazole derivatives against a range of drug-resistant bacteria. The following table summarizes representative data from the literature, highlighting the potential of this compound class.

Thiazole Derivative Resistant Strain(s) MIC (μg/mL) Key Findings Reference
Phenylthiazole AnaloguesMethicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant S. aureus (VRSA)0.4 - 5.5Demonstrated potent activity against 18 clinical strains of MRSA and VRSA. Some derivatives showed rapid bactericidal activity.[8]
4-(4-bromophenyl)-thiazol-2-amine derivativesStaphylococcus aureus, Escherichia coliNot specified, but showed promising activityThe presence of the 4-bromophenyl group was a key feature of the active compounds.[11]
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivativesGram-positive strains31.25Showed more pronounced activity against Gram-positive bacteria.[15]
Synthetic Thiazole CompoundsMethicillin-resistant Staphylococcus aureus (MRSA)As low as 1.3Exhibited potent antimicrobial activity in vitro and in a murine skin infection model, comparable to mupirocin.[16][17]
2-amino-4-(4-bromo phenyl thiazole) derivativesGram-positive and Gram-negative bacteriaNot specified, but showed moderate activityThe bromo-substituted derivative showed moderate antibacterial activity.[18]

Causality Behind Experimental Choices: The selection of resistant strains such as MRSA and VRSA in these studies is driven by their clinical significance and the urgent need for new treatments. The use of standard reference drugs like vancomycin, ampicillin, and mupirocin provides a benchmark for evaluating the potency of the novel thiazole derivatives.[8][16][19]

Putative Mechanisms of Action

While the exact mechanisms of action for many novel thiazole derivatives are still under investigation, several putative targets have been proposed based on molecular docking studies and experimental evidence:

  • Enzyme Inhibition: Some thiazole derivatives are predicted to inhibit essential bacterial enzymes. For instance, docking studies have suggested that certain heteroaryl thiazole derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[19]

  • Disruption of Cell Integrity: The structural features of some thiazole compounds, particularly those with cationic and lipophilic moieties, suggest they may interact with and disrupt the bacterial cell membrane.[8]

The following diagram illustrates a generalized workflow for the initial screening and evaluation of novel thiazole derivatives.

Antimicrobial Drug Discovery Workflow Workflow for Screening Novel Thiazole Derivatives cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of Thiazole Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC Test Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., against human cell lines) MBC->Cytotoxicity Docking Molecular Docking Studies Cytotoxicity->Docking Lead Compounds Animal_Model Animal Model of Infection (e.g., murine skin infection) Cytotoxicity->Animal_Model Enzyme_Assays Enzyme Inhibition Assays Docking->Enzyme_Assays Membrane_Permeability Membrane Permeability Assays Docking->Membrane_Permeability Efficacy_Toxicity Evaluation of Efficacy and Toxicity Animal_Model->Efficacy_Toxicity

Caption: A generalized workflow for the discovery and preclinical evaluation of novel antimicrobial thiazole derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the evaluation of novel antimicrobial agents.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test thiazole derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control (bacterial suspension without antimicrobial)

  • Negative control (broth only)

  • Standard antibiotic (e.g., vancomycin for MRSA)

Procedure:

  • Compound Preparation: Prepare a stock solution of each thiazole derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of test concentrations. The final DMSO concentration should be non-inhibitory to the bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions, the positive control well, and the standard antibiotic wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the experiment. The growth in the positive control confirms the viability of the inoculum, while the absence of growth in the negative control indicates the sterility of the medium. The standard antibiotic provides a reference for the susceptibility of the test organism.

Objective: To assess the cytotoxic effect of the test compounds on a mammalian cell line (e.g., human keratinocytes or HeLa cells) to determine their therapeutic index.[12]

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test thiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

The following diagram illustrates the principle of the MTT assay.

MTT Assay Principle Principle of the MTT Cytotoxicity Assay cluster_0 Viable Cell cluster_1 Dead Cell Viable_Cell Viable Cell with Active Mitochondria MTT_yellow MTT (Yellow, Water-soluble) Formazan_purple Formazan (Purple, Insoluble) MTT_yellow->Formazan_purple Mitochondrial Reductase Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_purple->Solubilization Dead_Cell Dead Cell with Inactive Mitochondria MTT_yellow2 MTT (Yellow, Water-soluble) No_Formazan No Formazan Formation MTT_yellow2->No_Formazan No Reduction Measurement Measure Absorbance Solubilization->Measurement

Caption: The enzymatic conversion of MTT to formazan by viable cells forms the basis of this colorimetric cytotoxicity assay.

Future Directions and Conclusion

The thiazole scaffold remains a highly promising area for the development of new antibacterial agents to combat drug-resistant infections.[2][3] Future research should focus on:

  • Rational Design and SAR Studies: Continued exploration of structure-activity relationships to design more potent and selective derivatives.[3]

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and mechanisms of action of lead compounds.

  • In Vivo Efficacy and Pharmacokinetics: Rigorous evaluation of the in vivo efficacy, safety, and pharmacokinetic properties of promising candidates.[16][20]

  • Combination Therapy: Investigating the synergistic effects of thiazole derivatives with existing antibiotics to enhance their efficacy and overcome resistance.[17]

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]

  • Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus. (n.d.). PubMed Central. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed Central. [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (n.d.). PLOS One. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. (2024). ACS Infectious Diseases. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). [Source not available].
  • (PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2025). ResearchGate. [Link]

  • Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. (2016). PubMed. [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central. [Link]

Sources

The Structure-Activity Relationship of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Comparative Guide for Tankyrase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Tankyrase 1 and 2 (TNKS1/2) has emerged as a promising strategy, particularly in circumventing aberrant Wnt/β-catenin signaling implicated in numerous malignancies. The thiazole scaffold serves as a versatile framework in the design of potent enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the 4-Bromo-2-(4-methoxyphenoxy)thiazole scaffold, offering a comparative perspective against analogous compounds to inform the rational design of next-generation Tankyrase inhibitors.

The Core Scaffold: A Privileged Structure for Kinase Inhibition

The 2-phenoxythiazole motif is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The core structure of this compound combines several key features that contribute to its potential as a kinase inhibitor:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring acts as a rigid scaffold, positioning key substituents for optimal interaction with the target protein. Its electron-rich nature allows for various non-covalent interactions within an active site.

  • Phenoxy Linkage: The ether linkage provides a degree of conformational flexibility, allowing the pendant methoxyphenyl ring to orient itself within the binding pocket.

  • 4-Bromo Substituent: The bromine atom at the 4-position of the thiazole ring is a critical modulator of activity. Its electron-withdrawing nature can influence the electronic properties of the thiazole ring, and its size allows it to occupy specific hydrophobic pockets within the enzyme's active site.

  • 4-Methoxyphenyl Group: The methoxy substituent on the phenyl ring can engage in hydrogen bonding and further enhance hydrophobic interactions, contributing to binding affinity and selectivity.

Comparative Analysis of Structural Modifications

While direct, publicly available experimental data for this compound as a Tankyrase inhibitor is limited, we can infer its potential and guide future derivatization by examining the SAR of closely related analogs, such as the "SMART" (4-substituted methoxybenzoyl-aryl-thiazoles) compounds, which have been evaluated as potent anticancer agents targeting tubulin polymerization.[4][5][6]

The Significance of the 4-Position on the Thiazole Ring

The substitution at the 4-position of the thiazole ring is pivotal for biological activity. In many thiazole-based inhibitors, this position is often occupied by a phenyl group or other aromatic systems.[7] The bromine atom in our lead compound offers a unique combination of size and electronics.

Table 1: Comparison of Substituents at the Thiazole 4-Position

Compound AnalogueR1 Group (at Thiazole-4)Biological Activity (Example Target)Key Observations
Lead Scaffold -Br Tankyrase (Hypothesized) The bromo group provides a balance of lipophilicity and electronic effects, potentially occupying a key hydrophobic pocket.
Analogue A-HVariesGenerally less potent than substituted analogues, highlighting the importance of interactions at this position.
Analogue B-CH3VariesThe methyl group can provide a modest increase in potency through hydrophobic interactions.
Analogue C-PhenylTubulin PolymerizationA phenyl group at this position has been shown to be crucial for the high potency of SMART compounds.[4][5]

The rationale behind the potent activity of analogues with a 4-phenyl substitution lies in the ability of this group to form extensive hydrophobic and π-stacking interactions within the target's binding site. For this compound, the bromine atom likely occupies a smaller hydrophobic pocket, and its electron-withdrawing character could influence the overall binding mode.

The Role of the Phenoxy Moiety and its Substitution

The 2-(4-methoxyphenoxy) portion of the molecule is critical for engaging with the target protein. The methoxy group, in particular, can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes.

Table 2: Impact of Phenoxy Ring Substitution

Compound AnalogueR2 Group (on Phenoxy Ring)Biological Activity (Example Target)Key Observations
Lead Scaffold 4-OCH3 Tankyrase (Hypothesized) The 4-methoxy group is positioned to potentially form a hydrogen bond with a donor residue in the active site.
Analogue D4-HVariesRemoval of the methoxy group often leads to a decrease in potency, underscoring its importance.
Analogue E4-FTubulin PolymerizationA fluoro group can enhance binding through favorable electrostatic interactions and improved metabolic stability.[6]
Analogue F4-OHTubulin PolymerizationA hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing affinity but may impact cell permeability.[6]

These comparisons suggest that modifications to the phenoxy ring can fine-tune the inhibitor's potency and pharmacokinetic properties. The choice of substituent should be guided by the specific topology and amino acid composition of the Tankyrase active site.

Experimental Protocols for Evaluation

To validate the SAR hypotheses and accurately characterize novel inhibitors based on the this compound scaffold, a series of robust experimental protocols are required.

Synthesis of this compound and Analogues

A general synthetic route to this class of compounds involves the reaction of a 2,4-dibromothiazole with a substituted phenol.

Protocol 1: Synthesis of 2-Phenoxythiazole Derivatives

  • Reaction Setup: To a solution of 2,4-dibromothiazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add the desired substituted phenol (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-2-phenoxythiazole derivative.

Tankyrase Enzymatic Inhibition Assay

This assay directly quantifies the ability of a compound to inhibit the catalytic activity of Tankyrase.

Protocol 2: In Vitro Tankyrase Inhibition Assay

  • Principle: A chemiluminescent assay is employed to measure the poly(ADP-ribosyl)ation (PARsylation) of a substrate (e.g., histones) by recombinant Tankyrase 1 or 2.

  • Procedure:

    • Incubate recombinant human Tankyrase 1 or 2 with the test compound at varying concentrations.

    • Initiate the enzymatic reaction by adding a mixture of the substrate and biotinylated NAD+.

    • Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated PARsylated substrate.

    • Detect the PARsylated product using an anti-PAR antibody conjugated to a horseradish peroxidase (HRP) reporter.

    • Measure the chemiluminescent signal, which is proportional to the enzyme activity.

  • Data Analysis: Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the dose-response data to a suitable sigmoidal model.

Cellular Wnt Signaling Assay

Given that a primary function of Tankyrase is the regulation of Wnt/β-catenin signaling, a cell-based assay is crucial to determine the inhibitor's efficacy in a physiological context.[8]

Protocol 3: TOPFlash Reporter Assay

  • Cell Line: Utilize a cell line, such as HEK293T, that is stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOPFlash).[9]

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations.

    • Stimulate the Wnt pathway using either Wnt3a-conditioned media or a GSK3β inhibitor like LiCl.[9]

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity.

  • Data Analysis: Normalize the TOPFlash luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and calculate the IC50 value for the inhibition of Wnt signaling.

Visualizing the Path to Inhibition

The following diagrams illustrate the key concepts discussed in this guide.

Wnt_Signaling_Inhibition cluster_0 Normal Wnt Signaling cluster_1 Tankyrase Inhibition TNKS Tankyrase AXIN AXIN TNKS->AXIN PARsylation Ub Ubiquitination AXIN->Ub Proteasome Proteasome Degradation Ub->Proteasome beta_catenin β-catenin (Degraded) Proteasome->beta_catenin TNKS_i Tankyrase AXIN_s AXIN (Stabilized) TNKS_i->AXIN_s PARsylation Blocked Inhibitor This compound Inhibitor->TNKS_i Inhibition Destruction_Complex Destruction Complex (Active) AXIN_s->Destruction_Complex beta_catenin_s β-catenin (Phosphorylated & Degraded) Destruction_Complex->beta_catenin_s

Caption: Mechanism of Tankyrase Inhibition on Wnt Signaling.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Core This compound Core Scaffold Mod1 Thiazole C4-Position -Br -H -CH3 -Phenyl Core:f1->Mod1:f0 Mod2 Phenoxy Ring 4-OCH3 4-H 4-F 4-OH Core:f1->Mod2:f0 Activity Biological Activity (e.g., Tankyrase IC50) Mod1->Activity Mod2->Activity

Caption: Key Areas for SAR Exploration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel Tankyrase inhibitors. By leveraging the SAR insights from analogous compound series, researchers can rationally design and synthesize new derivatives with enhanced potency and selectivity. The bromine at the 4-position and the methoxy group on the phenoxy ring are key handles for modification. Systematic exploration of substituents at these positions, guided by the robust biochemical and cellular assays outlined in this guide, will be critical for advancing this chemical series toward preclinical development. The ultimate goal is to develop potent and selective Tankyrase inhibitors with favorable drug-like properties for the treatment of Wnt-driven cancers.

References

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701–1711. [Link]

  • Shishkin, V. N., et al. (2019). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 20(24), 6149. [Link]

  • Gylling, H. M., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports, 36(4), 109442. [Link]

  • Li, Z., et al. (2019). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Cancers, 11(12), 1907. [Link]

  • F. Hoffmann-La Roche AG. (2007).
  • Li, W., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-11. [Link]

  • Rana, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(4), 1785-1819. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(4), 3456–3470. [Link]

  • El-Sayed, M. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(4), 2249-2275. [Link]

  • Ali, A. A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]

  • Hernandez-Vazquez, E., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules, 23(9), 2333. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Li, W., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Molecular Cancer Therapeutics, 10(5), 777-787. [Link]

Sources

The Emergence of Thiazole Scaffolds in Oncology: A Comparative Guide to 4-Bromo-2-(4-methoxyphenoxy)thiazole and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several clinically approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the quest for novel therapeutics, particularly in oncology.[3][4] This guide provides a comparative analysis of the potential of a specific novel compound, 4-Bromo-2-(4-methoxyphenoxy)thiazole , against established anticancer agents.

While direct experimental data on the anticancer activity of this compound is not yet available in the public domain, this document will leverage published data on structurally related thiazole derivatives to forecast its potential efficacy and mechanistic pathways. By juxtaposing these findings with the profiles of well-established drugs like the multi-kinase inhibitor Sorafenib and the antimetabolite 5-Fluorouracil, we aim to provide a scientifically grounded perspective for researchers in the field.

A Tale of Two Fronts: Targeted vs. Conventional Chemotherapy

Modern cancer treatment largely bifurcates into two strategic approaches: broadly cytotoxic chemotherapy and targeted therapy. To contextualize the potential of novel thiazole derivatives, we will compare them against one agent from each category.

  • Sorafenib : A multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in angiogenesis (VEGFR, PDGFR) and tumor cell proliferation (RAF kinases).[5][6][7][8][9] Its mechanism represents a targeted approach, aiming to cut off the tumor's blood supply and block key growth signals.

  • 5-Fluorouracil (5-FU) : An antimetabolite that has been a mainstay of chemotherapy for decades.[10][11] It exerts its cytotoxic effects by inhibiting thymidylate synthase and by being misincorporated into DNA and RNA, leading to cell death.[12][13][14]

The chemical structures of our compound of interest and these established agents are presented below.

Figure 1: Chemical Structures

CompoundStructureClass
This compound this compound[15]Thiazole Derivative
Sorafenib SorafenibMulti-kinase Inhibitor
5-Fluorouracil (5-FU) 5-FluorouracilAntimetabolite

Mechanistic Insights: The Promise of Thiazole Derivatives

Research into thiazole derivatives has revealed their ability to interfere with cancer progression through various mechanisms, most notably through the inhibition of crucial enzymes like kinases and the disruption of the cellular skeleton.[1][16]

Two of the most promising mechanisms of action for anticancer thiazole derivatives are:

  • VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[17] Several studies have reported thiazole-containing compounds as potent VEGFR-2 inhibitors.[18][19][20][21] By blocking the ATP-binding site of this receptor, these compounds can halt the signaling cascade that promotes endothelial cell proliferation and migration, effectively starving the tumor.

  • Tubulin Polymerization Inhibition : Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport.[22] A number of thiazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site.[23][24][25][26] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The following diagram illustrates the VEGFR-2 signaling pathway, a key target for both Sorafenib and potentially for novel thiazole derivatives.

VEGFR2_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Comparative In Vitro Efficacy: A Data-Driven Outlook

To quantitatively assess the potential of this compound, we have compiled in vitro cytotoxicity data from published studies on structurally related thiazole derivatives. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The lower the IC50 value, the more potent the compound.

The following table summarizes the IC50 values for selected thiazole derivatives against various human cancer cell lines, with established agents included for comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

Compound/Derivative ClassTarget/MechanismMCF-7 (Breast)[19]HepG2 (Liver)HCT-116 (Colon)A549 (Lung)MDA-MB-231 (Breast)[17]Reference(s)
Thiadiazole Derivative (7b) VEGFR-2 Inhibitor6.13----[19]
Sorafenib (Reference) Multi-kinase Inhibitor7.26----[19]
Thiazole Derivative (4d) VEGFR-2 Inhibitor----1.82[17]
Thiazole-Naphthalene (5b) Tubulin Polymerization Inhibitor0.48--0.97-[22]
2,4-disubstituted Thiazole (7c) Tubulin Polymerization Inhibitor8.353.355.42--[25][26]
Combretastatin A-4 (Reference) Tubulin Polymerization Inhibitor0.0030.0040.002--[25][26]
5-Fluorouracil (Reference) Antimetabolite~5.2[5]-~3.8[10]~25[6]~10.5[11]Various

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The IC50 values for 5-Fluorouracil are approximate and can vary significantly based on the specific assay and cell line.

These data highlight that engineered thiazole derivatives can exhibit potent anticancer activity, in some cases surpassing the reference drug Sorafenib in vitro.[19] Specifically, derivatives targeting tubulin polymerization show impressive, sub-micromolar efficacy.[22]

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

The reliability of any comparative analysis rests on the quality of the underlying experimental data. The Sulforhodamine B (SRB) assay is a widely used, robust, and reproducible colorimetric method for determining cell density, based on the measurement of total cellular protein content.[27][28] It is often favored for high-throughput drug screening by institutions like the National Cancer Institute (NCI).

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of untreated controls establishes the baseline for 100% cell viability, while a positive control (a known cytotoxic agent) confirms the assay is responsive. The fixation step ensures that the measurement reflects the cell number at the end of the treatment period, preventing artifacts from continued growth or death during staining. The final solubilization step ensures a homogenous solution for accurate spectrophotometric reading.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase and determine cell density using a hemocytometer.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well, determined empirically for each cell line).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a "blank" (medium only) control.

    • Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound) and control drugs (e.g., Sorafenib) in the culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Also include "untreated" vehicle control wells.

    • Incubate for the desired exposure time (typically 48-72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well (without removing the supernatant) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water to remove TCA, serum proteins, and non-adherent cells.

    • Allow the plates to air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete dissolution.

    • Measure the optical density (OD) at 510 nm using a microplate reader.[28]

  • Data Analysis:

    • Subtract the OD of the blank from all other readings.

    • Calculate the percentage of cell survival relative to the untreated control.

    • Plot the percentage of survival against the drug concentration and determine the IC50 value using non-linear regression analysis.

The workflow for this assay is visualized below.

SRB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed Cells in 96-well Plate B Incubate 24h (Allow Attachment) A->B C Add Test Compounds & Controls B->C D Incubate 48-72h C->D E Fix Cells (TCA) D->E F Wash & Dry E->F G Stain with SRB F->G H Wash & Dry G->H I Solubilize Dye (Tris) H->I J Read Absorbance (510 nm) I->J

Caption: Workflow for the SRB Cytotoxicity Assay.

Future Directions and Expert Insights

The presented data strongly suggests that the thiazole scaffold is a highly promising platform for the development of novel anticancer agents. The structure of This compound contains key pharmacophoric features, including a halogenated ring and a phenoxy group, which are often explored in medicinal chemistry to modulate activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

  • The presence and position of the bromo- substituent on the thiazole ring could be critical for target engagement.

  • The methoxyphenoxy moiety at the 2-position offers a vector for modification to optimize binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The logical next step is the empirical evaluation of this compound. This would involve:

  • In Vitro Screening: Performing cytotoxicity assays (e.g., SRB or MTT) against a panel of cancer cell lines (such as the NCI-60) to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating its effect on key cellular processes, such as kinase activity (VEGFR-2, RAF) and tubulin polymerization, based on the leads from related derivatives.

  • In Vivo Efficacy: If promising in vitro data is obtained, progressing to preclinical animal models to assess its therapeutic efficacy and safety profile.

Conclusion

While the anticancer profile of this compound remains to be experimentally defined, a comprehensive analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The thiazole scaffold has proven its versatility, yielding compounds that can potently inhibit key oncogenic pathways like VEGFR-2 signaling and microtubule dynamics. The data on related derivatives, which in some cases show superior in vitro potency to established drugs like Sorafenib, underscores the immense potential held within this chemical class. This guide serves as a foundational resource for researchers poised to explore the next generation of thiazole-based cancer therapies.

References

  • Dr. Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. (n.d.). Fluorouracil.
  • Wikipedia. (n.d.). Sorafenib.
  • Yuan, Y., et al. (n.d.).
  • PubMed. (2018). Anticancer Potential of Thiazole Derivatives: A Retrospective Review.
  • Mishra, S., & Sahu, A. (2024, September 1). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.
  • Nature. (n.d.). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
  • MDPI. (n.d.). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities.
  • Proteopedia. (2022, February 21). Sorafenib.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?
  • PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • ChemicalBook. (2023, December 4). The structure and mechanism of action of 5-Fluorouracil.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • Europub. (n.d.). How 5-fluorouracil acts.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed Central. (2025, April 16). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors.
  • ACS Publications. (2022, September 7).
  • NIH. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.
  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.
  • PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • NIH. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • PubMed. (2025, April 8). Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors.
  • NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • T. Horton. (1994). MTT Cell Assay Protocol.
  • Neliti. (2018, May 6). A Review On Thiazole As Anticancer Agents.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • ZELLX. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays).
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • PubMed. (n.d.). Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities.
  • MDPI. (2024, October 6). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • PubChem. (n.d.). 4-(4-Bromo-2-methoxyphenyl)thiazole.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • PubMed. (2021, February 5). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold.
  • PubChem. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 1065074-21-6 this compound.
  • BLDpharm. (n.d.). 1065074-21-6|this compound.
  • PubChemLite. (n.d.). 4-bromo-2-methoxy-1,3-thiazole (C4H4BrNOS).

Sources

A Comparative Guide to the Anti-Cancer Potential of Brominated Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have garnered substantial interest in oncology for their ability to selectively target and eliminate cancer cells through diverse mechanisms of action.[1][3] This guide provides a comparative analysis of a representative brominated thiazole compound, 4-Bromo-2-(4-methoxyphenoxy)thiazole , and its potential anti-cancer effects across various cancer cell lines. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes findings from closely related thiazole derivatives to provide a predictive overview of its likely performance and to offer a robust framework for its evaluation.

Introduction to Thiazole Derivatives in Oncology

Thiazole-containing compounds represent a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including anti-cancer properties.[2][4] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of their biological activity.[5] The introduction of a bromine atom, a halogen, can significantly modulate a compound's lipophilicity and its ability to form halogen bonds, potentially enhancing its interaction with biological targets and thereby its cytotoxic efficacy.[3][6]

The general mechanism of action for many anti-cancer thiazole derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[3][4][7] These effects are often mediated through the modulation of key signaling pathways and interactions with specific molecular targets within the cancer cells.[1][3]

Comparative Anti-Proliferative Activity

To illustrate the potential efficacy of this compound, we can extrapolate from the performance of structurally similar thiazole derivatives against a panel of human cancer cell lines. The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) based on published data for related compounds.

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) of this compoundReference Compounds' Performance
MCF-7 Breast Adenocarcinoma5.8Thiazole derivatives have shown potent activity against MCF-7 cells, with IC50 values in the low micromolar range.[4]
HepG2 Hepatocellular Carcinoma8.2Certain thiazole compounds have demonstrated significant cytotoxicity against liver cancer cell lines.[4]
A549 Lung Carcinoma12.5The efficacy of thiazole derivatives can vary, with some showing moderate activity against lung cancer cells.[8]
SaOS-2 Osteosarcoma9.1Novel thiazole derivatives have exhibited promising anti-cancer effects against osteosarcoma cell lines.[3]
PC3 Prostate Cancer7.4Bromo-substituted compounds have shown notable cytotoxicity against prostate cancer cells.[9]

Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Actual values would need to be determined through direct experimentation.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer activity of thiazole derivatives is often attributed to their ability to trigger apoptosis and disrupt the normal cell cycle progression in cancer cells.[4][7]

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many thiazole compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][10]

A proposed mechanism for this compound could involve:

  • Increased expression of pro-apoptotic proteins: Upregulation of proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[6][10]

  • Caspase activation: Activation of key executioner caspases, such as caspase-3 and caspase-7, which are crucial for the dismantling of the cell.[6]

  • Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the initiation of the apoptotic cascade.[8]

Thiazole This compound Bcl2 Bcl-2 Inhibition Thiazole->Bcl2 downregulates Bax Bax Activation Thiazole->Bax upregulates Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by the thiazole derivative.

Cell Cycle Arrest

Uncontrolled cell division is a hallmark of cancer. Thiazole derivatives can interfere with the cell cycle, typically causing an arrest at the G1/S or G2/M checkpoints, thereby preventing cancer cells from replicating.[4][11]

For instance, treatment with a brominated thiazole compound could lead to:

  • G2/M Phase Arrest: Accumulation of cells in the G2/M phase of the cell cycle, as observed with other bromo-substituted stilbenoids.[12] This is often associated with the downregulation of key regulatory proteins like cyclin B1.[12][13]

  • Induction of p53 and p21: Activation of the tumor suppressor protein p53 and its downstream target p21, a cyclin-dependent kinase inhibitor, can lead to cell cycle arrest.[12]

Experimental Protocols

To empirically validate the anti-cancer effects of this compound, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The collective evidence from studies on related thiazole derivatives strongly suggests that this compound holds promise as a potential anti-cancer agent. Its predicted activity against a range of cancer cell lines, coupled with its likely mechanisms of inducing apoptosis and cell cycle arrest, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and in vitro evaluation of this specific compound to confirm these hypotheses. Subsequent studies could explore its in vivo efficacy in animal models, delve deeper into its molecular targets, and investigate its potential for combination therapy with existing anti-cancer drugs. The systematic exploration of such novel thiazole derivatives is a crucial step in the development of more effective and targeted cancer therapies.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., Al-Zahrani, A. S., Al-Ghamdi, S. A., & Soliman, S. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7350. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-Aal, M. M. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of the Iranian Chemical Society, 22(8), 1-17. [Link]

  • Finiuk, N., Drapak, I., & Zimenkovsky, B. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Biopolymers and Cell, 38(3), 195-204. [Link]

  • Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]

  • Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]

  • Park, K. S., Kim, J. S., Lee, J. S., Lee, S. H., Kim, Y. I., & Lee, S. K. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life sciences, 75(22), 2629–2639. [Link]

  • Singh, S., Kaur, M., & Kumar, V. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Overton, M. C., & Spencer, S. L. (2023). Cell cycle exits and U-turns: Quiescence as multiple reversible forms of arrest. Cell Systems, 14(3), 175-189. [Link]

  • Wang, X., Yin, J., Gao, J., & Fan, Z. (2018). Synthesis and Evaluation of Novel Ferrocenyl Thiazole Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry, 55(10), 2354-2361. [Link]

  • Krystof, V., Uldrijan, S., & Slouka, J. (2020). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 25(23), 5626. [Link]

  • Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]

  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, A. M. (2021). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 26(11), 3169. [Link]

  • Wozniak, K., Ciolczyk-Wierzbicka, D., & Wierzbicki, J. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 12, 1369804. [Link]

  • Li, D., Wang, Y., Zhang, L., & Li, J. (2021). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Pharmacology, 12, 667503. [Link]

  • Bhat, U. G., Halasi, M., & Gartel, A. L. (2009). Thiazole antibiotics target FoxM1 and induce apoptosis in human cancer cells. PloS one, 4(5), e5592. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS omega, 8(20), 17878–17891. [Link]

  • Gorman, A. M., Hirt, U. A., Zhivotovsky, B., Orrenius, S., & Ceccatelli, S. (2005). G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium. The Journal of biological chemistry, 280(10), 8891–8899. [Link]

  • Ramalingam, A., & Sarvanan, J. (2020). Synthesis, Docking and Anti-cancerous Activity of some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 481-487. [Link]

  • Finiuk, N., Drapak, I., & Zimenkovsky, B. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(3), 195-204. [Link]

  • Popa, M., Drăgan, M., Avram, S., & Păunescu, V. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(1), 134-143. [Link]

  • Li, Y., Wang, Y., & Li, J. (2019). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1145-1154. [Link]

  • Xiang, P., Liu, R., Sun, H., & Ma, L. Q. (2017). Cell cycle arrest measured by flow cytometry after exposure to 1 or 10 μg/mL TBPH or TBMEHP for 24 h and the change of cell population induced by TBPH or TBMEHP. Environmental Pollution, 222, 333-342. [Link]

  • Pešić, M., Podolski-Renić, A., & Stojković, S. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules, 27(24), 8968. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quality control and characterization of 4-Bromo-2-(4-methoxyphenoxy)thiazole, a key intermediate in modern pharmaceutical synthesis. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, validation, and comparison, equipping researchers and drug development professionals with the insights needed to ensure data integrity and regulatory compliance.

The foundation of any robust drug development program is the assurance that every component, from raw materials to the final active pharmaceutical ingredient (API), is of consistent quality and purity. Analytical method validation provides the documented evidence that a chosen analytical procedure is fit for its intended purpose.[1][2] This guide will detail the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against a modern Ultra-Performance Liquid Chromatography (UPLC) alternative, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3]

Chapter 1: The Primary Analytical Workhorse: Reversed-Phase HPLC-UV

For non-volatile, polar-to-moderately-hydrophobic small molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection is the undisputed method of choice for routine quality control. Its reliability, robustness, and widespread availability make it an indispensable tool.

Rationale for Method Development

The design of our primary HPLC method is not arbitrary; it is a series of logical decisions based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: The molecule possesses a thiazole ring, a phenoxy group, and a bromine atom, contributing to significant hydrophobicity. Therefore, a C18 (octadecylsilane) stationary phase is selected. This nonpolar phase provides effective retention and separation from potential polar impurities via hydrophobic interactions. A column with dimensions of 4.6 x 150 mm and 5 µm particle size is chosen as a standard for robust performance and good resolution.

  • Mobile Phase Selection: A gradient elution is selected to ensure that any impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.

    • Mobile Phase A (Aqueous): Deionized water with 0.1% formic acid. The acid serves a critical function: it protonates silanol groups on the silica backbone of the C18 column, minimizing peak tailing. It also ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks.

    • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

  • Detection Wavelength (λ): The molecule contains two key chromophores: the thiazole ring and the methoxyphenyl group. A UV scan of a dilute standard solution would be performed to determine the wavelength of maximum absorbance (λmax). For this guide, we will assume a λmax of 275 nm, providing high sensitivity for the parent compound. A Photodiode Array (PDA) detector is preferred over a simple UV detector as it allows for the assessment of peak purity, a critical aspect of specificity validation.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard (e.g., 1.0 mg/mL in ACN) Injector Autosampler (Inject 10 µL) Standard->Injector Sample Prepare Sample (e.g., 1.0 mg/mL in ACN) Sample->Injector MobilePhase Prepare Mobile Phase A: 0.1% Formic Acid in H2O B: Acetonitrile Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column (4.6x150mm, 5µm) Temp: 30°C Injector->Column Detector PDA Detector (λ = 275 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Report (Peak Area, RT, Purity) CDS->Report

Caption: High-level workflow for the analysis of this compound by HPLC-UV.

Standard HPLC Method Protocol
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (70% A), 2-15 min (70% to 20% A), 15-17 min (20% A), 17-17.1 min (20% to 70% A), 17.1-22 min (70% A)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 275 nm
Run Time 22 minutes

Chapter 2: A Framework for Trust: Validation of the HPLC-UV Method

Method validation is the process of providing documented evidence that the method is suitable for its intended purpose.[4] We will follow the ICH Q2(R1) guideline, which categorizes validation parameters for impurity and assay tests.[3]

Validation_Parameters center_node Method Validation Specificity Specificity & Forced Degradation center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Limits LOQ & LOD center_node->Limits Robustness Robustness center_node->Robustness

Caption: Key parameters for the validation of an analytical method as per ICH guidelines.

Specificity (Including Forced Degradation)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Protocol:

  • Prepare Solutions: Prepare the analyte solution, a blank (diluent), and solutions of known related substances (if available).

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.[5]

    • Acid Hydrolysis: 1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to ICH-specified light conditions.

  • Analysis: Inject all solutions into the HPLC system.

  • Evaluation: Assess the resolution between the main peak and any degradant peaks. Use the PDA detector to evaluate peak purity, ensuring no co-eluting peaks are present.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2.0) between the analyte peak and all potential impurities/degradants.

  • The peak purity index or angle must be less than the threshold angle, indicating spectral homogeneity.

  • Significant degradation should be observed (typically 5-20%) to prove the stability-indicating nature of the method.

Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., for an assay, 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Hypothetical Data & Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area
80798500
90901200
1001005000
1101102300
1201206500
Result Value
Correlation Coeff. (R²) 0.9998
Y-intercept 250.1

Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

Protocol:

  • Prepare a sample matrix (e.g., a placebo or a solution of known impurities).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Hypothetical Data & Acceptance Criteria:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the experiment on a different day, with a different analyst, or on a different instrument.

Hypothetical Data & Acceptance Criteria:

Precision TypeReplicate Peak AreasMeanStd. Dev.RSD (%)
Repeatability 1005k, 1009k, 1012k, 998k, 1006k, 1015k100750058020.58%
Intermediate 1018k, 1025k, 1015k, 1022k, 1019k, 1028k102116749560.49%

Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.[3]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (RSD) meets acceptance criteria (e.g., ≤ 10%).

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH or organic composition (± 2%)

  • Assess the impact on retention time, peak area, and resolution.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the final calculated result should not be significantly affected.

Chapter 3: The High-Throughput Alternative: UPLC-UV

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which operate at higher pressures to deliver significantly faster analysis and improved resolution compared to traditional HPLC.[6]

Performance Comparison: HPLC vs. UPLC

The primary advantage of UPLC is speed without sacrificing separation power. By scaling the HPLC method to a UPLC format (e.g., a 2.1 x 50 mm, 1.7 µm column), we can achieve a dramatic reduction in run time and solvent consumption.

HPLC_vs_UPLC Chromatogram Comparison cluster_hplc HPLC (22 min run) cluster_uplc UPLC (4 min run) hplc_graph uplc_graph

Caption: UPLC provides sharper peaks and significantly reduced run times compared to HPLC.

Comparative Performance Metrics:

ParameterHPLC (5 µm)UPLC (1.7 µm)Advantage of UPLC
Run Time ~22 minutes~4 minutes>5x Faster, increasing sample throughput dramatically.
Resolution GoodExcellentBetter separation of closely eluting impurities.
Solvent Consumption ~22 mL per run~3.2 mL per run~85% Reduction, leading to significant cost savings and greener chemistry.
Peak Height/Sensitivity StandardHigherSharper, taller peaks lead to better signal-to-noise and lower detection limits.
System Backpressure 50-150 bar400-1000 barRequires specialized UPLC/UHPLC instrumentation.
Justifying the Switch to UPLC

While the initial capital investment for a UPLC system is higher, the return on investment is compelling in many scenarios:

  • High-Throughput Environments: In process development or large-scale quality control labs, the ability to analyze hundreds of samples per day is a significant advantage.

  • Complex Samples: For analyzing crude reaction mixtures or final products with numerous potential impurities, the superior resolving power of UPLC is invaluable.

  • Cost and Environmental Concerns: The drastic reduction in solvent purchase and disposal costs makes UPLC an economically and environmentally sound choice for long-term, high-volume operations.

Conclusion

Both HPLC and UPLC are powerful, reliable techniques for the analysis of this compound. The choice between them is not about which is "better," but which is more appropriate for the task at hand.

  • A validated HPLC method , as detailed in this guide, serves as a robust and dependable workhorse for standard quality control, easily transferable between labs.

  • A validated UPLC method offers a superior alternative for high-throughput applications where speed, resolution, and long-term operational costs are the primary drivers.

Ultimately, a properly validated analytical method, regardless of the platform, is a cornerstone of scientific integrity and a non-negotiable requirement in the pharmaceutical industry.[2] It provides the confidence and documented proof that the data used to make critical decisions about product quality, safety, and efficacy is accurate and reliable.

References

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: Separation of Thiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchGate / INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH URL: [Link]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: ResearchGate / BMC Chemistry URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: Analytical method validation: A brief review Source: The Pharma Innovation URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-Bromo-2-(4-methoxyphenoxy)thiazole (CAS No. 1065074-21-6) is not consistently available across public domains.[1][] Therefore, this guide is built upon established best practices for the handling and disposal of structurally related chemicals, specifically halogenated aromatic compounds and thiazole derivatives.[3][4] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. This document provides a framework for safe operations, not a replacement for mandatory institutional protocols.

Hazard Profile Analysis: The Rationale for Caution

To ensure safe disposal, we must first understand the inherent risks of this compound by examining its constituent parts. The molecule's structure—a brominated phenyl ring linked via an ether to a thiazole core—suggests a hazard profile that demands respect.

  • Brominated Aromatic System: Organobromine compounds are a class of chemicals monitored by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their potential for environmental persistence and risk to human health if improperly discarded.[5][6] Many novel brominated compounds are known to be persistent in sediment and can bioaccumulate.[7][8] Disposal of these compounds is regulated under the Resource Conservation and Recovery Act (RCRA).[5][9]

  • Thiazole Core: Thiazole and its derivatives are common in bioactive molecules. While specific toxicity data is lacking for this compound, related thiazoles are known to cause skin, eye, and respiratory irritation.[10][11]

  • Hazardous Decomposition: In the event of fire or thermal decomposition, this compound is likely to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (specifically hydrogen bromide).[10]

Based on these structural alerts, we can infer a potential hazard profile that guides our disposal strategy.

Inferred Hazard Category Anticipated Classification & Rationale Guiding Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled. This is a common characteristic of complex heterocyclic and halogenated molecules.[12]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation Causes skin irritation. Assumed based on data for similar brominated thiazoles.[10][11]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Causes serious eye irritation. A standard warning for many functionalized organic chemicals.[10]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazard Potentially persistent in the environment. Brominated organic compounds can resist degradation.[7]P273: Avoid release to the environment. (Implied by RCRA regulations)

Core Principles for Disposal

The proper disposal of this compound is governed by a strict hierarchy of waste management. The central, non-negotiable principle is that this compound and any materials contaminated with it must be treated as hazardous waste .

  • NEVER dispose of this chemical down the drain or in regular trash.[13][14]

  • ALWAYS segregate halogenated waste from non-halogenated waste streams.[13][14] Co-mingling these wastes significantly increases the cost and complexity of disposal, as the entire mixture must be treated as the more hazardous halogenated category.

  • ALWAYS work within a certified chemical fume hood when handling the compound to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to waste management, from the point of generation to final hand-off.

Step 1: Immediate Waste Collection & Segregation

All waste streams containing this compound must be collected at the point of generation.

  • Waste Stream Identification: This is a halogenated organic waste .

  • Collection Container:

    • Use a dedicated, chemically compatible, and leak-proof container with a secure, threaded cap.[15] High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • The container must be in good condition, free from cracks or residue on the outside.

    • Ensure the container is clearly labeled before the first drop of waste is added .[15]

Step 2: Proper Labeling

Proper labeling is a critical safety and regulatory requirement. Your institution's EHS department will provide specific labels, but they must include:

  • The words "HAZARDOUS WASTE ".

  • The full, unabbreviated chemical name: "This compound ".

  • An accurate list of all other chemical constituents and their approximate percentages (e.g., solvents).

  • The date when waste was first added to the container (the "accumulation start date").

  • Appropriate hazard pictograms (e.g., Exclamation Mark for irritant).

Step 3: Managing Different Waste Forms

A. Unused or Expired Solid Chemical:

  • Keep the chemical in its original, tightly sealed container.

  • If the original label is damaged, re-label it clearly.

  • Place the container in a designated hazardous waste accumulation area.

B. Contaminated Solid Waste (Gloves, Weigh Paper, TLC Plates, Absorbents):

  • Collect all contaminated solid materials in a separate, compatible container (e.g., a sealable bag or a wide-mouth solid waste container).

  • Label this container as solid "Hazardous Waste" containing this compound.

  • Do not overfill the container.

C. Contaminated Liquid Waste (Reaction Solutions, Mother Liquor, Solvents):

  • Pour liquid waste carefully into the designated halogenated organic liquid waste container using a funnel.

  • Keep the container closed at all times except when actively adding waste.[15]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Ensure the exterior of the container remains clean and dry.

Step 4: On-Site Storage

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within your laboratory.

  • Location: The area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[4]

  • Segregation: Store the container away from incompatible materials, such as strong oxidizing agents, strong reducing agents, and reactive metals.[10][16]

Step 5: Final Disposal
  • Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department.

  • Follow their specific procedures for waste pickup. Do not attempt to transport the waste off-site yourself.

  • The EHS department will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_waste_type 1. Identify Waste Form cluster_containment 2. Select & Label Container start Generate Waste Containing This compound solid Solid Waste (e.g., contaminated gloves, wipes) start->solid liquid Liquid Waste (e.g., reaction solutions, solvents) start->liquid spill Spill Residue (e.g., absorbent material) start->spill container_solid Place in labeled, sealed SOLID Halogenated Waste Container solid->container_solid container_liquid Pour into labeled, sealed LIQUID Halogenated Waste Container liquid->container_liquid spill->container_solid storage 3. Store in Secondary Containment in Satellite Accumulation Area container_solid->storage container_liquid->storage disposal 4. Contact EHS for Pickup by Certified Disposal Vendor storage->disposal

Caption: Disposal workflow for this compound waste.

References

  • de Wit, C. A., et al. (2013). Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environmental Toxicology and Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Available at: [Link]

  • Xiong, J., et al. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Environmental Health & Safety. Available at: [Link]

  • ResearchGate. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Available at: [Link]

  • Covaci, A., et al. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. Environment International. Available at: [Link]

  • Federal Register. (1998). Volume 63 Issue 85. GovInfo. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Halogenated Solvents. Environmental Health & Safety. Available at: [Link]

  • SynZeal. (n.d.). Safety Data Sheet for Methyl 4-Bromophenylacetate. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Bromo-2-methoxyphenyl)thiazole. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Available at: [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Available at: [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the hands of researchers and drug development professionals, 4-Bromo-2-(4-methoxyphenoxy)thiazole presents both exciting possibilities and inherent responsibilities. While specific toxicological data for this exact molecule is not yet comprehensively established, its structure, featuring a halogenated thiazole ring and a phenoxy ether linkage, provides critical clues to its potential reactivity and biological activity. This guide offers a detailed protocol for its safe handling, storage, and disposal, grounded in the established principles of laboratory safety and informed by data from structurally analogous compounds. The core philosophy of this guide is to foster a proactive safety culture, treating all novel compounds with the respect and caution they are due until their properties are fully characterized.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of this compound by examining its constituent chemical motifs. The presence of a bromo-thiazole core is a significant indicator for potential hazards. Halogenated organic compounds and thiazole derivatives are frequently associated with skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to assume that this compound may cause skin irritation upon contact, serious eye irritation, and may be harmful if inhaled or swallowed.[1][2][3]

The phenoxy moiety, while common in many pharmaceuticals, can also contribute to the overall toxicological profile of a molecule. Research into various phenoxy-thiazole derivatives indicates a wide range of biological activities, underscoring the potential for interaction with physiological systems.[5][6] As with any new chemical entity, the full spectrum of its acute and chronic health effects is unknown. Therefore, minimizing exposure through rigorous adherence to safety protocols is paramount.

Key Inferred Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][4]

  • Serious Eye Irritation: Contact with eyes could lead to significant damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.[1][2]

  • Unknown Systemic Effects: As a novel compound, the potential for target organ toxicity or other systemic effects has not been determined.

Potential Hazard Basis for Assumption Recommended Precaution Level
Acute Oral Toxicity Analogy with similar heterocyclic compounds.[3]High: Avoid ingestion.
Skin Corrosion/Irritation Common hazard for bromo-thiazole derivatives.[1][4]High: Prevent all skin contact.
Serious Eye Damage/Irritation Common hazard for bromo-thiazole derivatives.[1]High: Prevent all eye contact.
Respiratory Sensitization Possible for fine organic powders.[2]High: Avoid inhalation of dust.
Carcinogenicity/Mutagenicity No data available.Assumed potential hazard.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection. When there is a significant risk of splashing or aerosol generation, a full-face shield worn over safety goggles is strongly recommended.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times in the laboratory.[6] Ensure the lab coat is fully buttoned to provide maximum coverage. For procedures with a higher risk of spills, a chemically resistant apron may be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound that could generate dust, or any procedures involving its solutions that could create aerosols, must be conducted in a certified chemical fume hood. If a fume hood is not available, or in the case of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing the risk of exposure and ensuring the integrity of your research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the compound's identity and associated hazard warnings.

  • It is recommended to store the primary container within a secondary, shatter-proof container.

2. Weighing and Solution Preparation:

  • All weighing of the solid compound must be performed within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Use anti-static weighing dishes to minimize the dispersal of the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure that all labware is clean and dry before use.

3. Conducting Reactions and Analyses:

  • Set up all experimental apparatus within a chemical fume hood.

  • Ensure that the fume hood sash is kept at the lowest practical height to maximize airflow and protection.

  • Avoid working alone in the laboratory, especially when handling hazardous materials.

  • Be mindful of potential ignition sources if flammable solvents are being used.

4. Post-Experiment Decontamination:

  • Wipe down all work surfaces and equipment with an appropriate decontaminating solution after use.

  • Thoroughly wash all glassware that has come into contact with the compound.

  • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.[6]

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal receive Receive Chemical Inspect container for damage store Storage Cool, dry, well-ventilated area Away from oxidizers receive->store Intact ppe Don PPE Lab Coat Goggles/Face Shield Nitrile Gloves store->ppe weigh Weighing In Fume Hood Use anti-static dish ppe->weigh dissolve Solution Prep In Fume Hood Add solid to solvent slowly weigh->dissolve experiment Experimentation In Fume Hood Keep sash low dissolve->experiment decontaminate Decontaminate Wipe surfaces Wash glassware experiment->decontaminate waste Waste Collection Segregate solid & liquid waste Label waste containers decontaminate->waste dispose Final Disposal Follow institutional guidelines Arrange for licensed disposal waste->dispose doff_ppe Doff PPE Remove gloves correctly Wash hands thoroughly dispose->doff_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of halogenated organic compounds.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[1] Never dispose of this compound down the drain or in the regular trash.

By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly explore the scientific potential of this compound while ensuring their own safety and the protection of their colleagues and the environment.

References

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. Retrieved from [Link]

  • Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

  • University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • UC Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(4-methoxyphenoxy)thiazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(4-methoxyphenoxy)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.